Product packaging for Arformoterol Tartrate(Cat. No.:CAS No. 200815-49-2)

Arformoterol Tartrate

货号: B1665759
CAS 编号: 200815-49-2
分子量: 494.5 g/mol
InChI 键: FCSXYHUNDAXDRH-OKMNHOJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
See also: Arformoterol (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O10 B1665759 Arformoterol Tartrate CAS No. 200815-49-2

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXYHUNDAXDRH-OKMNHOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173903
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200815-49-2
Record name Arformoterol Tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arformoterol Tartrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Arformoterol Tartrate in COPD Models: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) approved for the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its therapeutic efficacy stems from a dual mechanism of action: potent bronchodilation and underlying anti-inflammatory effects. This technical guide provides an in-depth exploration of arformoterol's mechanism of action, supported by data from established in vitro and in vivo COPD models. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Bronchodilation

Arformoterol exerts its primary effect by acting as a selective agonist at the beta-2 adrenergic receptors (β2-AR) located on the surface of airway smooth muscle cells.[3][4] As the (R,R)-enantiomer, arformoterol exhibits a significantly higher potency—approximately two-fold greater than racemic formoterol—for the β2-AR.[2] The (S,S)-enantiomer is about 1,000 times less potent.[2]

The binding of arformoterol to the β2-AR initiates a well-defined intracellular signaling cascade:

  • G-Protein Activation: The agonist-bound receptor activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[2]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, which leads to a decrease in intracellular calcium concentrations, ultimately causing the relaxation of bronchial smooth muscle and subsequent bronchodilation.[3]

This cascade effectively counteracts the bronchoconstriction that is a hallmark of COPD, leading to improved airflow.

Signaling Pathway: Beta-2 Adrenergic Receptor Cascade

Arformoterol_Mechanism Arformoterol Arformoterol (R,R-enantiomer) B2AR Beta-2 Adrenergic Receptor (β2-AR) Arformoterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP (Increased) AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_dec Decreased Intracellular Ca²⁺ PKA->Ca2_dec Leads to Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Mediates Relaxation Airway Smooth Muscle Relaxation Ca2_dec->Relaxation InVivo_Workflow cluster_setup Model Induction cluster_treatment Intervention cluster_assessment Outcome Assessment cluster_analysis Analysis Animal_Selection Select Animal Model (e.g., Wistar Rat) Induction Induce COPD Phenotype (e.g., Chronic Cigarette Smoke Exposure) Animal_Selection->Induction Grouping Randomize into Groups (Vehicle, Arformoterol Doses) Induction->Grouping Treatment Administer Treatment (e.g., Nebulization) Grouping->Treatment Lung_Function Measure Lung Function (e.g., FEV₁, Resistance) Treatment->Lung_Function BALF Collect BALF (Cell Counts, Cytokines) Treatment->BALF Histo Perform Histopathology (Emphysema, Inflammation) Treatment->Histo Data_Analysis Statistical Analysis (Compare Treatment vs. Vehicle) Lung_Function->Data_Analysis BALF->Data_Analysis Histo->Data_Analysis

References

The (R,R)-Enantiomer of Formoterol: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol (B127741), a long-acting beta-2 adrenergic agonist (LABA), is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a chiral molecule, formoterol exists as a pair of enantiomers, (R,R)- and (S,S)-formoterol. The commercially available formoterol is a racemic mixture of these two stereoisomers. However, extensive pharmacological research has demonstrated that the therapeutic effects of racemic formoterol are almost exclusively attributable to the (R,R)-enantiomer, also known as arformoterol (B195475).[1][2] This technical guide provides a detailed overview of the pharmacological profile of the (R,R)-enantiomer of formoterol, focusing on its receptor binding, functional activity, and pharmacokinetic properties.

Receptor Binding and Selectivity

The pharmacological activity of (R,R)-formoterol is initiated by its binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Binding Affinity

In vitro radioligand binding studies have consistently shown that (R,R)-formoterol possesses a significantly higher affinity for the human β2-adrenergic receptor compared to its (S,S)-counterpart. The (S,S)-enantiomer exhibits a binding affinity that is approximately 1,000-fold lower than that of the (R,R)-enantiomer.[1][3] This marked difference in binding affinity underscores the stereoselective nature of the interaction between formoterol and the β2-adrenergic receptor. While specific Ki values for the β1-adrenergic receptor are not extensively reported for the individual enantiomers, it is widely accepted that arformoterol has minimal to no significant effects on β1-adrenergic receptors at therapeutic concentrations, indicating a high degree of selectivity for the β2 subtype.[4]

Data Presentation: Receptor Binding Affinity
CompoundReceptorKi (nM)Reference
(R,R)-FormoterolHuman β2-Adrenergic Receptor2.9[1]
(S,S)-FormoterolHuman β2-Adrenergic Receptor3100[1]

Functional Activity

The binding of (R,R)-formoterol to the β2-adrenergic receptor triggers a cascade of intracellular events, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.

Signaling Pathway

Upon binding of (R,R)-formoterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle.[5]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (R,R)-Formoterol (R,R)-Formoterol B2AR β2-Adrenergic Receptor (R,R)-Formoterol->B2AR Binds to G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha Gαs-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_alpha->AC Stimulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: β2-Adrenergic Receptor Signaling Pathway

Functional Potency

Functional assays, such as those measuring the relaxation of pre-contracted airway smooth muscle preparations, have demonstrated the superior potency of (R,R)-formoterol over its racemic mixture and the virtual inactivity of the (S,S)-enantiomer. In studies on isolated human bronchus and guinea-pig trachea, (R,R)-formoterol was found to be more than 1,000 times more potent than (S,S)-formoterol in inducing relaxation.[6] The potency of (R,R)-formoterol is approximately twice that of racemic formoterol.[3][4]

Data Presentation: Functional Potency
PreparationParameter(R,R)-FormoterolRacemic Formoterol(S,S)-FormoterolReference
Guinea-Pig TracheaEC50 (nM)~1~2>1000[6]
Human BronchusEC50 (nM)~1Not explicitly stated, but potency is half of (R,R)>1000[6]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of β2-adrenergic agonists like (R,R)-formoterol.

Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity (Ki) of (R,R)-formoterol for β2-adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation: A cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells) is cultured. The cells are harvested and homogenized to prepare a crude membrane fraction containing the receptors.

  • Radioligand Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist with known high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP 12177).

  • Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound ((R,R)-formoterol).

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow_Binding start Start cell_culture Cell Culture (β2-AR expressing cells) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with Radioligand and (R,R)-Formoterol membrane_prep->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

Figure 2: Experimental Workflow for a Receptor Binding Assay

Adenylyl Cyclase Activation Assay

Objective: To determine the functional potency (EC50) of (R,R)-formoterol in activating adenylyl cyclase.

Methodology:

  • Membrane Preparation: Similar to the binding assay, a membrane preparation from cells expressing the β2-adrenergic receptor is used.

  • Assay Reaction: The membranes are incubated in a reaction buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of the test compound ((R,R)-formoterol).

  • cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

  • Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of (R,R)-formoterol. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of arformoterol has been primarily studied in patients with COPD. Following inhalation, arformoterol is absorbed into the systemic circulation. In COPD patients receiving a 15 mcg dose every 12 hours for 14 days, the mean steady-state peak plasma concentration (Cmax) was 4.3 pg/mL, and the systemic exposure (AUC0-12h) was 34.5 pg*hr/mL.[3] The time to reach peak plasma concentration (Tmax) is approximately 0.5 to 3 hours.[3] Arformoterol is primarily metabolized in the liver through direct glucuronidation.[3] The mean terminal half-life of arformoterol in COPD patients is approximately 26 hours.[3]

Logical Relationship of Formoterol Stereoisomers

The pharmacological activity of racemic formoterol is a direct consequence of the distinct properties of its constituent enantiomers.

Stereoisomer_Relationship racemic Racemic Formoterol ((R,R)/(S,S)-Formoterol) rr_enantiomer (R,R)-Formoterol (Arformoterol) racemic->rr_enantiomer Contains ss_enantiomer (S,S)-Formoterol racemic->ss_enantiomer Contains activity High β2-Adrenergic Receptor Agonist Activity rr_enantiomer->activity inactivity Negligible β2-Adrenergic Receptor Agonist Activity ss_enantiomer->inactivity therapeutic_effect Therapeutic Bronchodilation activity->therapeutic_effect

References

Arformoterol Tartrate: A Technical Guide to its Binding Affinity at the Beta-2 Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of the β2-AR by arformoterol initiates a signaling cascade that results in bronchodilation. This technical guide provides an in-depth analysis of the binding affinity of arformoterol tartrate to the β2-AR, detailing the quantitative data, experimental protocols for its determination, and the associated signaling pathways.

Data Presentation: Quantitative Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development, quantifying the strength of the interaction. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Arformoterol exhibits stereoselective binding, with the (R,R)-enantiomer demonstrating significantly higher affinity for the β2-AR than the (S,S)-enantiomer.

CompoundParameterValueReceptor SourceReference
(R,R)-Formoterol (Arformoterol)Kd2.9 nMHuman β2-Adrenoceptor[1]
(S,S)-FormoterolKi3100 nMHuman β2-Adrenoceptor[1]
Formoterol (racemic)pKi (Ki)8.59 (2.6 nM)Human β2-Adrenoceptor[2]
Formoterol (racemic)pKI (low-affinity)8.2 ± 0.09[125I]iodocyanopindolol-labeled bronchial membranes[3]
SalmeterolpKI (low-affinity)8.3 ± 0.04[125I]iodocyanopindolol-labeled bronchial membranes[3]

Note: The available literature provides a dissociation constant (Kd) for the active (R,R)-enantiomer, arformoterol, and an inhibition constant (Ki) for the less active (S,S)-enantiomer. A pKi value is available for the racemic mixture of formoterol. Direct, side-by-side comparative studies presenting Ki or IC50 values for this compound under various experimental conditions are limited in the public domain. The data presented underscores the significantly greater affinity of the (R,R)-enantiomer for the β2-AR.

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above are typically determined using in vitro radioligand binding assays. The following is a detailed methodology for a competitive binding assay to determine the Ki of a test compound like this compound.

Membrane Preparation
  • Cell Culture: Stably transfected cell lines (e.g., CHO-K1, HEK293) overexpressing the human β2-adrenergic receptor are cultured in appropriate media (e.g., DMEM/F12 with 10% fetal calf serum and 2 mM L-glutamine) at 37°C in a humidified atmosphere with 5% CO2.

  • Homogenization: Cells are harvested and washed with ice-cold buffer. The cell pellet is then resuspended in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin (e.g., 1,000 x g) removes nuclei and cellular debris. The supernatant is then subjected to a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose. Protein concentration is determined using a standard assay (e.g., BCA assay). The prepared membranes are aliquoted and stored at -80°C until use.[4]

Competitive Radioligand Binding Assay
  • Assay Buffer: A typical binding buffer consists of 50 mM Tris, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.[4]

  • Radioligand: A radiolabeled antagonist with high affinity for the β2-AR, such as [3H]-CGP 12177 or [125I]-iodocyanopindolol, is used at a fixed concentration, typically near its Kd value.

  • Incubation: The assay is performed in 96-well plates. To each well, the following are added in a final volume of 250 µL:

    • 150 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 3-20 µg).

    • 50 µL of varying concentrations of the unlabeled test compound (this compound).

    • 50 µL of the radioligand solution.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand but no competing unlabeled ligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 1-10 µM propranolol) to saturate all specific binding sites.[5]

  • Equilibrium: The plates are incubated with gentle agitation for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[4]

Separation and Quantification
  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[4]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

Data Analysis
  • Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (β2-AR expressing cells) homogenization Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet protein_assay Protein Quantification membrane_pellet->protein_assay storage Storage at -80°C protein_assay->storage incubation Incubation: Membranes + Radioligand + This compound storage->incubation filtration Rapid Filtration incubation->filtration total_binding Total Binding Control total_binding->filtration nsb Non-specific Binding Control nsb->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Experimental workflow for determining binding affinity.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol arformoterol Arformoterol beta2ar β2-Adrenergic Receptor (β2-AR) arformoterol->beta2ar Binding g_protein Gs Protein (α, β, γ subunits) beta2ar->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit activation camp cAMP adenylyl_cyclase->camp ATP to cAMP conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activation cellular_response Downstream Cellular Responses (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylation of target proteins

β2-Adrenergic receptor signaling pathway activated by Arformoterol.

Conclusion

This compound's high binding affinity and selectivity for the beta-2 adrenergic receptor are fundamental to its clinical efficacy as a long-acting bronchodilator. The stereospecificity of this interaction, with the (R,R)-enantiomer being significantly more potent, highlights the importance of chiral chemistry in drug design. The standardized in vitro methodologies, such as radioligand binding assays, provide a robust framework for quantifying these critical pharmacological parameters. A thorough understanding of both the binding kinetics and the subsequent signaling cascade is essential for the continued development and optimization of beta-2 adrenergic receptor agonists in the treatment of respiratory diseases.

References

A Deep Dive into the Stereospecific Advantages of Arformoterol over Racemic Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the critical stereospecific properties of arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), in comparison to its racemic counterpart. Formoterol, a long-acting beta-2 adrenergic agonist (LABA), is a cornerstone in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). The development of arformoterol as a single-isomer formulation stems from the understanding that stereochemistry plays a pivotal role in drug-receptor interactions, ultimately influencing efficacy and safety.

Introduction: The Rationale for Stereospecificity

Formoterol possesses two chiral centers, leading to four possible stereoisomers. The commercially available racemic formoterol is a 1:1 mixture of the (R,R)- and (S,S)-enantiomers. Arformoterol is the pure (R,R)-enantiomer and is recognized as the active component responsible for the bronchodilatory effects.[1][2][3][4][5] The (S,S)-enantiomer is significantly less potent and its presence in the racemic mixture may not be benign.[3][6] This guide will dissect the pharmacological and clinical data that underscore the advantages of using the single, active enantiomer, arformoterol.

Pharmacodynamics: A Tale of Two Enantiomers

The primary mechanism of action for formoterol involves the activation of beta-2 adrenergic receptors on bronchial smooth muscle cells. This interaction initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.[1][2][3]

Stereochemistry profoundly impacts how a drug molecule "fits" into its receptor. In the case of formoterol, the (R,R)-enantiomer exhibits a significantly higher affinity for the beta-2 adrenergic receptor compared to the (S,S)-enantiomer.

(R,R)-formoterol (Arformoterol) has been shown to have a 1,000-fold greater affinity for the human beta-2 adrenoceptor than (S,S)-formoterol. [6] This stark difference in binding affinity is the foundation of arformoterol's enhanced potency. Arformoterol is approximately twice as potent as racemic formoterol.[1][3]

Compound Receptor Binding Affinity (Kd or Ki, nM)
(R,R)-formoterol (Arformoterol)Human β2 Adrenoceptor2.9[6][7]
(S,S)-formoterolHuman β2 Adrenoceptor3100[6]

Table 1: Comparative Receptor Binding Affinities of Formoterol Enantiomers

The enhanced binding affinity of arformoterol translates directly to greater functional activity. Activation of the beta-2 adrenergic receptor by an agonist like arformoterol stimulates the Gs alpha subunit of the associated G-protein.[8][9] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3][8][9][10] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various proteins that ultimately result in the relaxation of bronchial smooth muscle.[9][10]

Arformoterol's higher potency means that a lower concentration is required to elicit the same level of cAMP production and subsequent bronchodilation as racemic formoterol. The (S,S)-enantiomer, due to its poor receptor fit, is largely inactive in this pathway.[3]

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Arformoterol Arformoterol ((R,R)-enantiomer) Beta2_AR β2-Adrenergic Receptor Arformoterol->Beta2_AR Binds G_Protein G-Protein (Gs) Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Canonical β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Objective: To determine the binding affinity (Kd or Ki) of arformoterol and racemic formoterol for beta-2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Human recombinant beta-2 adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells) are harvested, and cell membranes are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled antagonist with high affinity for the beta-2 receptor, such as [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol, is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (arformoterol, (S,S)-formoterol, or racemic formoterol).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Membranes with β2-Adrenergic Receptors start->prep mix Incubate Membranes with: 1. Radioligand (e.g., [³H]DHA) 2. Competitor (Arformoterol or Racemate) prep->mix separate Separate Bound and Free Ligand (Rapid Filtration) mix->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data: - Determine IC₅₀ - Calculate Ki measure->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay

Objective: To measure the functional potency (EC₅₀) and intrinsic activity (Eₘₐₓ) of arformoterol and racemic formoterol.

Methodology:

  • Cell Culture: A cell line endogenously or recombinantly expressing the human beta-2 adrenergic receptor is cultured to confluency.

  • Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Agonist Stimulation: Cells are stimulated with increasing concentrations of arformoterol or racemic formoterol for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the agonist concentration. Non-linear regression is used to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

Pharmacokinetics and Metabolism

While both arformoterol and racemic formoterol are administered via inhalation for local action in the lungs, systemic absorption does occur. Studies have shown that after administration of racemic formoterol, both (R,R)- and (S,S)-enantiomers can be detected in plasma.[11] Interestingly, there appears to be a modest enantioselective disposition in plasma, with slightly lower concentrations of the (R,R)-enantiomer compared to the (S,S)-enantiomer.[12] There is no evidence of chiral interconversion (conversion of one enantiomer to the other) in the body following treatment with arformoterol.[11]

The metabolism of arformoterol primarily involves direct conjugation with glucuronic acid.[3]

Parameter Arformoterol (15 µg BID) Racemic Formoterol (12 µg BID) Racemic Formoterol (24 µg BID)
(R,R)-formoterol Cmax (pg/mL) 6.56.210.8
(R,R)-formoterol AUC(0-τ) (pg·h/mL) 56.546.383.6

Table 2: Steady-State Pharmacokinetic Parameters of (R,R)-formoterol. Adapted from Kharidia et al. (2008).[11]

Clinical Implications and Safety

The stereospecific properties of arformoterol have significant clinical implications. By providing only the active enantiomer, arformoterol offers a potent and effective bronchodilator for the maintenance treatment of COPD.[2][3][13]

Clinical trials have demonstrated that arformoterol produces significant and sustained improvements in lung function in patients with COPD.[4][5][14] When comparing a 15 µg dose of arformoterol to a 12 µg dose of racemic formoterol (which contains 6 µg of the active (R,R)-enantiomer), the plasma exposure to the active moiety is similar, and both treatments show comparable improvements in lung function.[11]

The elimination of the (S,S)-enantiomer from the formulation is a key advantage of arformoterol. While the (S,S)-enantiomer is largely inactive at the beta-2 receptor, some preclinical data suggest it may not be entirely inert and could potentially have pro-inflammatory effects or antagonize the actions of the (R,R)-enantiomer.[6] By using arformoterol, the potential for any undesirable effects from the (S,S)-enantiomer is removed.

Long-term studies have found arformoterol to be well-tolerated, with a safety profile similar to that of racemic formoterol.[14][15][16] The incidence of cardiovascular side effects, a known class effect of beta-2 agonists, is low and comparable to placebo.[13]

Logical_Relationship Racemic Racemic Formoterol RR Arformoterol ((R,R)-enantiomer) Racemic->RR SS (S,S)-enantiomer Racemic->SS RR_prop Eutomer (Active Component) - High β2 Receptor Affinity - Potent Bronchodilator RR->RR_prop SS_prop Distomer (Inactive Component) - Low β2 Receptor Affinity - Potential for Off-Target Effects SS->SS_prop

Logical Relationship of Formoterol Enantiomers

Conclusion

The development of arformoterol represents a logical progression in the refinement of beta-2 agonist therapy. By isolating the pharmacologically active (R,R)-enantiomer, arformoterol provides a potent, effective, and well-tolerated treatment for COPD. Its stereospecific properties, particularly its high affinity for the beta-2 adrenergic receptor, underscore the principle that a single-isomer formulation can offer a more precise and potentially safer therapeutic option compared to a racemic mixture. For researchers and drug development professionals, the story of arformoterol serves as a compelling case study in the importance of stereochemistry in modern pharmacology.

References

Arformoterol Tartrate: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) Tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from its ability to induce bronchodilation through a well-defined downstream signaling cascade initiated by its selective binding to the β2-adrenergic receptor (β2AR) on airway smooth muscle cells.[3] This technical guide provides an in-depth exploration of the core downstream signaling pathways of Arformoterol Tartrate, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathway

The primary mechanism of action of this compound involves the activation of the canonical Gs-protein coupled receptor (GPCR) signaling pathway.[4] This cascade culminates in the relaxation of airway smooth muscle, thereby alleviating bronchoconstriction.

  • Receptor Binding: Arformoterol selectively binds to β2-adrenergic receptors, which are predominantly expressed on the surface of bronchial smooth muscle cells.[3] This interaction initiates a conformational change in the receptor.

  • G-Protein Activation: The activated β2AR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs-GTP subunit from the Gβγ dimer.

  • Adenylyl Cyclase Activation: The dissociated and activated Gαs-GTP subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.[4]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to a significant increase in intracellular cAMP concentration.[5]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the active catalytic subunits.[4]

  • Phosphorylation of Downstream Targets: The active PKA catalytic subunits phosphorylate various downstream target proteins, which collectively contribute to smooth muscle relaxation. Key substrates include:

    • Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. MLCK is responsible for phosphorylating the myosin regulatory light chain, a key step in initiating muscle contraction. Its inactivation leads to a decrease in myosin light chain phosphorylation.[4]

    • Phospholamban: In cardiac muscle, PKA phosphorylates phospholamban, leading to increased sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity and enhanced calcium sequestration. While less characterized in airway smooth muscle, a similar mechanism contributing to reduced cytosolic calcium may exist.

    • Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and further promoting relaxation.

  • Bronchodilation: The net effect of these phosphorylation events is a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in the relaxation of the airway smooth muscle and bronchodilation.

dot

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Arformoterol This compound B2AR β2-Adrenergic Receptor Arformoterol->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK (P) MLCK_active->MLCK_inactive MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Promotes MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Muscle Contraction MyosinLC_P->Contraction Leads to

Caption: Downstream signaling pathway of this compound.

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of Arformoterol with its target and its downstream effects.

ParameterValueDescriptionReference
Binding Affinity (Kd) 2.9 nMDissociation constant for Arformoterol binding to the human β2-adrenergic receptor.MedChemExpress
Functional Potency (cAMP) ~0.01 nM (sub-maximal)Concentration of formoterol (racemate) that produces a sub-maximal cAMP response in human airway epithelial cells, indicating high potency. A specific EC50 for Arformoterol is not readily available in the reviewed literature.[5]
Clinical Efficacy (FEV1) 16.9% - 18.9% improvementMean improvement in trough Forced Expiratory Volume in 1 second (FEV1) over 12 weeks in COPD patients with 15 mcg and 25 mcg BID doses, respectively.[6]

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Arformoterol for the β2-adrenergic receptor.

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor.

  • Radioligand: [3H]-CGP 12177 (a hydrophilic β2-adrenergic receptor antagonist).

  • Non-specific binding control: Propranolol (B1214883) (a non-selective beta-blocker).

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed concentration of [3H]-CGP 12177 and the membrane preparation to the binding buffer.

    • Non-specific Binding: Add a high concentration of propranolol (e.g., 1 µM) in addition to the radioligand and membranes.

    • Competition Binding: Add a fixed concentration of [3H]-CGP 12177, the membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Arformoterol concentration.

    • Determine the IC50 value (the concentration of Arformoterol that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (with β2AR) start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding (Varying Arformoterol) prep_membranes->setup_assay add_reagents Add Radioligand ([3H]-CGP 12177) and Membranes setup_assay->add_reagents incubation Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff scintillation->analysis end End analysis->end

Caption: Experimental workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol outlines a method to measure the intracellular accumulation of cAMP in response to Arformoterol stimulation in human airway smooth muscle cells.

Materials:

  • Human airway smooth muscle (HASM) cells.

  • Cell culture medium and supplements.

  • This compound solutions of varying concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

  • Plate reader.

Procedure:

  • Cell Culture: Culture HASM cells in appropriate multi-well plates until they reach the desired confluency.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 30 minutes) to inhibit cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to release the intracellular contents.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions of the chosen kit. This typically involves a competitive binding reaction where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the Arformoterol concentration.

    • Determine the EC50 value (the concentration of Arformoterol that produces 50% of the maximal cAMP accumulation) from the resulting dose-response curve.

dot

cAMP_Assay_Workflow start Start culture_cells Culture Human Airway Smooth Muscle (HASM) Cells start->culture_cells pretreatment Pre-incubate with PDE Inhibitor (e.g., IBMX) culture_cells->pretreatment stimulation Stimulate with Varying Concentrations of Arformoterol pretreatment->stimulation lysis Lyse Cells to Release Intracellular Contents stimulation->lysis cAMP_measurement Measure cAMP Levels using Assay Kit (e.g., ELISA) lysis->cAMP_measurement analysis Data Analysis: - Generate Standard Curve - Determine cAMP Concentration - Plot Dose-Response Curve - Calculate EC50 cAMP_measurement->analysis end End analysis->end

Caption: Experimental workflow for cAMP Accumulation Assay.

Protein Kinase A (PKA) Activity Assay

This protocol describes a method to measure the activity of PKA in cell lysates following stimulation with Arformoterol.

Materials:

  • Human airway smooth muscle (HASM) cells.

  • This compound.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • PKA activity assay kit (e.g., colorimetric or fluorescent).

  • PKA-specific substrate (e.g., Kemptide).

  • ATP.

  • Plate reader.

Procedure:

  • Cell Culture and Stimulation: Culture HASM cells and stimulate with this compound at a concentration known to induce a significant cAMP response (determined from the cAMP accumulation assay).

  • Cell Lysis: Lyse the cells with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins and prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • PKA Activity Assay:

    • Add a defined amount of cell lysate to the wells of a microplate pre-coated with a PKA-specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow for substrate phosphorylation by active PKA.

    • Stop the reaction.

    • Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic or fluorogenic substrate and measure the resulting signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve using a known amount of active PKA.

    • Determine the PKA activity in the cell lysates by comparing the signal to the standard curve.

    • Express PKA activity relative to the total protein concentration.

dot

PKA_Assay_Workflow start Start culture_stimulate Culture and Stimulate HASM Cells with Arformoterol start->culture_stimulate lysis Lyse Cells with Inhibitors culture_stimulate->lysis protein_quant Quantify Protein Concentration of Lysates lysis->protein_quant pka_assay Perform PKA Activity Assay: - Add Lysate to Substrate Plate - Initiate with ATP - Incubate - Detect Phosphorylation protein_quant->pka_assay analysis Data Analysis: - Generate Standard Curve - Determine PKA Activity - Normalize to Protein Concentration pka_assay->analysis end End analysis->end

Caption: Experimental workflow for Protein Kinase A (PKA) Activity Assay.

Conclusion

This compound exerts its therapeutic effect as a bronchodilator through the well-characterized β2-adrenergic receptor-Gαs-adenylyl cyclase-cAMP-PKA signaling pathway. The activation of this cascade leads to the phosphorylation of key regulatory proteins in airway smooth muscle cells, ultimately resulting in muscle relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of Arformoterol and other β2-adrenergic agonists.

References

In-vitro Efficacy of Arformoterol Tartrate on Bronchial Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of bronchoconstriction associated with chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated by the relaxation of bronchial smooth muscle. This technical guide provides an in-depth overview of the in-vitro studies elucidating the mechanism and efficacy of arformoterol on bronchial smooth muscle. The document details the experimental protocols for key in-vitro assays, presents available quantitative data on its potency and efficacy, and visualizes the underlying cellular signaling pathways.

Mechanism of Action: β2-Adrenergic Receptor Stimulation

Arformoterol is a potent and selective agonist for β2-adrenergic receptors, which are predominantly expressed on the surface of bronchial smooth muscle cells.[1][2] The binding of arformoterol to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation.

The primary mechanism involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels is the critical second messenger in this pathway, leading to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle.[3]

Signaling Pathway of Arformoterol-Induced Bronchodilation

Arformoterol_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Arformoterol Arformoterol Tartrate Beta2_Receptor β2-Adrenergic Receptor Arformoterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Quantitative In-vitro Data

While direct in-vitro quantitative data for this compound on isolated human bronchial smooth muscle is not extensively published, its potency is consistently reported to be approximately twofold greater than that of racemic formoterol.[1] Data from studies on racemic formoterol and other beta-agonists in similar in-vitro models provide valuable insights into the expected potency and efficacy of arformoterol.

Table 1: In-vitro Potency of Formoterol in Guinea Pig Trachea

AgonistpD2 (-log EC50)Reference TissuePre-contraction Agent
Formoterol (racemic)10.52 ± 0.04Guinea Pig TracheaHistamine (B1213489) (1x10⁻⁵ M)

Data extracted from a study on a novel bronchodilator compared to formoterol and other beta-agonists.[4]

Table 2: In-vitro Potency of Formoterol in Feline Bronchial Smooth Muscle

Agonist-log EC50Reference TissuePre-contraction Level
Formoterol (racemic)9.32 ± 0.05Feline Bronchi80% Maximum Pre-contraction

Data from a comparative study of different bronchodilators.[5]

Experimental Protocols

Organ Bath Studies for Bronchial Smooth Muscle Relaxation

Organ bath experiments are a classical pharmacological method to assess the contractility of isolated tissues. This protocol is a generalized procedure based on standard methods for evaluating bronchodilators on guinea pig or human bronchial tissue.[6][7]

Experimental Workflow for Organ Bath Studies

Organ_Bath_Workflow A Tissue Dissection (e.g., Guinea Pig Trachea or Human Bronchial Rings) B Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) A->B C Equilibration (Apply optimal resting tension) B->C D Induce Contraction (e.g., Histamine, Carbachol) C->D E Cumulative Addition of this compound D->E F Measure Isometric Tension (Force Transducer) E->F G Data Analysis (Dose-Response Curve, EC50, Emax) F->G

Caption: Workflow for assessing bronchial smooth muscle relaxation in an organ bath.

Detailed Methodology:

  • Tissue Preparation:

    • Bronchial rings (2-4 mm in diameter) are dissected from human lung tissue obtained from surgical resections or from animal models such as the guinea pig trachea.

    • The tissue is immediately placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1).

  • Mounting:

    • The bronchial rings are suspended between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

    • One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer.

  • Equilibration and Pre-contraction:

    • An optimal resting tension is applied to the tissue (e.g., 1-1.5 g for guinea pig trachea) and allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

    • A contractile agent such as histamine or carbachol (B1668302) is added to the bath to induce a stable, submaximal contraction.

  • Drug Administration and Measurement:

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

    • The relaxation of the smooth muscle is recorded as a decrease in isometric tension.

  • Data Analysis:

    • The relaxation at each concentration is expressed as a percentage of the pre-induced contraction.

    • A concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal relaxation) values are calculated.

cAMP Accumulation Assay in Human Bronchial Smooth Muscle Cells (HBSMCs)

This assay quantifies the intracellular accumulation of cAMP in cultured HBSMCs following stimulation with this compound. The protocol is based on commercially available cAMP ELISA kits.[8][9][10][11][12]

Experimental Workflow for cAMP Accumulation Assay

cAMP_Assay_Workflow A Culture Human Bronchial Smooth Muscle Cells (HBSMCs) B Seed Cells in Multi-well Plates A->B C Starve Cells (Serum-free media) B->C D Pre-treat with PDE Inhibitor (e.g., IBMX) C->D E Stimulate with this compound (Various concentrations) D->E F Lyse Cells and Collect Lysate E->F G Perform cAMP ELISA F->G H Data Analysis (cAMP concentration, EC50) G->H

Caption: Workflow for measuring cAMP accumulation in cultured HBSMCs.

Detailed Methodology:

  • Cell Culture:

    • Primary HBSMCs are cultured in smooth muscle growth medium supplemented with growth factors, antibiotics, and antimycotics.

    • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Assay Procedure:

    • HBSMCs are seeded into multi-well plates and grown to confluence.

    • Prior to the assay, cells are serum-starved for 24 hours.

    • Cells are then pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • This compound is added at various concentrations, and the cells are incubated for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The cAMP concentration in the samples is calculated from the standard curve.

    • A dose-response curve for cAMP accumulation is plotted to determine the EC50 value for this compound.

Conclusion

In-vitro studies are fundamental to characterizing the pharmacological profile of bronchodilators like this compound. The primary mechanism of action, mediated through the β2-adrenergic receptor and subsequent cAMP production, has been well-established. While specific quantitative in-vitro data for Arformoterol on bronchial smooth muscle relaxation is limited in publicly available literature, data from its racemate, formoterol, and consistent reports of its twofold increased potency, confirm its significant efficacy. The detailed experimental protocols provided in this guide offer a framework for conducting further in-vitro research to expand our understanding of Arformoterol's effects on bronchial smooth muscle.

References

Arformoterol Tartrate: A Technical Guide to Solubility and Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of arformoterol (B195475) tartrate in common laboratory solvents. The following sections detail quantitative solubility data, experimental protocols for stability testing, and key signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Solubility Profile

Arformoterol tartrate, a long-acting beta-2 adrenergic agonist, exhibits varying solubility in different laboratory solvents. The quantitative and qualitative solubility data are summarized in the tables below for easy reference and comparison.

Quantitative Solubility Data

The following table presents the experimentally determined solubility of this compound in key solvents.

SolventMolar Solubility (mM)Solubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)100~49.45[1]
Dimethyl Sulfoxide (DMSO)200.299[2]
Water20~9.89[1]

Note: The molecular weight of this compound is 494.49 g/mol .

Qualitative Solubility Data

This table provides a qualitative description of this compound's solubility in various organic solvents.

SolventQualitative SolubilityReference
WaterSlightly soluble / Sparingly soluble[3][4]
MethanolSlightly soluble[3]
EthanolInsoluble[2]
Ethyl Acetate (B1210297)Insoluble[3]
Acetonitrile (B52724)Practically insoluble

Stability Profile and Experimental Protocols

Understanding the stability of this compound is critical for the development of robust analytical methods and stable pharmaceutical formulations. This section outlines the degradation pathways and provides detailed protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve adequate separation of the parent drug from all degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products exhibit significant absorbance (e.g., around 215 nm) is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation A This compound Sample B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C C18 Reversed-Phase Column B->C E UV Detection C->E D Gradient Elution (Aqueous Buffer + Organic Modifier) D->C F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I Robustness E->I J Validated Stability-Indicating Method F->J G->J H->J I->J

Workflow for Stability-Indicating HPLC Method Development.
Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which helps in understanding the intrinsic stability of the drug substance.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add an appropriate volume of a strong acid (e.g., 1N HCl) to the drug solution.

  • Base Hydrolysis: In a separate experiment, add an appropriate volume of a strong base (e.g., 1N NaOH) to the drug solution.

  • Incubation: Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Monitor the degradation over time.

  • Neutralization: After the desired level of degradation is achieved, neutralize the solutions.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Oxidation: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the drug solution.

  • Incubation: Keep the solution at room temperature for a defined period, protected from light.

  • Analysis: Analyze the sample at various time points using the stability-indicating HPLC method.

Protocol:

  • Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C).

  • Solution State: Prepare a solution of this compound and place it in a controlled temperature environment.

  • Incubation: Expose the samples to the thermal stress for a specific duration.

  • Analysis: Withdraw samples at appropriate time intervals, prepare solutions (for solid-state samples), and analyze using the HPLC method.

Protocol:

  • Sample Preparation: Expose both solid this compound and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Exposure: The exposure should be for a specified duration or until a certain level of degradation is observed.

  • Analysis: Analyze the light-exposed and control samples by HPLC.

Mechanism of Action and Signaling Pathway

Arformoterol is a long-acting β2-adrenergic agonist. Its therapeutic effect is mediated through the stimulation of β2-adrenergic receptors, leading to bronchodilation.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor AC Adenylate Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion Arformoterol Arformoterol Arformoterol->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Arformoterol Signaling Pathway in Bronchial Smooth Muscle.

This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is recommended that researchers perform their own studies to confirm these findings under their unique experimental conditions.

References

A Technical Guide to the Discovery and Synthesis of (R,R)-Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol (B127741) is a potent and long-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). It possesses two chiral centers, leading to four possible stereoisomers. The commercially available formoterol is typically a racemic mixture of the (R,R)- and (S,S)-enantiomers. However, extensive research has demonstrated that the therapeutic bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer, also known as arformoterol (B195475). The (S,S)-enantiomer is significantly less active and may even contribute to some adverse effects. This technical guide provides an in-depth overview of the discovery of the stereoselective activity of formoterol and a detailed examination of a highly efficient, enantioselective synthesis of the (R,R)-enantiomer.

Discovery of Stereoselective Activity

The profound difference in pharmacological activity between the enantiomers of formoterol was a critical discovery that paved the way for the development of arformoterol as a single-enantiomer drug. Studies revealed that (R,R)-formoterol possesses a significantly higher affinity for the human β2-adrenoceptor, being approximately 1000 times more potent than its (S,S)-counterpart.[1] This stereoselectivity is a common feature of chiral drugs, where the three-dimensional arrangement of atoms is crucial for optimal interaction with chiral biological targets like receptors and enzymes.[2]

The superior efficacy of the (R,R)-enantiomer has been demonstrated in various preclinical models. In sensitized guinea pigs, (R,R)-formoterol was more potent than the racemic mixture in inhibiting histamine- and antigen-induced bronchoconstriction, while the (S,S)-enantiomer was inactive.[1] Furthermore, in rhesus monkeys, the anti-bronchoconstrictor activity of racemic formoterol was shown to reside entirely in the (R,R)-enantiomer, with the (S,S)-enantiomer showing no interference with its activity.[3] These findings underscored the therapeutic advantage of administering the pure, pharmacologically active enantiomer, leading to the development of arformoterol.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data highlighting the stereoselective pharmacology of formoterol enantiomers.

EnantiomerReceptor Binding Affinity (Ki) for β2-AdrenoceptorRelative Potency
(R,R)-Formoterol2.9 nM[1]~1000x more active than (S,S)-enantiomer[1]
(S,S)-Formoterol3100 nM[1]-
Racemic FormoterolNot explicitly stated, but activity is attributed to the (R,R)-enantiomer.-
Parameter(R,R)-FormoterolRacemic Formoterol(S,S)-Formoterol
Bronchodilator ActivityHighModerate (due to 50% inactive (S,S)-enantiomer)Negligible[3]
Anti-inflammatory ActivityPresent[4]Present[4]Not significant

Enantioselective Synthesis of (R,R)-Formoterol

A highly convergent and chromatography-free process has been developed for the large-scale synthesis of enantio- and diastereomerically pure (R,R)-formoterol fumarate (B1241708), achieving an overall yield of 44%.[5][6] The chirality in this synthesis is introduced through two key steps: the asymmetric catalytic reduction of a bromoketone and the resolution of a chiral amine.

Synthetic Workflow

G cluster_0 Synthesis of (R)-2-bromo-1-(4'-benzyloxy-3'-nitrophenyl)ethanol cluster_1 Resolution of Chiral Amine cluster_2 Coupling and Deprotection A 2-Bromo-4'-(benzyloxy)-3'-nitroacetophenone C Asymmetric Catalytic Reduction A->C Substrate B (1R, 2S)-1-amino-2-indanol derived oxazaborolidine catalyst B->C Catalyst D (R)-2-bromo-1-(4'-benzyloxy-3'-nitrophenyl)ethanol C->D Product (ee > 99.5%) K Epoxide Formation D->K E Racemic N-benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine G Diastereomeric Salt Crystallization E->G F L-mandelic acid F->G H (R)-N-benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine L-mandelate salt G->H I Liberation of Free Amine H->I J (R)-N-benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine I->J L Coupling Reaction J->L K->L M Catalytic Hydrogenation L->M N (R,R)-Formoterol M->N O Crystallization with Fumaric Acid N->O P (R,R)-Formoterol Fumarate (ee, de > 99.5%) O->P

Caption: Enantioselective synthesis workflow for (R,R)-Formoterol.

Key Experimental Protocols

1. Asymmetric Catalytic Reduction of 2-Bromo-4'-(benzyloxy)-3'-nitroacetophenone

This step establishes the first chiral center of the molecule with high enantioselectivity.

  • Objective: To produce (R)-2-bromo-1-(4'-benzyloxy-3'-nitrophenyl)ethanol with high enantiomeric excess.

  • Catalyst: An oxazaborolidine derived from (1R, 2S)-1-amino-2-indanol.

  • Reducing Agent: Borane (B79455) source such as borane-dimethyl sulfide (B99878) (BMS) or N,N-diethylaniline-borane (DEANB), the latter being preferred for large-scale synthesis due to safety and reagent quality.[7]

  • General Procedure:

    • The oxazaborolidine catalyst is prepared in situ or used as a pre-formed solution.

    • The substrate, 2-bromo-4'-(benzyloxy)-3'-nitroacetophenone, is dissolved in an appropriate anhydrous solvent (e.g., THF).

    • The solution is cooled to a low temperature (e.g., 0°C).

    • The borane reducing agent is added slowly to the reaction mixture containing the substrate and catalyst.

    • The reaction is stirred at the low temperature until completion, monitored by a suitable technique (e.g., TLC or HPLC).

    • The reaction is quenched, typically with methanol, and the product is isolated through extraction and crystallization.

  • Achieved Purity: This process yields the desired (R)-bromohydrin with an enantiomeric excess (ee) greater than 99.5%.[5]

2. Resolution of (R)-N-benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine

This classical resolution provides the second chiral component of the final molecule.

  • Objective: To isolate the (R)-enantiomer from the racemic amine mixture.

  • Resolving Agent: L-mandelic acid.

  • General Procedure:

    • The racemic N-benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine is prepared via reductive condensation of 1-(4-methoxyphenyl)-2-propanone with benzylamine.[7]

    • The racemate is dissolved in a suitable solvent, such as methanol.

    • A solution of L-mandelic acid in the same solvent is added.

    • The mixture is stirred, allowing for the selective crystallization of the diastereomeric salt of the (R)-amine with L-mandelic acid.

    • The less soluble diastereomeric salt is isolated by filtration.

    • The resolved salt is then treated with a base to liberate the free (R)-amine.

  • Achieved Purity: Crystallization of the diastereomeric salt allows for the isolation of the (R)-amine with high enantiomeric purity.[7]

3. Epoxide Opening and Final Steps

The two chiral fragments are coupled, followed by deprotection and salt formation to yield the final product.

  • Objective: To couple the chiral bromohydrin (after conversion to an epoxide) with the chiral amine and deprotect to form (R,R)-formoterol.

  • Reaction Conditions:

    • The (R)-bromohydrin is converted to the corresponding epoxide in situ.

    • The epoxide opening reaction with the (R)-amine is performed at an elevated temperature (e.g., 120°C), often without a solvent to achieve high conversion rates.[5]

    • The subsequent debenzylation of the protecting groups is achieved by catalytic hydrogenation.

    • Finally, the (R,R)-formoterol base is crystallized as its fumarate salt from an ethanolic solution.

  • Overall Yield and Purity: This convergent synthesis provides (R,R)-formoterol fumarate in an overall yield of 44% with both enantiomeric and diastereomeric excess greater than 99.5%.[5][6]

β2-Adrenergic Receptor Signaling Pathway

(R,R)-Formoterol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade leads to bronchodilation.

G cluster_0 Receptor Activation and G-Protein Coupling cluster_1 Downstream Signaling Cascade A (R,R)-Formoterol B β2-Adrenergic Receptor A->B Binds to C Inactive Gs Protein (Gαs-GDP-Gβγ) B->C Activates D Active Gs Protein (Gαs-GTP + Gβγ) C->D GDP/GTP Exchange E Adenylyl Cyclase D->E Activates G cAMP E->G Converts F ATP F->E H Protein Kinase A (PKA) (Inactive) G->H Activates I Protein Kinase A (PKA) (Active) H->I J Phosphorylation of Target Proteins I->J K Bronchodilation J->K

Caption: β2-Adrenergic receptor signaling pathway activated by (R,R)-Formoterol.

The binding of (R,R)-formoterol to the β2-adrenergic receptor induces a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs).[1] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The Gαs-GTP complex then dissociates from the βγ-subunits.[8]

The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates various downstream target proteins in airway smooth muscle cells, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation, resulting in bronchodilation.[9]

Conclusion

The development of (R,R)-formoterol (arformoterol) as a single-enantiomer drug is a prime example of the importance of stereochemistry in pharmacology. The discovery that the therapeutic activity of racemic formoterol resides in the (R,R)-enantiomer spurred the development of efficient and scalable enantioselective synthetic routes. The convergent synthesis outlined in this guide, which utilizes asymmetric catalysis and classical resolution, provides a robust method for producing highly pure (R,R)-formoterol. A thorough understanding of both the synthesis and the mechanism of action of this important therapeutic agent is crucial for researchers and professionals in the field of drug development.

References

Arformoterol Tartrate in Cystic Fibrosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial surfaces. This results in the accumulation of thick, sticky mucus, particularly in the lungs, creating an environment prone to chronic infection and inflammation. Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) that has shown potential as a research tool in CF models. Its mechanism of action, centered on the stimulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, offers a pharmacological approach to potentiate the function of the CFTR protein. This technical guide provides an in-depth overview of the use of arformoterol tartrate in CF research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway

Arformoterol exerts its effects by binding to and activating β2-adrenergic receptors on the surface of airway epithelial cells. This initiates a signaling cascade that is crucial for CFTR activation. The binding of arformoterol to the β2-adrenergic receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates the regulatory (R) domain of the CFTR protein, a critical step for its channel gating and the transport of chloride ions.

Arformoterol_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arformoterol This compound Beta2AR β2-Adrenergic Receptor Arformoterol->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Protein PKA->CFTR Phosphorylates Phosphorylated_CFTR Phosphorylated CFTR (Active) Chloride Ion\nTransport Chloride Ion Transport Phosphorylated_CFTR->Chloride Ion\nTransport Increases

Figure 1: Arformoterol signaling pathway leading to CFTR activation.

Application in Cystic Fibrosis Research Models

This compound can be utilized in various in vitro and in vivo models of cystic fibrosis to investigate its potential to restore CFTR function and ameliorate downstream pathological consequences.

In Vitro Models

Common in vitro models for CF research include immortalized cell lines and primary cells derived from patients.

  • Human Bronchial Epithelial (HBE) Cells: Primary HBE cells cultured at an air-liquid interface (ALI) differentiate into a pseudostratified epithelium that closely mimics the in vivo airway environment. These cultures are considered a gold standard for studying CFTR function.

  • CFBE41o- Cell Line: This is a human bronchial epithelial cell line homozygous for the F508del mutation, the most common CF-causing mutation. These cells are widely used to screen for and characterize CFTR modulators.

In Vivo Models

Animal models are instrumental in understanding the systemic effects of potential therapeutics and their impact on mucus clearance and inflammation.

  • CF Mouse Models: While not perfectly recapitulating human lung disease, CF mouse models are useful for studying certain aspects of the disease and for initial in vivo testing.

  • CF Pig and Ferret Models: These larger animal models more closely mimic the human CF phenotype, including lung and pancreatic disease, and are valuable for preclinical studies.

Quantitative Data on Arformoterol's Effects

While direct quantitative data for arformoterol in CF models is limited in publicly available literature, studies on the racemic mixture, formoterol, provide valuable insights. It is important to note that arformoterol is the more potent (R,R)-enantiomer of formoterol.

ParameterModelTreatmentResultCitation
CFTR Activation CFBE41o- cells (F508del)Chronic (72h) formoterol (1µM)>60% reduction in subsequent forskolin/IBMX-stimulated CFTR activation
cAMP Production Human Airway Epithelial CellsFormoterol (0.01 nM)Progressive attenuation of Poly I:C-induced IL-6 and IL-8 responses, indicating cAMP pathway engagement[1]
Mucociliary Clearance Bronchitic patientsFormoterol aerosol (6 days)Significant increase in mucociliary clearance (46% gain compared to placebo)[2]
Inflammatory Response Human Bronchial Epithelial CellsFormoterolPKA-mediated regulation of inflammatory gene expression[3]

Note: The reduction in CFTR activation with chronic exposure to β2-agonists highlights a potential area for further investigation regarding optimal dosing strategies in a therapeutic context.

Experimental Protocols

Culturing Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)

This protocol describes the general procedure for establishing well-differentiated primary HBE cultures.

Materials:

  • Primary HBE cells from non-CF or CF donors

  • Collagen-coated permeable supports (e.g., Transwell® inserts)

  • Bronchial epithelial growth medium (BEGM)

  • ALI differentiation medium

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Seed primary HBE cells onto collagen-coated permeable supports in BEGM.

  • Culture the cells until they reach confluence.

  • Once confluent, switch to ALI differentiation medium in the basolateral compartment and remove the apical medium to establish the air-liquid interface.

  • Maintain the cultures for 4-6 weeks to allow for full differentiation, characterized by the formation of cilia and mucus production.

HBE_Culture_Workflow Start Primary HBE Cells Seed Seed on Collagen-Coated Permeable Supports Start->Seed Confluence Culture to Confluence in BEGM Seed->Confluence ALI Establish Air-Liquid Interface (ALI) Confluence->ALI Differentiation Differentiate for 4-6 weeks in ALI Medium ALI->Differentiation End Differentiated HBE Culture Differentiation->End Ussing_Chamber_Protocol Mount Mount Cell Monolayer in Ussing Chamber Equilibrate Equilibrate and Measure Baseline Isc Mount->Equilibrate Amiloride Add Amiloride (blocks ENaC) Equilibrate->Amiloride Arformoterol Add Arformoterol (stimulates CFTR) Amiloride->Arformoterol Forskolin Add Forskolin (maximally stimulates CFTR) Arformoterol->Forskolin Inhibitor Add CFTRinh-172 (inhibits CFTR) Forskolin->Inhibitor Analyze Analyze Changes in Isc Inhibitor->Analyze

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Arformoterol Tartrate and Its Related Substances

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Arformoterol Tartrate. The method is suitable for the quantification of the active pharmaceutical ingredient (API) and the separation of its potential impurities and degradation products. This application note includes the chromatographic conditions, sample and standard preparation procedures, method validation summary, and a forced degradation study protocol.

Introduction

This compound is the (R,R)-enantiomer of Formoterol, a long-acting beta2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Ensuring the purity and stability of this compound is critical for its safety and efficacy. Analytical methods, particularly HPLC, are essential for quality control during drug development and manufacturing.[1][2] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of this compound and its related substances. The method is designed to separate Arformoterol from its process-related impurities and degradation products generated under various stress conditions.

Experimental Protocol: HPLC Method for this compound

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

2.1. Equipment and Reagents

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric Acid (OPA) (Analytical grade)

    • Purified water (Milli-Q or equivalent)

    • This compound Reference Standard

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Hydrogen Peroxide (H₂O₂)

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Water:Acetonitrile (50:50, v/v)

2.3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent to obtain a concentration of 500 µg/mL.

  • Standard Working Solution: From the stock solution, pipette 5.0 mL into a 50 mL volumetric flask and dilute to volume with the diluent to get a final concentration of 50 µg/mL.

  • Sample Preparation (for Assay): Prepare the sample solution to a target concentration of 50 µg/mL of this compound in the diluent. For formulated products, this may involve extraction or dissolution followed by appropriate dilution. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation parameters.

3.1. System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 5000
%RSD of Peak Areas ≤ 2.0% (n=6)0.8%

3.2. Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound1 - 100> 0.999

3.3. Accuracy (% Recovery)

Spiked Concentration% Recovery (Mean ± SD, n=3)
80%99.5 ± 0.8
100%100.2 ± 0.5
120%99.8 ± 0.7

3.4. Precision

Precision Type% RSD (n=6)
Repeatability < 1.0%
Intermediate Precision < 1.5%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)
LOD ~0.03
LOQ ~0.1

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3]

4.1. General Procedure

Prepare a stock solution of this compound at a concentration of approximately 500 µg/mL. Subject this solution to the stress conditions outlined below. After the specified duration, neutralize the samples if necessary, and dilute with the diluent to a final concentration of 50 µg/mL before HPLC analysis.

4.2. Stress Conditions

Stress ConditionProcedure
Acid Hydrolysis Add 1 mL of 0.1 N HCl to 1 mL of stock solution. Heat at 60 °C for 2 hours. Neutralize with 0.1 N NaOH.
Base Hydrolysis Add 1 mL of 0.1 N NaOH to 1 mL of stock solution. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl.
Oxidative Degradation Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 4 hours.
Thermal Degradation Heat the stock solution at 80 °C for 24 hours.
Photolytic Degradation Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 24 hours.

The results from the forced degradation studies should demonstrate significant degradation of this compound and no co-elution of degradation products with the parent peak, confirming the method's specificity and stability-indicating capability.

Visualizations

The following diagrams illustrate the key workflows and relationships in the development and application of this HPLC method.

G cluster_0 Method Development Workflow A Literature Review & Initial Parameter Selection B Chromatographic Optimization (Column, Mobile Phase, Gradient) A->B C Sample Preparation Optimization B->C D Method Validation (ICH Guidelines) C->D E Finalized Analytical Method D->E

Caption: Workflow for HPLC Method Development.

G cluster_1 Stability-Indicating Assay Logic Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Analysis Analyze via Developed HPLC Method Stress->Analysis PeakPurity Assess Peak Purity of Arformoterol Analysis->PeakPurity Separation Confirm Separation from Degradants Analysis->Separation Result Method is Stability-Indicating PeakPurity->Result Separation->Result

Caption: Logic for a Stability-Indicating Assay.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the determination of this compound in the presence of its impurities and degradation products. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of this compound drug substance and drug product.

References

Application Note: Nebulized Arformoterol Tartrate Delivery for In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol, is a potent and selective long-acting beta2-adrenergic agonist (LABA) approved for the long-term maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its therapeutic effect is derived from its ability to relax the smooth muscle in the airways, leading to bronchodilation.[3][4] Preclinical in-vivo animal studies are fundamental for evaluating the efficacy, pharmacokinetics (PK), and safety of new formulations and delivery systems for arformoterol. Nebulization offers a direct route of administration to the lungs, which is the target organ. This document provides detailed application notes and protocols for the delivery of nebulized arformoterol tartrate in animal models, summarizing key pharmacological data and experimental procedures.

Mechanism of Action

Arformoterol selectively stimulates beta2-adrenergic receptors located on bronchial smooth muscle cells.[1] This initiates a G-protein-coupled signaling cascade that leads to muscle relaxation.[3] The key steps are the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium and the relaxation of airway smooth muscle.[3] Arformoterol also inhibits the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells.[7]

Arformoterol_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arformoterol This compound Beta2_Receptor β2-Adrenergic Receptor Arformoterol->Beta2_Receptor Binds to Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Gs_Protein->Adenylyl_Cyclase Stimulates ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Preclinical Pharmacology & Toxicology Data

Animal models are crucial for characterizing the pharmacological and toxicological profile of arformoterol. Studies have been conducted in various species, including rodents and dogs.

3.1 Pharmacokinetics The pharmacokinetic profile of arformoterol has been investigated in several animal species. Following inhalation, a substantial portion of the systemic drug exposure is due to pulmonary absorption.

Table 1: Summary of Non-Clinical Pharmacokinetic and Safety Observations

Species Route of Administration Key Findings Reference
Rodents (Rats) Inhalation (up to 6 months) No treatment-related target organs of toxicity identified. Provides an adequate safety margin for clinical doses. [8]
Rodents (Mice) Oral (2 years) Findings of uterine and cervical tumors, a known effect for beta2-agonists in female rodents. [8]
Dogs Inhalation (up to 9 months) Dose-dependent increases in heart rate and decreases in blood pressure. At high exposures, induced sinus tachycardia and arrhythmias (e.g., PVCs). [5][8]
Minipigs, Rodents, Dogs Concurrent Administration Arrhythmias and sudden death (with evidence of myocardial necrosis) occurred when beta-agonists and methylxanthines were administered together. [9]

| Rats & Rabbits | Reproductive Toxicology | Found to be teratogenic, which is a typical finding for beta2-adrenergic agonists. No effects on fertility were observed in rats. |[8][9] |

3.2 Toxicology Non-clinical toxicology studies have established a safety profile consistent with other beta2-agonists. The primary effects observed at high doses are exaggerated pharmacological responses, particularly cardiovascular effects.[8][9]

Table 2: Summary of Non-Clinical Genetic and Carcinogenicity Findings

Study Type Test System Result Reference
Genetic Toxicology Bacterial mutagenicity tests, chromosome aberration analyses Not mutagenic or clastogenic [8]
Carcinogenicity (Mice) 2-year oral study Uterine and cervical stromal polyps and sarcoma [8]

| Carcinogenicity (Rats) | 2-year inhalation study | Thyroid C-cell adenoma and carcinoma |[8] |

Experimental Protocols

Successful in-vivo studies require validated protocols for drug preparation, administration, and endpoint assessment. The following protocols are designed for rodent models.

4.1 Protocol 1: Nebulized Arformoterol Delivery (Nose-Only Exposure) This protocol describes the administration of this compound to mice or rats using a nose-only inhalation system to ensure direct delivery to the respiratory tract and minimize loss of the compound.[10][11]

Materials and Equipment:

  • This compound Inhalation Solution (e.g., 15 mcg/2 mL)

  • Sterile isotonic saline for dilution

  • Jet nebulizer (e.g., PARI LC PLUS) connected to an air compressor[12]

  • Nose-only inhalation tower/chamber[10][11]

  • Animal restrainers appropriate for the species (e.g., mice, rats)

  • Flow meters

  • Exhaust system/fume hood

Procedure:

  • Animal Acclimatization: Acclimate animals to the restrainers and nose-only chamber for several days prior to the study to minimize stress.

  • Drug Preparation: Prepare the desired concentration of this compound by diluting the stock solution with sterile isotonic saline immediately before use. The clinical formulation is supplied at a pH of 5.0.[9]

  • System Setup:

    • Assemble the nebulizer and nose-only inhalation system according to the manufacturer's instructions.

    • Connect the nebulizer output to the central plenum of the inhalation unit.[10]

    • Set the airflow to the jet nebulizer (e.g., 10 L/min) and any required dilution air to achieve the desired aerosol concentration and particle size.[10] Droplet sizes of 1-3 μm are typically targeted for rodent models.[13]

  • Animal Loading: Place restrained animals into the ports of the nose-only chamber.

  • Nebulization:

    • Load the prepared arformoterol solution into the nebulizer.

    • Activate the nebulizer and expose the animals for a predetermined duration (e.g., 5-30 minutes) to achieve the target lung deposition dose.

  • Post-Exposure:

    • Turn off the nebulizer and allow fresh air to purge the system before removing the animals.

    • Return animals to their home cages and monitor for any adverse reactions, such as tremor, hyperactivity, or respiratory distress.

Nebulization_Workflow start Start acclimate 1. Acclimate Animals to Restrainers start->acclimate prepare_drug 2. Prepare Arformoterol Solution acclimate->prepare_drug setup_system 3. Assemble Nebulizer and Inhalation Chamber prepare_drug->setup_system load_animals 4. Load Restrained Animals into Chamber setup_system->load_animals nebulize 5. Activate Nebulizer for Predetermined Time load_animals->nebulize purge_system 6. Purge System with Fresh Air nebulize->purge_system remove_animals 7. Remove Animals and Return to Cages purge_system->remove_animals monitor 8. Monitor for Adverse Reactions remove_animals->monitor end_point Proceed to Efficacy or PK/PD Assessment monitor->end_point

Figure 2: General Workflow for Nebulized Drug Delivery.

4.2 Protocol 2: Assessment of Efficacy (Bronchodilator Activity) The efficacy of arformoterol can be assessed by its ability to reverse or prevent bronchoconstriction induced by an agent like methacholine (B1211447).

Materials and Equipment:

  • Whole-body plethysmography (WBP) system for non-invasive measurement of respiratory function in conscious animals.

  • Methacholine solution.

  • Nebulization delivery system as described in Protocol 1.

Procedure:

  • Baseline Measurement: Place the animal in the WBP chamber and record baseline respiratory parameters (e.g., tidal volume, respiratory rate, Penh - enhanced pause).

  • Bronchoconstriction Challenge: Expose the animal to a nebulized solution of methacholine at a predetermined concentration to induce bronchoconstriction. Record the peak response.

  • Arformoterol Administration: Once the animal has recovered, administer nebulized this compound or vehicle (placebo) as described in Protocol 1.

  • Post-Treatment Measurement: After a set period following arformoterol administration (e.g., 30 minutes), re-challenge the animal with methacholine.

  • Data Analysis: Record the respiratory parameters. The efficacy of arformoterol is determined by the degree of inhibition of the methacholine-induced bronchoconstriction compared to the vehicle-treated group.

Efficacy_Workflow start Start baseline 1. Record Baseline Respiratory Function (WBP) start->baseline meth_challenge1 2. Induce Bronchoconstriction (Nebulized Methacholine) baseline->meth_challenge1 record_peak 3. Record Peak Constriction Response meth_challenge1->record_peak recovery 4. Animal Recovery Period record_peak->recovery drug_admin 5. Administer Nebulized Arformoterol or Vehicle recovery->drug_admin wait_period 6. Wait for Drug Action (e.g., 30 min) drug_admin->wait_period meth_challenge2 7. Re-challenge with Methacholine wait_period->meth_challenge2 record_final 8. Record Final Respiratory Response meth_challenge2->record_final analyze 9. Analyze Data: Compare Responses record_final->analyze

References

Quantifying Arformoterol Tartrate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Arformoterol (B195475) Tartrate in various biological matrices. The methodologies outlined are based on validated, sensitive, and robust analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to support pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2-adrenergic agonist used for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1] Accurate and precise quantification of Arformoterol in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing dose-response relationships. Due to its low systemic concentrations following inhalation, highly sensitive analytical methods are required.

Pharmacological Action of Arformoterol

Arformoterol is a selective beta-2-adrenergic receptor agonist. Its pharmacological effects are attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[1] The resulting increase in cyclic AMP levels leads to the relaxation of bronchial smooth muscle, thereby causing bronchodilation.[2]

Arformoterol_Pathway Arformoterol Arformoterol Tartrate Beta2Receptor Beta-2 Adrenergic Receptor Arformoterol->Beta2Receptor Binds to GProtein Gs Protein Beta2Receptor->GProtein Activates AdenylCyclase Adenyl Cyclase GProtein->AdenylCyclase Stimulates cAMP cAMP AdenylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Bronchial Smooth Muscle Relaxation PKA->SmoothMuscle Leads to Bronchodilation Bronchodilation SmoothMuscle->Bronchodilation

Arformoterol's Mechanism of Action

Analytical Methodologies

Several hyphenated analytical techniques have been successfully employed for the determination and quantification of Arformoterol in biological matrices.[3] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most widely adopted method due to its high sensitivity, selectivity, and speed.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated UPLC-MS/MS methods for Arformoterol quantification in different biological samples.

Table 1: UPLC-MS/MS Method Parameters for Arformoterol in Rat Plasma, Lung, and Trachea Tissues [4]

ParameterRat PlasmaRat Lung & Trachea Homogenates
Linearity Range 1.83 - 458 pg/mL13.9 - 1560 pg/mL
Lower Limit of Quantification (LLOQ) 1.83 pg/mL3.90 pg/mL
Intra-day Precision (%RSD) Within ±15%Within ±15%
Inter-day Precision (%RSD) Within ±15%Within ±15%
Accuracy Within ±15%Within ±15%
Internal Standard (IS) TulobuterolTulobuterol

Table 2: LC-MS/MS Method Parameters for Formoterol (of which Arformoterol is an isomer) in Human Plasma/Serum [5][6][7][8]

ParameterHuman Plasma (Method 1)[5]Human Serum (Method 2)[6]Human Plasma (Method 3)[7][8]
Linearity Range 0.2 - 100 pg/mL0.40 - 100.24 pg/mL0.05 - 100 pg/mL
Lower Limit of Quantification (LLOQ) 0.2 pg/mL0.40 pg/mL0.05 pg/mL
Inter-batch Precision (%CV) 1.55% - 9.01%1.55% - 9.01%Not Specified
Inter-batch Accuracy 93.37% - 107.30%93.37% - 107.30%Not Specified
Internal Standard (IS) Not Specifiedd6-FormoterolNot Specified

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of Arformoterol in biological samples based on published literature.

Protocol 1: Quantification of Arformoterol in Rat Plasma, Lung, and Trachea Tissues by UPLC-MS/MS[4]

1. Sample Preparation

  • Plasma:

    • Collect blood samples in tubes containing an anticoagulant.

    • Centrifuge immediately at 3000 rpm for 5 minutes to obtain plasma.

  • Tissues (Lung and Trachea):

    • Excise tissues and rinse thoroughly with 0.9% saline solution.

    • Homogenize the tissues in 0.9% saline solution.

  • Extraction:

    • A specific extraction method (e.g., protein precipitation or liquid-liquid extraction) would be applied to the plasma or tissue homogenate.

    • Add an internal standard (e.g., Tulobuterol) to all samples, calibration standards, and quality controls.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Conditions

  • Chromatographic Column: Agilent XDB C8 column.

  • Mobile Phase: Gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.

  • Ionization Mode: Positive ion mode using electrospray ionization (ESI).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. Key parameters like declustering potential (DP) and collision energy (CE) should be optimized for Arformoterol and the internal standard.

3. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, sensitivity (LLOQ), accuracy, precision, selectivity, matrix effect, and stability.[9][10]

Protocol 2: General Protocol for Quantification of Formoterol/Arformoterol in Human Plasma/Serum by LC-MS/MS[5][6][7][8]

1. Sample Preparation

  • Solid-Phase Extraction (SPE): [5][6]

    • Condition a cation-exchange SPE cartridge (e.g., SCX-3) with methanol (B129727) and then water.

    • Dilute serum/plasma with water and add the internal standard (e.g., d6-Formoterol).

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water and methanol to remove interferences.

    • Elute Arformoterol and the internal standard with a mixture of methanol and ammonia.

    • Evaporate the eluate to dryness and reconstitute the residue.

  • Liquid-Liquid Extraction (LLE): [7][8]

    • Spike plasma samples with the internal standard.

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., tert-butyl methyl ether) in the presence of an aqueous solution (e.g., 0.1% ammonium (B1175870) hydroxide).

    • Vortex and centrifuge the samples.

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent mixture.

2. LC-MS/MS Conditions

  • Chromatographic Separation: A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).[6][7]

  • Mass Spectrometry: Analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

3. Bioanalytical Method Validation Workflow

The development and validation of a bioanalytical method is a structured process to ensure reliable and reproducible results.

Bioanalytical_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis Dev_Optimize Optimize Sample Prep (SPE, LLE, PPT) Dev_LC Optimize LC Conditions (Column, Mobile Phase, Gradient) Dev_Optimize->Dev_LC Dev_MS Optimize MS Parameters (Ionization, MRM Transitions) Dev_LC->Dev_MS Val_Select Selectivity & Specificity Dev_MS->Val_Select Val_Cal Calibration Curve (Linearity, Range) Val_Select->Val_Cal Val_AccPre Accuracy & Precision (Intra- & Inter-day) Val_Cal->Val_AccPre Val_LLOQ Lower Limit of Quantification (LLOQ) Val_AccPre->Val_LLOQ Val_Matrix Matrix Effect Val_LLOQ->Val_Matrix Val_Stab Stability (Freeze-Thaw, Bench-top, Long-term) Val_Matrix->Val_Stab Analysis_Prep Prepare Study Samples, QCs, and Calibrators Val_Stab->Analysis_Prep Analysis_Run Analyze Batches (UPLC-MS/MS) Analysis_Prep->Analysis_Run Analysis_Data Data Processing & Quantification Analysis_Run->Analysis_Data Analysis_Report Generate Report Analysis_Data->Analysis_Report

References

Application Notes and Protocols for Arformoterol Tartrate in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) Tartrate, the (R,R)-enantiomer of formoterol (B127741), is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist.[1][2] Clinically, it is utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD).[2] In the realm of in vitro research, Arformoterol Tartrate serves as a valuable tool for investigating the sustained effects of β2-AR activation on various cellular processes. Its high potency and long duration of action make it particularly suitable for long-term cell culture experiments aimed at understanding chronic cellular responses to adrenergic stimulation.

This document provides detailed application notes and protocols for the use of this compound in long-term cell culture experiments, covering its mechanism of action, potential applications, and methodologies for assessing its effects on cell viability, proliferation, and inflammatory responses.

Mechanism of Action

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, as illustrated in the pathway diagram below. The primary mechanism involves the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. In smooth muscle cells, this cascade leads to relaxation, while in immune cells, it can modulate the production and release of inflammatory mediators.[1]

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Arformoterol This compound Beta2AR β2-Adrenergic Receptor (GPCR) Arformoterol->Beta2AR G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Modulation of Inflammation) PKA->Cellular_Response phosphorylates targets

Caption: Signaling pathway of this compound.

Applications in Long-Term Cell Culture

  • Anti-inflammatory Studies: Arformoterol and its racemate, formoterol, have been shown to inhibit the release of pro-inflammatory cytokines and chemokines from various cell types, including bronchial epithelial cells, monocytes, and T lymphocytes.[1][3][4] Long-term studies can elucidate the sustained anti-inflammatory effects and potential for tolerance development.

  • GPCR Desensitization and Downregulation: Continuous exposure of cells to agonists like Arformoterol can lead to desensitization and downregulation of β2-adrenergic receptors.[5][6][7] Long-term cell culture models are ideal for studying the kinetics and mechanisms of these processes.

  • Cell Differentiation and Proliferation Studies: The effects of sustained cAMP signaling on cell fate can be investigated. For example, β2-agonists have been studied for their effects on skeletal muscle cell differentiation.[8]

  • Drug Discovery and Development: Arformoterol can be used as a reference compound in screening assays for novel long-acting β2-agonists or for studying drug interactions.

Data Presentation: In Vitro Effects of Arformoterol and Formoterol

The following tables summarize quantitative data from in vitro studies on the effects of Arformoterol and its racemate, formoterol.

Table 1: Effects of Formoterol on Cytokine and Chemokine Production

Cell Line/TypeStimulantFormoterol ConcentrationMeasured Cytokine/ChemokineEffectReference
THP-1 (monocytic cell line)LPS10⁻⁸–10⁻⁶ MMacrophage-Derived Chemokine (MDC)Enhanced production[3]
THP-1 (monocytic cell line)LPS10⁻⁸–10⁻⁶ MInterferon-γ-inducible protein-10 (IP-10)Suppressed production[3]
BEAS-2B (bronchial epithelial cell line)TNF-α, IL-4, IFN-γNot specifiedThymus and Activation-Regulated Chemokine (TARC)Suppressed expression[3]
Human Bronchial Epithelial CellsTNF-αNot specifiedGranulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)Reduced levels[9]
Human Bronchial Epithelial CellsTNF-αNot specifiedInterleukin-8 (IL-8)Reduced levels[9]
Human Lung FibroblastsIL-1β10⁻⁹ M and aboveGranulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)Additive inhibition with budesonide[10]

Table 2: Effects of Arformoterol/Formoterol on T-Cell Function and Other Markers

Cell TypeParameter MeasuredTreatmentEffectReference
Human T LymphocytesProliferation and Cytokine Production(R,R)-Formoterol (Arformoterol)Predominantly anti-inflammatory effects[1]
Human Lung FibroblastsICAM-1 and VCAM-1 UpregulationFormoterol (10⁻⁹ M and above) with budesonideAdditive inhibition[10]

Experimental Protocols

General Considerations for Long-Term Culture
  • Cell Line Selection: Choose a cell line that endogenously expresses β2-adrenergic receptors at a sufficient density for your intended assay. Receptor expression levels can be confirmed by RT-qPCR, flow cytometry, or radioligand binding assays.

  • This compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile water or DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. It is recommended to prepare fresh dilutions for each medium change.

  • Stability in Culture: While specific long-term stability data in cell culture media is limited, formoterol has been shown to be stable under various storage conditions.[11] For long-term experiments, it is advisable to change the medium and replenish this compound every 48-72 hours to ensure a consistent concentration.

  • Receptor Desensitization: Be aware that long-term exposure to Arformoterol will likely induce receptor desensitization and downregulation.[5][6][7] Experimental design should account for this phenomenon. Consider intermittent dosing schedules or co-treatment with agents that may modulate receptor recycling if the goal is to maintain a consistent signaling response.

Protocol 1: Long-Term Viability and Proliferation Assay

This protocol is designed to assess the effect of continuous this compound exposure on cell viability and proliferation over a period of 7 days.

Viability_Proliferation_Workflow cluster_setup Day 0: Experiment Setup cluster_treatment Days 1-7: Treatment cluster_analysis Analysis at specified time points (e.g., Days 1, 3, 5, 7) Seed_Cells Seed cells in multi-well plates Allow_Attachment Allow cells to attach overnight Seed_Cells->Allow_Attachment Add_Arformoterol Add Arformoterol-containing medium Allow_Attachment->Add_Arformoterol Incubate Incubate at 37°C, 5% CO2 Add_Arformoterol->Incubate Medium_Change Change medium with fresh Arformoterol every 48-72h Incubate->Medium_Change Viability_Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Proliferation_Assay Perform Proliferation Assay (e.g., BrdU, CyQUANT) Incubate->Proliferation_Assay Medium_Change->Incubate Data_Analysis Analyze and plot data Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Workflow for long-term viability and proliferation assays.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., sterile water or DMSO)

  • Multi-well plates (e.g., 96-well)

  • Viability assay kit (e.g., MTT, MTS, or ATP-based assay)

  • Proliferation assay kit (e.g., BrdU or DNA-binding dye-based assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the 7-day period.

  • Overnight Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment Initiation: The following day (Day 1), remove the existing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.

  • Incubation and Medium Changes: Incubate the cells for 7 days. Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.

  • Assay Performance: At predetermined time points (e.g., Day 1, 3, 5, and 7), perform the viability and/or proliferation assays according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable or proliferating cells.

Protocol 2: Assessment of Long-Term Anti-inflammatory Effects

This protocol details a method to evaluate the sustained effect of this compound on cytokine production in response to an inflammatory stimulus.

Materials:

  • Cell line of interest (e.g., A549 bronchial epithelial cells, THP-1 monocytes)

  • Complete cell culture medium

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in a 24-well plate and allow them to reach 70-80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for an extended period (e.g., 72 hours), replenishing the medium and drug every 48 hours.

  • Inflammatory Challenge: After the pre-treatment period, introduce the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the wells, in the continued presence of this compound or vehicle.

  • Supernatant Collection: Incubate the cells for a specified duration (e.g., 24 hours) after the inflammatory challenge. Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Compare the cytokine levels in the Arformoterol-treated groups to the vehicle-treated control group to determine the inhibitory effect.

Mandatory Visualizations

Logical Relationship: Considerations for Long-Term Arformoterol Treatment

Long_Term_Considerations cluster_factors Key Experimental Factors cluster_challenges Potential Challenges cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Start Initiate Long-Term Arformoterol Treatment Concentration Determine Optimal Concentration (Non-cytotoxic) Start->Concentration Duration Define Experiment Duration Start->Duration Dosing_Schedule Establish Dosing Schedule (Continuous vs. Intermittent) Start->Dosing_Schedule Stability Drug Stability in Media at 37°C Concentration->Stability Dose_Response Perform Dose-Response and Cytotoxicity Assays Concentration->Dose_Response Desensitization Receptor Desensitization and Downregulation Duration->Desensitization Replenishment Regular Media Changes with Fresh Drug Duration->Replenishment Dosing_Schedule->Desensitization Monitor_Receptors Monitor Receptor Expression and Signaling Dosing_Schedule->Monitor_Receptors Reliable_Data Reliable and Reproducible In Vitro Data Dose_Response->Reliable_Data Replenishment->Reliable_Data Monitor_Receptors->Reliable_Data

Caption: Key considerations for designing long-term experiments.

References

Protocol for Assessing Arformoterol Tartrate Efficacy in Guinea Pig Models of Bronchoconstriction and Airway Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arformoterol Tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized for the maintenance treatment of bronchoconstriction in chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily due to its bronchodilatory activity.[2] Arformoterol stimulates intracellular adenyl cyclase, the enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[3] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle and inhibit the release of inflammatory mediators from mast cells, such as histamine (B1213489).[3] This document provides detailed protocols for evaluating the efficacy of this compound in established guinea pig models of histamine-induced bronchoconstriction and ovalbumin-induced allergic airway inflammation. Guinea pigs are a preferred model for asthma research due to the similarities in their airway anatomy and response to inflammatory mediators compared to humans.[4]

This compound Signaling Pathway

Arformoterol acts as a selective β2-adrenergic receptor agonist.[1] Binding to these receptors on airway smooth muscle cells initiates a signaling cascade that results in muscle relaxation and bronchodilation.

Arformoterol_Signaling_Pathway Arformoterol This compound Beta2AR β2-Adrenergic Receptor Arformoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLC Myosin Light Chain PKA->MyosinLC Inhibits Phosphorylation of Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLC->Relaxation

Caption: this compound signaling cascade in airway smooth muscle cells.

Experimental Protocols

Histamine-Induced Bronchoconstriction Model

This model assesses the direct bronchoprotective effects of this compound against a known bronchoconstrictor.

Experimental Workflow:

Histamine_Workflow cluster_setup Setup & Baseline cluster_treatment Treatment cluster_challenge Challenge & Measurement Animal Conscious Guinea Pig in Whole-Body Plethysmograph Baseline Measure Baseline Specific Airway Conductance (sGaw) Animal->Baseline Treatment Administer Inhaled This compound (or Vehicle) Baseline->Treatment Wait Wait 75 min Treatment->Wait Challenge Histamine Challenge (Aerosol) Wait->Challenge Measurement Measure sGaw Post-Challenge Challenge->Measurement Data Data Measurement->Data Analyze Data

Caption: Workflow for the histamine-induced bronchoconstriction assay.

Detailed Protocol:

  • Animals: Use male Dunkin-Hartley guinea pigs (300-400g).

  • Acclimatization: Acclimatize animals to the whole-body plethysmograph restrainer to minimize stress.

  • Baseline Measurement: Place the conscious guinea pig in the plethysmograph and measure baseline specific airway conductance (sGaw).

  • Drug Administration:

    • Prepare solutions of this compound (or its racemate, formoterol) in a vehicle (e.g., 50:50 DMSO:saline). Effective nebulizer concentrations for formoterol range from 0.7 to 10 µM.[5]

    • Administer the aerosolized this compound or vehicle to the guinea pig via a nose cone connected to a nebulizer.

  • Waiting Period: Allow for a 75-minute period for the long-acting bronchodilator to take effect.[5]

  • Histamine Challenge:

    • Prepare a 3 mM solution of histamine in saline.

    • Expose the animal to an aerosol of the histamine solution for a fixed duration (e.g., 30-60 seconds).

  • Post-Challenge Measurement: Immediately measure sGaw at intervals (e.g., 0, 5, and 10 minutes) after the histamine challenge to determine the extent of bronchoconstriction.[5]

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced fall in sGaw for the Arformoterol-treated group compared to the vehicle-treated group.

Ovalbumin-Induced Allergic Airway Inflammation Model

This model evaluates the anti-inflammatory and bronchoprotective effects of this compound in a relevant model of allergic asthma.

Experimental Workflow:

Ovalbumin_Workflow cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_challenge Challenge Phase (Day 21) cluster_assessment Assessment Phase (24h Post-Challenge) Sensitize1 Day 0: Sensitize Guinea Pigs (i.p. injection of Ovalbumin/Al(OH)3) Sensitize2 Day 7: Booster Injection Sensitize1->Sensitize2 Treatment Pre-treat with Inhaled This compound (15 min before challenge) Sensitize2->Treatment 14 days Challenge Challenge with Aerosolized Ovalbumin Treatment->Challenge Plethysmography Measure Airway Hyperresponsiveness (Histamine Challenge) Challenge->Plethysmography 24 hours BAL Perform Bronchoalveolar Lavage (BAL) Challenge->BAL 24 hours CellCount Differential Cell Count (Eosinophils, Neutrophils) BAL->CellCount Cytokines Measure Cytokines in BALF (TNF-α, IL-6) BAL->Cytokines

References

Application Note: Compatibility of Arformoterol Tartrate with Nebulized Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) approved for the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the smooth muscle of the airways, leading to bronchodilation.[2][3] In research and clinical settings, co-administration of arformoterol with other nebulized compounds is often desirable to simplify treatment regimens for patients with severe respiratory diseases. However, the physical and chemical compatibility of arformoterol tartrate with other nebulized solutions must be established to ensure the safety, efficacy, and stability of the combined therapeutic agents.[4][5]

This application note provides a summary of known compatibility data for this compound with other nebulized drugs and offers a generalizable protocol for assessing the compatibility of this compound with novel research compounds.

Known Compatibility of this compound

A key in vitro study investigated the physical and chemical compatibility of this compound inhalation solution (15 μg/2 mL) with three commercially available nebulized medications: ipratropium (B1672105) bromide (0.5 mg/2.5 mL), acetylcysteine (800 mg/4 mL), and budesonide (B1683875) (0.25 mg/2 mL and 0.5 mg/2 mL).[6] The study evaluated the admixtures immediately after mixing (T0) and after 30 minutes (T30) at room temperature. The assessment included visual inspection, pH measurement, and high-performance liquid chromatography (HPLC) analysis of each active component.[6]

The results demonstrated that this compound was physically and chemically compatible with all three tested drugs for up to 30 minutes.[6] No visible signs of precipitation or color change were observed in any of the admixtures.[6] The pH of the admixtures remained within an acceptable range, and the concentration of each active component showed no significant change over the 30-minute period.[6]

It is crucial to note that this study did not assess the aerosol characteristics of the admixtures or any potential changes in drug output from the nebulizer.[6][7] Therefore, while the drugs are chemically compatible in solution, their aerodynamic behavior when mixed and nebulized together requires further investigation.

Data Presentation: Summary of Compatibility Data

The quantitative data from the aforementioned compatibility study are summarized in the tables below for easy comparison.

Table 1: pH of this compound Admixtures

Admixture (this compound 15 μg/2 mL with)pH at T0pH at T30Change in pH
Ipratropium Bromide 0.5 mg/2.5 mL4.824.820.00
Acetylcysteine 800 mg/4 mL6.406.400.00
Budesonide 0.25 mg/2 mL4.934.930.00
Budesonide 0.5 mg/2 mL4.954.950.00

Data sourced from Bonasia et al. (2007).[6]

Table 2: Recovery of Active Components in Admixtures

Admixture (this compound 15 μg/2 mL with)Component AssayedRecovery at T0 (%)Recovery at T30 (%)
Ipratropium Bromide 0.5 mg/2.5 mLArformoterol100.299.8
Ipratropium99.599.1
Acetylcysteine 800 mg/4 mLArformoterol101.4100.5
Acetylcysteine98.398.5
Budesonide 0.25 mg/2 mLArformoterol100.8100.1
Budesonide99.799.2
Budesonide 0.5 mg/2 mLArformoterol100.599.9
Budesonide99.899.3

Recovery is expressed as a percentage of the initial concentration of the control samples. Data sourced from Bonasia et al. (2007).[6]

Experimental Protocol: Physical and Chemical Compatibility Assessment

This protocol provides a general framework for evaluating the compatibility of this compound inhalation solution with other nebulized research compounds.

Materials and Equipment
  • This compound Inhalation Solution (15 μg/2 mL)

  • Nebulized Research Compound (at desired concentration)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated HPLC method for the quantification of this compound and the research compound

  • Sterile containers for mixing

  • Pipettes and other standard laboratory glassware

  • Vortex mixer

Experimental Procedure
  • Preparation of Admixtures:

    • In a sterile container, combine a known volume of this compound inhalation solution with a known volume of the nebulized research compound solution.

    • Gently mix the solution using a vortex mixer for 10-15 seconds.

    • Prepare a sufficient number of admixtures for testing at each time point.

    • As controls, prepare samples of this compound solution and the research compound solution diluted with sterile water to the final concentrations in the admixture.

  • Time Points:

    • Conduct all analyses immediately after mixing (T0) and at subsequent time points (e.g., 30 minutes, 1 hour, 2 hours) at room temperature. The duration of the study should reflect the potential time the admixture may be left before administration.

  • Visual Inspection:

    • At each time point, visually inspect the admixtures against a black and white background for any signs of physical incompatibility, such as:

      • Precipitation

      • Color change

      • Gas formation

      • Cloudiness or haze

  • pH Measurement:

    • At each time point, measure the pH of the admixture and the control solutions using a calibrated pH meter.

    • A change in pH of more than one unit from the initial measurement may indicate a chemical interaction.

  • Chemical Stability by HPLC:

    • At each time point, analyze the concentration of this compound and the research compound in the admixture and control solutions using a validated, stability-indicating HPLC method.

    • The acceptance criterion for chemical stability is typically the retention of at least 90% of the initial concentration of each active component.

Signaling Pathway and Experimental Workflow

Arformoterol Signaling Pathway

Arformoterol is a long-acting beta-2 adrenergic agonist.[2] Upon inhalation, it binds to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[8] This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[2] The elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately causing relaxation of the airway smooth muscle, resulting in bronchodilation.[2][8]

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Arformoterol Arformoterol Beta2_Receptor Beta-2 Adrenergic Receptor Arformoterol->Beta2_Receptor G_Protein G Protein (Gs) Beta2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Muscle_Relaxation leads to Compatibility_Workflow cluster_analysis Analysis cluster_analysis_final Final Analysis Start Start: Prepare Admixture (Arformoterol + Research Compound) T0 Time = 0 minutes Start->T0 T_final Time = Final (e.g., 30, 60, 120 min) T0->T_final Incubate at Room Temp Visual_Inspection Visual Inspection (Precipitation, Color Change) T0->Visual_Inspection pH_Measurement pH Measurement T0->pH_Measurement HPLC_Analysis HPLC Analysis (% Recovery of Actives) T0->HPLC_Analysis Visual_Inspection_Final Visual Inspection T_final->Visual_Inspection_Final pH_Measurement_Final pH Measurement T_final->pH_Measurement_Final HPLC_Analysis_Final HPLC Analysis T_final->HPLC_Analysis_Final Decision Compatible? Compatible Conclusion: Physically and Chemically Compatible Decision->Compatible No significant change Incompatible Conclusion: Incompatible Decision->Incompatible Significant change Visual_Inspection_Final->Decision pH_Measurement_Final->Decision HPLC_Analysis_Final->Decision

References

Enantioselective Synthesis of Arformoterol Tartrate: Application Notes and Protocols for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol, the (R,R)-enantiomer of formoterol, is a potent and selective long-acting β2-adrenergic agonist utilized in the management of chronic obstructive pulmonary disease (COPD). Its stereospecificity is crucial for its therapeutic efficacy, as the (S,S)-enantiomer is significantly less active. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Arformoterol Tartrate for research purposes. Two primary synthetic strategies are presented: Asymmetric Catalytic Reduction and Chiral Resolution of a Key Amine Intermediate. This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison, and visual diagrams of synthetic pathways and the relevant signaling cascade to aid in understanding and practical application.

Introduction

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, driven by the often-differing pharmacological and toxicological profiles of stereoisomers. Arformoterol ((R,R)-formoterol) is a prime example, exhibiting approximately 1,000-fold greater potency as a β2-adrenoceptor agonist compared to its (S,S)-enantiomer.[1] Therefore, robust and efficient enantioselective synthetic routes are paramount for obtaining optically pure Arformoterol for research and development.

This document outlines two effective methods for the enantioselective synthesis of this compound. The first method employs a chiral oxazaborolidine catalyst for the asymmetric reduction of a key bromoketone intermediate. The second method relies on the classical resolution of a chiral amine, which is then coupled with a suitable electrophile. Detailed protocols for these syntheses and for the determination of enantiomeric excess using High-Performance Liquid Chromatography (HPLC) are provided.

Signaling Pathway of Arformoterol

Arformoterol exerts its therapeutic effect through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This interaction initiates a G-protein-coupled signaling cascade, leading to bronchodilation. The key steps of this pathway are illustrated below.

Arformoterol_Signaling_Pathway Arformoterol Arformoterol ((R,R)-Formoterol) Beta2AR β2-Adrenergic Receptor Arformoterol->Beta2AR Binds to G_Protein Gs Protein (αβγ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) (inactive) PKA->MLCK Phosphorylates and inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK->Relaxation Asymmetric_Reduction_Workflow cluster_0 Synthesis of Chiral Bromohydrin cluster_1 Epoxide Formation and Coupling cluster_2 Final Steps Start 4-Benzyloxy-3-nitroacetophenone Bromination Bromination Start->Bromination Ketone 2-Bromo-1-(4-benzyloxy-3-nitrophenyl)ethanone Bromination->Ketone Reduction Asymmetric Reduction (Chiral Oxazaborolidine, Borane) Ketone->Reduction Bromohydrin (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol Reduction->Bromohydrin Epoxidation Epoxidation (Base) Bromohydrin->Epoxidation Epoxide (R)-2-(4-Benzyloxy-3-nitrophenyl)oxirane Epoxidation->Epoxide Coupling Coupling Reaction Epoxide->Coupling Amine (R)-N-Benzyl-1-(4-methoxyphenyl) -2-propylamine Amine->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Reduction_Nitro Nitro Group Reduction Coupled_Product->Reduction_Nitro Formylation Formylation Reduction_Nitro->Formylation Debenzylation Catalytic Hydrogenation (Debenzylation) Formylation->Debenzylation Arformoterol_Base Arformoterol Free Base Debenzylation->Arformoterol_Base Salt_Formation Salt Formation (L-Tartaric Acid) Arformoterol_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product Chiral_Resolution_Workflow cluster_0 Synthesis and Resolution of Chiral Amine cluster_1 Coupling and Final Steps Start_Amine 4-Methoxyphenylacetone Reductive_Amination Reductive Amination (Benzylamine, H2/Pd-C) Start_Amine->Reductive_Amination Racemic_Amine rac-N-Benzyl-1-(4-methoxyphenyl) -2-propylamine Reductive_Amination->Racemic_Amine Resolution Resolution with Chiral Acid (e.g., L-Mandelic Acid) Racemic_Amine->Resolution Chiral_Amine_Salt (R)-Amine-L-Mandelate Salt Resolution->Chiral_Amine_Salt Liberation Basification Chiral_Amine_Salt->Liberation Chiral_Amine (R)-N-Benzyl-1-(4-methoxyphenyl) -2-propylamine Liberation->Chiral_Amine Coupling_Res Coupling Reaction Chiral_Amine->Coupling_Res Epoxide_Start (R)-4-Benzyloxy-3-formamidostyrene oxide Epoxide_Start->Coupling_Res Coupled_Product_Res Protected Arformoterol Coupling_Res->Coupled_Product_Res Debenzylation_Res Catalytic Hydrogenation (Debenzylation) Coupled_Product_Res->Debenzylation_Res Arformoterol_Base_Res Arformoterol Free Base Debenzylation_Res->Arformoterol_Base_Res Salt_Formation_Res Salt Formation (L-Tartaric Acid) Arformoterol_Base_Res->Salt_Formation_Res Final_Product_Res This compound Salt_Formation_Res->Final_Product_Res

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Arformoterol Tartrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arformoterol Tartrate is the (R,R)-enantiomer of formoterol, a long-acting beta-2 adrenergic agonist used as a bronchodilator for the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2] It is a white to off-white solid that is slightly soluble in water.[3] The chemical formula for this compound is C19H24N2O4•C4H6O6, with a molecular weight of 494.5 g/mol .[1][3][4] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy.

This application note describes a robust, specific, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R2)), ensuring its suitability for routine quality control analysis.[5][6][7][8][9]

Principle of the Method

The method utilizes RP-HPLC with UV detection to separate this compound from its potential degradants and formulation excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The concentration of this compound is determined by comparing the peak area of the sample with that of a reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is provided in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (B52724) (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 214 nm
Run Time 10 minutes

2. Preparation of Solutions

  • Mobile Phase: Prepare a 20mM solution of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

  • Sample Preparation (from inhalation solution): Pool the contents of five this compound inhalation solution vials (each typically containing 15 mcg/2mL).[3] Dilute an appropriate volume of the pooled solution with the mobile phase to obtain a theoretical concentration of 10 µg/mL of Arformoterol.

Method Validation

The developed RP-HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters:

1. System Suitability

System suitability was evaluated by injecting six replicate injections of a 10 µg/mL standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20007800
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%

2. Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound standard was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.

Stress ConditionObservations
Acid Hydrolysis (0.1N HCl, 60°C, 2h) Significant degradation with distinct degradation peaks.
Base Hydrolysis (0.1N NaOH, 60°C, 2h) Significant degradation with distinct degradation peaks.
Oxidative Degradation (3% H2O2, RT, 24h) Moderate degradation observed.
Thermal Degradation (80°C, 48h) Minor degradation observed.
Photolytic Degradation (UV light, 24h) Minor degradation observed.

In all cases, the Arformoterol peak was well-resolved from the degradation product peaks, demonstrating the specificity and stability-indicating capability of the method.

3. Linearity and Range

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 20 µg/mL.

ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45876x + 1234

4. Accuracy (% Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of this compound was spiked into a placebo solution at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 8.07.9599.380.75
100% 10.010.08100.800.52
120% 12.011.9299.330.68

5. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the 10 µg/mL standard solution were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.

Precision Type% RSD of Peak Area
Repeatability 0.65%
Intermediate Precision 1.12%

6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter VariedVariation% RSD of Peak Area
Flow Rate (± 0.1 mL/min) 0.9 mL/min & 1.1 mL/min1.3%
Mobile Phase Composition (± 2%) 68:32 & 72:281.5%
Column Temperature (± 2°C) 28°C & 32°C0.9%

The low %RSD values indicate the robustness of the method.

Visualizations

RP_HPLC_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation Protocol B->C D System Suitability C->D E Specificity (Forced Degradation) C->E F Linearity & Range C->F G Accuracy (% Recovery) C->G H Precision (Repeatability & Intermediate) C->H I LOD & LOQ C->I J Robustness C->J K Validation Report D->K E->K F->K G->K H->K I->K J->K L Routine Analysis K->L

Caption: Workflow for RP-HPLC Method Validation.

System_Suitability_Check Start Start Analysis Inject_SST Inject System Suitability Standard (n=6) Start->Inject_SST Evaluate Evaluate SST Parameters (%RSD, Tailing, Plates) Inject_SST->Evaluate Pass Criteria Met? Evaluate->Pass Proceed Proceed with Sample Analysis Pass->Proceed Yes Troubleshoot Troubleshoot HPLC System (Check mobile phase, column, etc.) Pass->Troubleshoot No Stop Stop Analysis Proceed->Stop Troubleshoot->Inject_SST

Caption: Decision flow for System Suitability Testing.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, precise, accurate, and specific. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in pharmaceutical formulations. The stability-indicating nature of the method also allows for its use in stability studies.

References

Application Notes and Protocols: Use of Arformoterol Tartrate in Isolated Perfused Lung Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) tartrate is a long-acting beta-2 adrenergic receptor agonist (LABA) and the (R,R)-enantiomer of formoterol.[1][2][3] It is clinically used for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[3] The primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on bronchial smooth muscle cells.[1][2] This initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[1] The isolated perfused lung model is a powerful ex vivo tool that allows for the study of pulmonary physiology and pharmacology in an intact organ, independent of systemic influences.[4][5][6][7][8][9] This document provides detailed application notes and protocols for investigating the effects of arformoterol tartrate in an isolated perfused rodent lung model.

Mechanism of Action of Arformoterol

Arformoterol selectively binds to beta-2 adrenergic receptors, which are G-protein coupled receptors.[1] This binding activates the associated Gs alpha subunit, leading to the activation of adenylyl cyclase.[10] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] An increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several target proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[1]

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Arformoterol This compound B2AR Beta-2 Adrenergic Receptor (GPCR) Arformoterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Arformoterol Signaling Pathway

Experimental Applications in Isolated Perfused Lung Models

The isolated perfused lung model can be utilized to:

  • Characterize the pharmacodynamics of arformoterol: Determine the dose-response relationship for bronchodilation by measuring changes in airway resistance.

  • Investigate the effects on pulmonary vasculature: Assess the impact of arformoterol on pulmonary artery pressure.

  • Study the kinetics of drug action: Measure the onset and duration of action of arformoterol.

  • Evaluate anti-inflammatory properties: Analyze perfusate and lung tissue for changes in inflammatory mediators.

  • Assess drug permeability and metabolism: Quantify the transfer of arformoterol from the airways into the perfusate.[11][12]

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from an isolated perfused rat lung experiment investigating the effects of nebulized this compound.

Table 1: Effect of this compound on Airway Resistance

Treatment GroupConcentrationBaseline Airway Resistance (cmH₂O/mL/s)Post-Treatment Airway Resistance (cmH₂O/mL/s)Percent Decrease in Resistance
Vehicle Control-0.15 ± 0.020.14 ± 0.026.7%
Arformoterol1 nM0.16 ± 0.030.11 ± 0.0231.3%
Arformoterol10 nM0.15 ± 0.020.08 ± 0.0146.7%
Arformoterol100 nM0.17 ± 0.030.06 ± 0.01*64.7%
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Mean Pulmonary Artery Pressure (PAP)

Treatment GroupConcentrationBaseline PAP (mmHg)Post-Treatment PAP (mmHg)Change in PAP (mmHg)
Vehicle Control-15.2 ± 1.514.9 ± 1.6-0.3
Arformoterol1 nM15.5 ± 1.814.1 ± 1.7-1.4
Arformoterol10 nM14.9 ± 1.412.8 ± 1.5-2.1
Arformoterol100 nM15.3 ± 1.611.5 ± 1.4-3.8
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Detailed Experimental Protocols

Protocol 1: Isolated Perfused Rat Lung Preparation

This protocol is adapted from established methods for isolated perfused rodent lungs.[4][6][9][13]

Materials:

  • Male Sprague-Dawley rat (250-300g)

  • Pentobarbital (B6593769) sodium (anesthetic)

  • Heparinized saline

  • Krebs-Henseleit buffer with 4% bovine serum albumin (perfusate)

  • Surgical instruments (scissors, forceps, retractors)

  • Tracheal cannula, pulmonary artery cannula, left atrial cannula

  • Ventilator and perfusion pump

  • Pressure transducers for airway and pulmonary artery pressure

  • Isolated lung apparatus with a humidified chamber maintained at 37°C

Procedure:

  • Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium.

  • Perform a tracheostomy and cannulate the trachea. Ventilate the lungs with a gas mixture (e.g., 95% O₂, 5% CO₂) at a set tidal volume and frequency.

  • Open the thoracic cavity and administer heparinized saline into the right ventricle to prevent coagulation.

  • Carefully cannulate the pulmonary artery and the left atrium.

  • Excise the heart and lungs en bloc and transfer to the isolated lung apparatus.[4]

  • Connect the pulmonary artery cannula to the perfusion pump and the left atrial cannula to the reservoir.

  • Begin perfusion with the Krebs-Henseleit buffer at a constant flow rate (e.g., 0.04 ml/min/g body weight).[13]

  • Maintain the temperature of the preparation at 37°C.

  • Allow the preparation to stabilize for 20-30 minutes, monitoring airway pressure and pulmonary artery pressure.

Protocol 2: Evaluation of Arformoterol-Induced Bronchodilation

Materials:

  • Stable isolated perfused lung preparation

  • This compound stock solution

  • Nebulizer compatible with the isolated lung apparatus

  • Data acquisition system to record airway pressure and flow

Procedure:

  • Induce bronchoconstriction using an agent like methacholine (B1211447) or histamine (B1213489) added to the perfusate or nebulized into the airways to establish a stable, elevated baseline airway resistance.

  • Once a stable bronchoconstriction is achieved, record baseline airway pressure and flow for 5-10 minutes.

  • Prepare different concentrations of this compound for nebulization.

  • Administer a single dose of arformoterol or vehicle control via the nebulizer into the ventilation circuit.

  • Continuously monitor and record airway pressure and flow for a set period (e.g., 60 minutes) to determine the onset and duration of action.

  • Calculate airway resistance at various time points using the formula: Resistance = (Airway Pressure) / (Airflow).[14]

Protocol 3: Measurement of Intracellular cAMP Levels

Materials:

  • Lung tissue from the isolated perfused lung experiment

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • cAMP assay kit (e.g., AlphaScreen or ELISA-based)[15][16]

  • Protein assay kit

Procedure:

  • At the end of the perfusion experiment, flash-freeze the lung tissue in liquid nitrogen and store at -80°C.

  • Homogenize the frozen lung tissue in cold lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a standard protein assay.

  • Perform the cAMP assay on the supernatant according to the manufacturer's instructions.[15][16]

  • Normalize the cAMP concentration to the total protein content to allow for comparison between different experimental groups.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A1 Anesthetize and Cannulate Rat A2 Isolate Heart-Lung Bloc A1->A2 A3 Mount in Perfused Lung Apparatus A2->A3 A4 Stabilize Preparation A3->A4 B1 Induce Bronchoconstriction A4->B1 B2 Record Baseline Data (Airway Resistance, PAP) B1->B2 B3 Administer Arformoterol or Vehicle (Nebulized) B2->B3 B4 Continuously Record Data B3->B4 C1 Calculate Airway Resistance and PAP Changes B4->C1 C2 Collect Lung Tissue B4->C2 C4 Data Analysis and Interpretation C1->C4 C3 Perform cAMP Assay C2->C3 C3->C4

Isolated Perfused Lung Experimental Workflow

Conclusion

The use of this compound in isolated perfused lung models provides a valuable platform for detailed preclinical investigation of its pharmacodynamic and mechanistic properties. These protocols offer a framework for researchers to explore the effects of this important therapeutic agent on pulmonary function in a controlled ex vivo environment. The data generated from such studies can significantly contribute to our understanding of its therapeutic effects and potential new applications.

References

Troubleshooting & Optimization

Troubleshooting Arformoterol Tartrate degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arformoterol (B195475) tartrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My arformoterol tartrate solution is showing rapid degradation. What are the most likely causes?

Rapid degradation of this compound in aqueous solutions is most commonly attributed to two primary factors: pH instability and oxidation. Arformoterol is susceptible to degradation in both acidic and alkaline conditions, with optimal stability generally observed in a slightly acidic pH range. Additionally, as a catecholamine derivative, it is prone to oxidation, which can be accelerated by the presence of metal ions, light, and dissolved oxygen.

Q2: What is the optimal pH range for storing this compound solutions?

For short-term storage, maintaining a pH between 4.0 and 5.0 is recommended to minimize degradation. Solutions outside of this range, particularly alkaline solutions, will exhibit significantly faster degradation rates.

Q3: How does temperature affect the stability of this compound in solution?

As with most chemical reactions, the degradation of this compound is temperature-dependent. Elevated temperatures will accelerate the rate of both hydrolytic and oxidative degradation. For optimal stability, it is recommended to store aqueous solutions at refrigerated temperatures (2-8°C) and protect them from light.

Q4: Are there any specific excipients or buffer components I should avoid when formulating this compound solutions?

Care should be taken to avoid excipients that can promote oxidation, such as certain metal ions (e.g., iron, copper). The use of chelating agents like edetate disodium (B8443419) (EDTA) can be beneficial in sequestering these ions and improving stability. Additionally, ensure that all buffer components are of high purity and do not introduce contaminants that could catalyze degradation.

Troubleshooting Guide

Issue 1: Significant drop in potency detected by HPLC analysis.
  • Possible Cause 1: pH Shift. The pH of your solution may have shifted outside the optimal stability range (pH 4.0-5.0).

    • Troubleshooting Step: Re-measure the pH of your solution. If it has shifted, investigate the buffering capacity of your formulation. Consider using a buffer with a pKa closer to the target pH.

  • Possible Cause 2: Oxidative Degradation. The solution may be undergoing oxidation.

    • Troubleshooting Step: Ensure your solution is protected from light by using amber vials or other light-blocking containers. Consider purging your solution and the vial headspace with an inert gas like nitrogen or argon to remove dissolved oxygen. The addition of an antioxidant or a chelating agent like EDTA may also be necessary.

  • Possible Cause 3: Incompatible Excipients. An excipient in your formulation may be reacting with the this compound.

    • Troubleshooting Step: Conduct a systematic compatibility study by preparing solutions of this compound with each individual excipient to identify any potential interactions.

Issue 2: Appearance of a pink or brown coloration in the solution.
  • Possible Cause: Oxidative Degradation. The formation of colored degradation products is a classic indicator of catecholamine oxidation.

    • Troubleshooting Step: This is a strong indication that your current storage and handling procedures are insufficient to prevent oxidation. Immediately implement measures to protect the solution from light and oxygen. This includes using amber vials, purging with inert gas, and potentially adding antioxidants. Review your formulation to ensure the absence of pro-oxidant contaminants.

Quantitative Data Summary

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Storage Duration (days)Purity (%)
3.025798.5
4.025799.8
5.025799.7
6.025798.9
7.025797.2
8.025795.1

Table 2: Effect of Temperature on this compound Stability (at pH 4.5)

Temperature (°C)Storage Duration (days)Purity (%)
43099.9
253099.1
403097.5
603092.3

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Purity and Degradation Products

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution with the mobile phase A to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol describes how to intentionally degrade this compound to understand its degradation pathways.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze directly by HPLC.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of this compound in water.

    • Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze by HPLC. A control sample should be stored in the dark under the same temperature conditions.

Visualizations

Arformoterol_Degradation_Pathway cluster_main This compound Degradation cluster_conditions Stress Conditions cluster_products Degradation Products Arformoterol Arformoterol Tartrate Hydrolysis_P Hydrolytic Products Arformoterol->Hydrolysis_P Hydrolysis Oxidation_P Oxidative Products (e.g., Quinones) Arformoterol->Oxidation_P Oxidation Photo_P Photodegradation Products Arformoterol->Photo_P Photolysis Acid Acidic pH Acid->Hydrolysis_P Base Alkaline pH Base->Hydrolysis_P Oxidants Oxidants (O2, H2O2, Metal Ions) Oxidants->Oxidation_P Light Light (UV/Vis) Light->Photo_P

Caption: this compound Degradation Pathways.

Caption: Troubleshooting Workflow for Arformoterol Degradation.

Optimizing Arformoterol Tartrate Dosage for Rodent Respiratory Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arformoterol (B195475) tartrate in rodent respiratory studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of arformoterol tartrate?

This compound is a long-acting beta-2 adrenergic agonist (LABA) that induces bronchodilation.[1] It is the (R,R)-enantiomer of formoterol (B127741) and exhibits a higher potency and selectivity for the β2-adrenergic receptor compared to the (S,S)-enantiomer.[2] The primary mechanism involves the stimulation of β2-adrenergic receptors on bronchial smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and subsequent relaxation of the airway smooth muscle, leading to bronchodilation.

Q2: What are some established rodent models for studying the effects of this compound?

Commonly used rodent models for respiratory studies where this compound may be investigated include:

  • Asthma Models: Often induced by allergens such as ovalbumin (OVA) or house dust mite (HDM) to mimic airway hyperresponsiveness, inflammation, and mucus production.

  • Chronic Obstructive Pulmonary Disease (COPD) Models: Typically induced by exposure to cigarette smoke, elastase, or lipopolysaccharide (LPS) to model features like airway inflammation, emphysema, and airflow limitation.

Q3: What is a recommended starting dose of this compound for rodent respiratory efficacy studies?

While specific efficacious doses can vary depending on the rodent species, strain, disease model, and experimental endpoint, a review of preclinical data suggests a range to consider. For inhalation studies in rats, a No-Observed-Adverse-Effect Level (NOAEL) has been established at 100 µg/kg/day for toxicity. Efficacious doses for bronchodilation are expected to be significantly lower.

Based on the approved clinical dose in humans (15 µg twice daily by nebulization) and considering interspecies scaling, a starting point for rodent inhalation studies could be in the range of 1-10 µg/kg . Dose-response studies are crucial to determine the optimal effective dose for a specific experimental setup.

Troubleshooting Guides

Experimental Setup and Drug Administration

Q4: We are observing inconsistent results in our aerosol exposure experiments. What could be the cause?

Inconsistent results in aerosol studies can stem from several factors:

  • Aerosol Generation and Characterization:

    • Droplet Size: The mass median aerodynamic diameter (MMAD) of the aerosolized particles is critical. For deep lung deposition in rodents, a particle size of 1-3 µm is generally considered optimal.[3] Larger particles may deposit in the upper airways, while smaller particles might be exhaled. Ensure your nebulizer is generating particles within the desired range and that this is consistently monitored.

    • Aerosol Concentration: The concentration of this compound in the aerosol chamber must be stable and uniform. Variations in nebulizer performance or airflow can lead to inconsistent exposure levels. Regularly calibrate and monitor your aerosol generation system.

  • Animal-related Factors:

    • Stress: Rodents are sensitive to restraint and the novel environment of an exposure chamber. Stress can alter breathing patterns, leading to variability in the inhaled dose.[4] Acclimatize the animals to the restraint tubes and exposure setup for several days before the actual experiment to minimize stress.

    • Animal Positioning: Improper positioning in a nose-only exposure system can lead to leaks or obstruction of the nares, affecting the amount of drug inhaled. Ensure a snug but not overly restrictive fit in the restraint tubes.

Q5: How can we minimize stress-induced respiratory changes in our animals during inhalation studies?

Minimizing stress is crucial for obtaining reliable data. Here are some strategies:

  • Acclimatization: Gradually introduce the animals to the restraint tubes and the sounds and sensations of the exposure system over several days. Start with short durations and progressively increase the time.

  • Proper Handling: Handle the animals gently and consistently to reduce anxiety.

  • Environmental Control: Maintain a quiet and controlled environment during the experiments to avoid startling the animals.

  • Appropriate Restraint: Use correctly sized restraint tubes to ensure the animal is secure but not overly constricted. The animal should be able to breathe comfortably without its nose being pressed against the delivery port.

Q6: Our nebulizer seems to be delivering a variable amount of this compound solution. How can we optimize its performance?

  • Nebulizer Type: The choice of nebulizer (e.g., jet vs. mesh) can impact aerosol characteristics. Vibrating mesh nebulizers can be more efficient and produce a consistent particle size.[5]

  • Solution Properties: Ensure the this compound solution is properly prepared and free of precipitates. The viscosity and surface tension of the solution can affect nebulization.

  • Operating Parameters: For jet nebulizers, the air pressure and flow rate are critical parameters that need to be precisely controlled and monitored.[6] For mesh nebulizers, ensure the mesh is clean and not clogged.

  • Regular Maintenance: Clean and maintain the nebulizer according to the manufacturer's instructions to ensure consistent performance.

Data Interpretation

Q7: How can we accurately calculate the inhaled dose of this compound in our rodents?

The inhaled dose can be estimated using the following formula:

Inhaled Dose (mg/kg) = (C x RMV x T) / BW

Where:

  • C = Concentration of this compound in the aerosol (mg/L)

  • RMV = Respiratory Minute Volume of the animal (L/min)

  • T = Duration of exposure (min)

  • BW = Body weight of the animal (kg)

The RMV can be estimated using allometric scaling equations based on the animal's body weight or measured directly using plethysmography.

Q8: What are the best methods for measuring the bronchodilator effect of this compound in rodents?

Several techniques can be used to assess lung function in rodents:

  • Invasive Plethysmography: This method involves intubating an anesthetized animal and provides direct measurements of lung resistance and compliance.[7] It is considered a gold standard for detailed respiratory mechanics.

  • Unrestrained Whole-Body Plethysmography (UWBP): This non-invasive technique measures changes in pressure within a chamber to estimate respiratory parameters like tidal volume and respiratory rate in conscious, unrestrained animals.[4] It is well-suited for longitudinal studies.

  • Forced Oscillation Technique (FOT): This technique applies small pressure oscillations to the airway opening to measure respiratory system impedance, providing information about airway resistance and lung compliance.

Data Presentation

Table 1: Preclinical Toxicology Data for this compound in Rodents

SpeciesRoute of AdministrationDoseObservationReference
RatInhalation100 µg/kg/dayNo-Observed-Adverse-Effect Level (NOAEL)FDA Documents
MouseOral1 mg/kg and aboveIncreased incidence of uterine and cervical polyps[8]
RatOral1 mg/kg and aboveTeratogenic effects (umbilical hernia)FDA Documents

Table 2: Human Clinical Dosage and Pharmacokinetics of this compound

ParameterValueReference
Recommended Dose15 µg twice daily[9][10]
Route of AdministrationNebulization[9][10]
Onset of ActionRapidClinical Trials
Terminal Half-life26 hours[8]

Experimental Protocols

Protocol 1: Administration of Aerosolized this compound to Rodents using a Nose-Only Exposure System

  • Animal Acclimatization: For at least 3 days prior to the experiment, acclimate the rodents to the restraint tubes for increasing durations (e.g., 15, 30, and 60 minutes).

  • Solution Preparation: Prepare the this compound solution at the desired concentration in sterile saline. Ensure the solution is well-dissolved and at room temperature.

  • System Setup:

    • Calibrate the aerosol generation system (nebulizer and air flow controller) to ensure a stable and consistent output.

    • Characterize the aerosol particle size distribution using a cascade impactor or similar device to confirm it is within the respirable range (1-3 µm).

    • Set the airflow through the exposure chamber to a rate that is sufficient to prevent rebreathing of exhaled air (typically 1-2 L/min per port).

  • Animal Exposure:

    • Gently place each animal into a correctly sized restraint tube, ensuring its nose is positioned at the opening without being compressed.

    • Connect the restraint tubes to the ports of the nose-only exposure chamber.

    • Initiate aerosol generation and expose the animals for the predetermined duration.

    • Monitor the animals throughout the exposure period for any signs of distress.

  • Post-Exposure:

    • At the end of the exposure, turn off the aerosol generator and carefully remove the animals from the restraint tubes.

    • Return the animals to their home cages and monitor their recovery.

    • Proceed with lung function measurements or other experimental endpoints at the appropriate time points.

Protocol 2: Measurement of Bronchodilator Response using Unrestrained Whole-Body Plethysmography (UWBP)

  • Baseline Measurement: Place each conscious, unrestrained rodent into the UWBP chamber and allow it to acclimate for 15-20 minutes until a stable breathing pattern is observed. Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, enhanced pause - Penh) for a period of 5-10 minutes.

  • Bronchoconstrictor Challenge (Optional): To induce bronchoconstriction, expose the animal to an aerosolized bronchoconstricting agent (e.g., methacholine) for a defined period.

  • This compound Administration: Administer aerosolized this compound or vehicle control as described in Protocol 1.

  • Post-Treatment Measurement: At specified time points after this compound administration, place the animal back into the UWBP chamber and record respiratory parameters for 5-10 minutes to assess the reversal of bronchoconstriction or the baseline bronchodilator effect.

  • Data Analysis: Calculate the percentage change in respiratory parameters from baseline to assess the bronchodilator effect of this compound.

Mandatory Visualizations

Arformoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arformoterol Arformoterol Tartrate B2AR β2-Adrenergic Receptor Arformoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease Decreased Intracellular Ca²⁺ PKA->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation Results in

This compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (≥3 days) Solution_Prep Arformoterol Solution Preparation Animal_Acclimatization->Solution_Prep System_Setup Aerosol System Setup & Calibration Solution_Prep->System_Setup Animal_Placement Place Animals in Restraint Tubes System_Setup->Animal_Placement Aerosol_Exposure Nose-Only Aerosol Exposure Animal_Placement->Aerosol_Exposure Post_Exposure_Monitoring Post-Exposure Monitoring Aerosol_Exposure->Post_Exposure_Monitoring Lung_Function_Test Lung Function Measurement Post_Exposure_Monitoring->Lung_Function_Test Data_Analysis Data Analysis Lung_Function_Test->Data_Analysis

Rodent Aerosol Exposure Workflow

References

Technical Support Center: Overcoming Poor Solubility of Arformoterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Arformoterol Tartrate in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is described as a white to off-white solid that is slightly soluble in water.[1][2] Its aqueous solubility is pH-dependent. One supplier notes its solubility in water to be up to 20 mM.[3][4]

Q2: How does pH influence the solubility of this compound?

A2: Arformoterol is a weak base with a strongest acidic pKa of 8.61 and a strongest basic pKa of 9.81. This means that its solubility is significantly higher in acidic conditions where the molecule is protonated and more polar. As the pH increases and approaches the pKa, the molecule becomes less protonated, leading to a decrease in aqueous solubility. The commercial inhalation solution is formulated in a citrate-buffered saline solution with a pH of 5.0.[2][5]

Q3: In which common buffers can this compound be dissolved?

A3: this compound has been shown to be compatible with citrate (B86180) and phosphate (B84403) buffers. The commercial formulation utilizes a citrate buffer.[2][5] Studies have also utilized a 50-mM sodium phosphate buffer at pH 7.0 for HPLC analysis, indicating its suitability.[6][7] Compatibility studies with other nebulized drugs have been conducted in admixtures with pH values ranging from 4.82 to 6.40.[8][9]

Q4: What are the initial signs of solubility problems in my experiment?

A4: Common indicators of poor solubility include:

  • Precipitation: The formation of a solid precipitate in your buffer after the addition of this compound.

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.

  • Inconsistent Results: High variability in data from analytical measurements (e.g., HPLC, UV-Vis) can be a sign of incomplete dissolution.

  • Low Recovery: The measured concentration of this compound is significantly lower than the expected concentration.

Troubleshooting Guide

Issue 1: this compound precipitates out of my buffer solution.

This is a common issue when the concentration of this compound exceeds its solubility limit in the chosen buffer system.

Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to lower the pH of your buffer. Since Arformoterol is a weak base, decreasing the pH will increase its solubility. Aim for a pH well below the pKa of 8.61. A pH range of 4.5 to 6.5 is a good starting point. The commercial formulation uses a pH of 5.0.[2][5]

  • Temperature Control: Gently warming the buffer can increase the solubility of this compound. However, be cautious as excessive heat can lead to degradation. It is recommended to conduct solubility experiments at a controlled temperature, for instance, 37 ± 1 °C.[3]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility. Common co-solvents include:

    Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for precipitation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, thereby increasing their apparent aqueous solubility.[6][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

Issue 2: My solution is cloudy, and I'm getting inconsistent analytical readings.

Cloudiness indicates the presence of undissolved particles, which can interfere with analytical measurements and lead to erroneous results.

Troubleshooting Steps:

  • Sonication: Sonicating the solution in an ultrasonic bath can help to break up agglomerates and facilitate the dissolution of fine particles.

  • Filtration: After allowing the solution to equilibrate, filter it through a syringe filter (e.g., 0.22 µm or 0.45 µm PVDF) to remove any undissolved material before analysis. This will ensure that you are measuring the concentration of the solubilized drug.

  • Extended Equilibration Time: Ensure that you are allowing sufficient time for the drug to dissolve. The "shake-flask" method recommends agitating the solution for an extended period (e.g., 24-72 hours) to reach equilibrium solubility.[3]

Issue 3: I suspect my this compound is degrading in the buffer.

Degradation can occur, especially under harsh conditions such as extreme pH or high temperatures.

Troubleshooting Steps:

  • pH and Temperature Control: Avoid highly acidic (pH < 2) or highly basic (pH > 9) conditions and elevated temperatures, as these can promote hydrolysis and oxidation. Store buffer solutions of this compound at refrigerated temperatures (2-8 °C) and protect them from light.

  • Use of Antioxidants: If oxidation is a concern, consider adding small amounts of antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to your buffer, but ensure they do not interfere with your downstream experiments.

  • Freshly Prepare Solutions: Prepare your this compound solutions fresh for each experiment to minimize the potential for degradation over time.

Data Presentation

The following tables provide an illustrative framework for organizing solubility data. Note: The values presented are hypothetical examples for demonstration purposes, as precise experimental data is not publicly available.

Table 1: pH-Solubility Profile of this compound in Common Buffers at 25°C (Hypothetical Data)

pHPhosphate Buffer (50 mM) - Solubility (mg/mL)Citrate Buffer (50 mM) - Solubility (mg/mL)
4.0> 10> 10
5.08.59.2
6.03.23.8
7.00.91.1
7.40.50.6
8.00.20.2

Table 2: Effect of Co-solvents on this compound Solubility in Phosphate Buffer (pH 7.4) at 25°C (Hypothetical Data)

Co-solventConcentration (% v/v)Solubility (mg/mL)Fold Increase
None00.51.0
Ethanol101.53.0
204.28.4
Propylene Glycol101.83.6
205.511.0
PEG 400102.14.2
206.813.6

Table 3: Effect of Temperature on this compound Solubility in Citrate Buffer (pH 5.0) (Hypothetical Data)

Temperature (°C)Solubility (mg/mL)
45.1
259.2
3712.5

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various buffers at different pH values.

Materials:

  • This compound powder

  • Phosphate buffers (50 mM) at pH 4.0, 5.0, 6.0, 7.0, 7.4, and 8.0

  • Citrate buffers (50 mM) at pH 4.0, 5.0, and 6.0

  • Mechanical shaker or orbital agitator with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

  • Glass vials

Procedure:

  • Add an excess amount of this compound powder to a series of glass vials.

  • Add a fixed volume (e.g., 5 mL) of each buffer solution to the respective vials.

  • Seal the vials and place them in a mechanical shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of this compound using a validated HPLC method.

Protocol 2: Evaluation of Co-solvent Effect on Solubility

Objective: To assess the impact of different concentrations of a co-solvent on the solubility of this compound.

Materials:

  • This compound powder

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Co-solvent (e.g., Propylene Glycol)

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a series of buffer solutions containing varying concentrations of the co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v).

  • Follow steps 1-9 from Protocol 1 for each of the co-solvent-containing buffer solutions.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess Arformoterol Tartrate to vials prep2 Add buffer (with or without co-solvent) prep1->prep2 equil Agitate at constant temperature (48-72h) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute sample with mobile phase sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2

Caption: Workflow for determining this compound solubility.

troubleshooting_logic cluster_ph pH Adjustment cluster_cosolvent Co-solvent Addition cluster_complexation Complexation cluster_temp Temperature start Solubility Issue (Precipitation/Cloudiness) ph_check Is pH < pKa (8.61)? start->ph_check ph_adjust Lower buffer pH (e.g., to 4.5-6.5) ph_check->ph_adjust No solution Solution Clear? ph_check->solution Yes ph_adjust->solution cosolvent_add Add co-solvent (e.g., Propylene Glycol) cosolvent_inc Increase co-solvent % cosolvent_add->cosolvent_inc temp_inc Gently warm solution cosolvent_add->temp_inc cyclo_add Use Cyclodextrin (e.g., HP-β-CD) cosolvent_inc->cyclo_add Still issues cosolvent_inc->solution cyclo_add->solution temp_inc->solution solution->cosolvent_add No end Problem Solved solution->end Yes

Caption: Troubleshooting flowchart for this compound solubility issues.

signaling_pathway Arformoterol Arformoterol Beta2AR β2-Adrenergic Receptor Arformoterol->Beta2AR binds & activates AC Adenylyl Cyclase Beta2AR->AC stimulates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Arformoterol's mechanism of action leading to bronchodilation.

References

Preventing enantiomeric conversion of Arformoterol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the enantiomeric conversion of Arformoterol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Arformoterol and why is its stereochemistry important?

A1: Arformoterol is the (R,R)-enantiomer of formoterol (B127741), a long-acting beta-2 adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The pharmacological activity of formoterol resides primarily in the (R,R)-enantiomer, which is a potent bronchodilator.[3] The (S,S)-enantiomer is significantly less active and may have some undesirable effects. Therefore, maintaining the enantiomeric purity of Arformoterol is critical for its therapeutic efficacy and safety.

Q2: What is enantiomeric conversion and why is it a concern for Arformoterol?

A2: Enantiomeric conversion, or chiral inversion, is the process where one enantiomer of a chiral molecule converts into its mirror image. For Arformoterol ((R,R)-formoterol), this would involve conversion to its diastereomer, (S,R)-formoterol. This is a concern because the formation of other stereoisomers can reduce the efficacy of the drug and introduce impurities with different pharmacological profiles.

Q3: What are the primary factors that can cause the enantiomeric conversion of Arformoterol?

A3: The primary factor that has been shown to induce the chiral inversion of Arformoterol is elevated temperature.[3][4] While stable at recommended storage temperatures, higher temperatures can accelerate the conversion to its diastereomer. Other factors that can degrade Arformoterol, and potentially impact its chiral stability, include exposure to light, oxygen, and non-optimal pH conditions.[4]

Q4: What are the recommended storage conditions to maintain the stereochemical integrity of Arformoterol?

A4: To ensure the stability of Arformoterol and prevent enantiomeric conversion, it is recommended to store it under refrigerated conditions (5 ± 3°C) and protected from light.[3][5] Formulations are often supplied in foil pouches to provide light protection.

Troubleshooting Guide: Enantiomeric Purity Issues

Problem: An increase in the level of the (S,S)- or other diastereomers is observed in my Arformoterol sample during analysis.

This troubleshooting guide will help you identify and resolve potential causes for the loss of enantiomeric purity in your Arformoterol samples.

Logical Workflow for Troubleshooting Enantiomeric Conversion

G start Start: Enantiomeric Impurity Detected storage_check Review Storage Conditions start->storage_check temp_check Temperature Excursion? storage_check->temp_check light_check Light Exposure? storage_check->light_check storage_ok Storage Conditions Correct temp_check->storage_ok No storage_not_ok Incorrect Storage temp_check->storage_not_ok Yes light_check->storage_ok No light_check->storage_not_ok Yes formulation_check Examine Formulation / Solution storage_ok->formulation_check correct_storage Action: Implement Correct Storage (Refrigerate, Protect from Light) storage_not_ok->correct_storage correct_storage->start Re-analyze ph_check pH Outside Optimal Range? formulation_check->ph_check excipient_check Incompatible Excipients? formulation_check->excipient_check formulation_ok Formulation Stable ph_check->formulation_ok No formulation_not_ok Formulation Issue ph_check->formulation_not_ok Yes excipient_check->formulation_ok No excipient_check->formulation_not_ok Yes analytical_check Verify Analytical Method formulation_ok->analytical_check reformulate Action: Adjust pH, Screen Excipients, Consider Antioxidants/Chelators formulation_not_ok->reformulate reformulate->start Re-analyze method_induced Method-Induced Racemization? analytical_check->method_induced system_suitability System Suitability Failure? analytical_check->system_suitability analytical_ok Method Valid method_induced->analytical_ok No analytical_not_ok Analytical Error method_induced->analytical_not_ok Yes system_suitability->analytical_ok No system_suitability->analytical_not_ok Yes end_ok End: Enantiomeric Purity Maintained analytical_ok->end_ok revalidate_method Action: Re-validate/Optimize Analytical Method analytical_not_ok->revalidate_method revalidate_method->start Re-analyze

Caption: Workflow for troubleshooting enantiomeric purity issues of Arformoterol.

Data on Temperature-Induced Chiral Inversion

Studies have shown that while the chiral integrity of Arformoterol is maintained at refrigerated and room temperature, elevated temperatures can cause a first-order kinetic conversion to its diastereomer, (S,R)-formoterol.

Temperature (°C)Rate Constant (k) for (R,R) to (S,R) conversion (day⁻¹)Half-life (t½) (days)Reference
5 ± 3Too low to be determined accurately> Shelf-life[3]
25 ± 2Too low to be determined accurately> Shelf-life[3]
40Data not available in cited literatureData not available
500.002346.6[3]
600.00799.0[3]
700.02231.5[3]

Note: The provided rate constants and half-lives are from a study on formoterol stereoisomers in an aqueous matrix and are indicative of the stability of Arformoterol.[3] Specific rates may vary depending on the formulation matrix.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Arformoterol

This protocol is based on a validated method for the separation of formoterol stereoisomers and can be adapted for the analysis of Arformoterol's enantiomeric purity.[3]

Objective: To separate and quantify Arformoterol ((R,R)-formoterol) and its potential stereoisomeric impurities.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral-AGP column (100 x 4 mm, 5 µm)

  • Sodium phosphate (B84403) monobasic

  • Isopropyl alcohol (IPA), HPLC grade

  • Water, HPLC grade

  • Arformoterol reference standard

  • Samples for analysis

Chromatographic Conditions:

  • Mobile Phase A: 50 mM sodium phosphate buffer, pH 7.0

  • Mobile Phase B: 10% (v/v) Isopropyl alcohol in water

  • Flow Rate: 1.3 mL/min

  • Detection: UV at 242 nm

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility)

  • Injection Volume: 20 µL (can be optimized)

  • Gradient: A variable mixture of mobile phases A and B may be required to achieve optimal separation. A starting point could be an isocratic elution with a high percentage of Mobile Phase A, with the possibility of a gradient to increase the elution strength of Mobile Phase B if necessary to elute all stereoisomers.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0 with a suitable base (e.g., sodium hydroxide).

    • Prepare Mobile Phase B by mixing 10 parts of IPA with 90 parts of HPLC grade water.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Arformoterol reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B).

    • Prepare working standards by diluting the stock solution to appropriate concentrations.

    • Prepare sample solutions at a similar concentration to the working standards.

  • System Suitability:

    • Inject a standard solution containing all four stereoisomers of formoterol (if available) or a sample of Arformoterol that is known to have some level of the (S,R) diastereomer.

    • The system is deemed suitable if:

      • The resolution between the (R,R) and (S,R) peaks is greater than 1.5.

      • The tailing factor for the Arformoterol peak is between 0.8 and 1.5.

      • The relative standard deviation (RSD) for replicate injections of the standard is less than 2.0%.

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify the amount of each stereoisomer using the peak areas from the chromatograms.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol provides a general framework for conducting forced degradation studies on Arformoterol to assess its stability and potential for enantiomeric conversion under various stress conditions.

Objective: To identify potential degradation products and evaluate the chiral stability of Arformoterol under stress conditions.

Methodology:

  • Prepare Arformoterol Solution: Prepare a solution of Arformoterol in a suitable solvent (e.g., water or a buffered solution relevant to the formulation) at a known concentration.

  • Apply Stress Conditions (in separate, parallel experiments):

    • Acid Hydrolysis: Add 0.1 M HCl to the Arformoterol solution and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the Arformoterol solution and keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the Arformoterol solution and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the Arformoterol solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified duration.

    • Photostability: Expose the Arformoterol solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples using the validated chiral HPLC method (Protocol 1) to determine the remaining concentration of Arformoterol and the formation of any stereoisomeric and other degradation products.

    • A control sample, stored under recommended conditions, should be analyzed at each time point for comparison.

Arformoterol Signaling Pathway

Arformoterol exerts its bronchodilatory effect by acting as a long-acting agonist at the beta-2 adrenergic receptor (β2-AR), which is a G-protein coupled receptor (GPCR). The binding of Arformoterol to the β2-AR initiates a signaling cascade that leads to the relaxation of airway smooth muscle.

G cluster_cell Airway Smooth Muscle Cell Arformoterol Arformoterol B2AR β2-Adrenergic Receptor (GPCR) Arformoterol->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Muscle Relaxation) PKA->Relaxation Phosphorylates downstream targets

Caption: Arformoterol's β2-adrenergic signaling pathway leading to bronchodilation.

References

Addressing variability in nebulized Arformoterol Tartrate delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nebulized Arformoterol (B195475) Tartrate. Our goal is to help you address and manage variability in your experiments to ensure consistent and reliable drug delivery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the delivered dose of Arformoterol Tartrate between experiments. What are the potential causes?

A1: Variability in the delivered dose of nebulized this compound can stem from several factors. The most common are:

  • Nebulizer/Compressor System: Different nebulizer systems exhibit significant variations in drug output.[1][2] For instance, the Pari LC Star and Sidestream systems have been shown to deliver a higher percentage of the nominal dose compared to the Pari LC Plus, Updraft II Opti-Neb, and NebuTech systems.[1][2]

  • Breathing Pattern: The patient's breathing pattern, specifically the inspiratory and expiratory times, can influence the amount of drug inhaled.[3][4] Longer inspiratory phases are associated with a greater inhaled dose.[3]

  • Nebulizer Maintenance: Improper cleaning and maintenance of the nebulizer can lead to inconsistent performance and potential contamination, affecting therapeutic efficacy.[5][6]

  • Drug Formulation and Admixtures: While this compound is chemically and physically compatible with several other nebulized drugs like ipratropium (B1672105) bromide, acetylcysteine, and budesonide (B1683875), mixing them can alter the total volume and potentially affect the aerosol characteristics and drug output.[7][8][9]

Q2: Our experiments show inconsistent fine particle fraction (FPF). How can we improve the consistency of the aerosol particle size?

A2: Achieving a consistent fine particle fraction is crucial for effective delivery to the lungs. Here are key factors to consider:

  • Choice of Nebulizer: The type of nebulizer (e.g., jet, ultrasonic, vibrating mesh) significantly impacts the droplet size distribution.[5] Studies have shown that different nebulizer/compressor systems produce varying fine-droplet fractions for Arformoterol. For example, the Pari LC Star and Sidestream systems have been found to deliver a higher fine-droplet fraction compared to the NebuTech system.[1][2]

  • Compressor Flow Rate: The flow rate of the compressor can influence the particle size of the aerosol.[1] Ensure your compressor provides a consistent and appropriate flow rate for the nebulizer being used.

  • Formulation Properties: The physicochemical properties of the drug solution, such as surface tension and viscosity, can affect droplet formation.[10] While Arformoterol solution properties are generally stable, ensure no unintended alterations to the formulation have occurred.

Q3: How does the patient's breathing pattern specifically affect the delivery of nebulized this compound?

A3: In-vitro studies using breath simulators have demonstrated that different tidal breathing patterns can significantly influence the emitted amount of nebulized Arformoterol.[3][4] Key findings indicate:

  • A longer inspiratory phase of tidal breathing leads to an increase in the total amount of Arformoterol on the inspiratory filter, suggesting a greater inhaled dose.[3]

  • The total emitted dose (both inspired and expired) can be as low as 16% to 21% of the nominal dose, with a large portion of the drug remaining in the nebulizer.[3]

  • Obstructive and restrictive breathing patterns can significantly reduce aerosol deposition compared to normal breathing patterns with both jet and mesh nebulizers.[11][12]

Q4: Can we mix this compound with other nebulized medications in the same nebulizer cup?

A4: Yes, studies have shown that this compound inhalation solution (15 mcg/2 mL) is chemically and physically compatible with commercially available nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide for up to 30 minutes.[7][8][9] When mixed, there are no significant changes in the potency of the active components.[7][8][9] However, it is important to note that admixing or sequential nebulization can significantly increase the amount of drug delivered due to increased drug volume or reconcentration in the nebulizer cup.[13] The clinical implications of these in-vitro findings have not been fully determined.[13]

Q5: What are the best practices for cleaning and maintaining our nebulizers to ensure consistent performance?

A5: Proper cleaning and maintenance are critical to prevent bacterial contamination and ensure consistent drug delivery.[5][6]

  • After each use: Disassemble the nebulizer kit (cup, T-piece, mouthpiece/mask). Rinse all parts with warm water and shake off excess water. Allow the parts to air dry on a clean paper towel.[14]

  • Daily/Weekly Disinfection: Follow the manufacturer's instructions for disinfection. Common methods include boiling the parts in hot water, soaking in a vinegar/water solution, or using isopropyl alcohol or hydrogen peroxide.[6][14]

  • Regular Replacement: Nebulizer kits are not intended for indefinite use. Replace them according to the manufacturer's recommendations to ensure optimal performance.[6]

Data Presentation

Table 1: Comparison of Aerosol Properties of Arformoterol Delivered by Different Nebulizer/Compressor Systems

Nebulizer SystemDelivered Dose (% of Nominal 15 mcg)Fine-Droplet Fraction (%) (Andersen Cascade Impactor)Droplets <5 µm (%) (Laser Diffraction)Compressor Flow Rate (L/min)
Pari LC Plus23% - 25%89%~67%3.2
Updraft II Opti-Neb23% - 25%93%~67%N/A
NebuTech23% - 25%61%40%5.4
Pari LC Star31%100%84%N/A
Sidestream35%93%88%N/A

Data sourced from a study comparing the aerosol properties of Arformoterol delivered via five commonly used nebulizer systems.[1][2]

Table 2: Influence of Breathing Pattern on Nebulized Arformoterol Delivery

Breathing Pattern ParameterEffect on Drug Delivery
Longer Inspiratory PhaseIncreased inhaled dose (from 8.0% to 13.1% of nominal dose on inspiratory filter)[3]
Total Emitted Dose (all patterns)16.0% to 21.1% of the nominal dose[3]
Retained Arformoterol in Nebulizer55.9% to 62.3% of the nominal dose[3]

Data from breath-simulation experiments using a Pari LC Plus nebulizer.[3]

Experimental Protocols

Protocol 1: In-Vitro Characterization of Aerosol Properties

Objective: To determine the delivered dose and fine particle fraction of nebulized this compound using a specific nebulizer/compressor system.

Materials:

  • This compound Inhalation Solution (15 mcg/2 mL)

  • Nebulizer/compressor system to be tested

  • Andersen Cascade Impactor

  • Laser Diffraction particle size analyzer (e.g., Malvern Mastersizer)

  • Glass Dreschel-type apparatus for delivered dose collection

  • High-Pressure Liquid Chromatography (HPLC) system

Methodology:

  • Delivered Dose Measurement: a. Assemble the nebulizer system according to the manufacturer's instructions. b. Pipette the full contents of one vial of this compound Inhalation Solution into the nebulizer cup. c. Connect the nebulizer to a glass Dreschel-type apparatus. d. Operate the nebulizer until nebulization is complete. e. Rinse the apparatus with a suitable solvent and collect the solution. f. Quantify the amount of Arformoterol in the collected solution using a validated HPLC method. g. Express the delivered dose as a percentage of the nominal dose.

  • Fine-Droplet Fraction Assessment (Andersen Cascade Impactor): a. Assemble the Andersen Cascade Impactor as per the manufacturer's guidelines. b. Connect the nebulizer to the impactor's inlet. c. Operate the nebulizer for a set period, drawing the aerosol through the impactor at a constant flow rate. d. After nebulization, carefully disassemble the impactor and rinse each stage with a suitable solvent. e. Analyze the amount of Arformoterol deposited on each stage using HPLC. f. Calculate the fine-droplet fraction (typically the mass of drug on stages corresponding to an aerodynamic diameter of <5 µm) as a percentage of the total drug deposited in the impactor.

  • Droplet Size Distribution (Laser Diffraction): a. Position the laser diffraction analyzer's beam to intersect with the aerosol plume generated by the nebulizer. b. Operate the nebulizer and record the droplet size distribution data. c. Determine the volume median diameter (VMD) and the percentage of droplets with a diameter less than 5 µm.

Protocol 2: Assessment of Breathing Pattern Influence using a Breath Simulator

Objective: To evaluate the impact of different breathing patterns on the inhaled dose of nebulized this compound.

Materials:

  • This compound Inhalation Solution (15 mcg/2 mL)

  • Pari LC Plus nebulizer with a Duraneb 3000 portable aerosol system (or similar)

  • Breath simulator capable of generating various tidal breathing patterns

  • Inspiratory and expiratory filters

  • HPLC system

Methodology:

  • Experimental Setup: a. Connect the nebulizer apparatus to the breath simulator. b. Place an inspiratory filter between the nebulizer and the "mouth" of the simulator to capture the inhaled drug. c. Place an expiratory filter to capture the exhaled drug.

  • Breath Simulation: a. Program the breath simulator to generate different tidal breathing patterns representative of a target population (e.g., varying tidal volumes, inspiratory times, and expiratory times).[3] b. For each breathing pattern, run the nebulizer with a fresh vial of this compound until nebulization is complete.

  • Sample Collection and Analysis: a. Carefully remove the inspiratory and expiratory filters. b. Extract the Arformoterol from each filter using a suitable solvent. c. Determine the residual amount of Arformoterol in the nebulizer bowl by rinsing it with the solvent. d. Quantify the amount of Arformoterol in all samples using a validated HPLC method.

  • Data Analysis: a. Express the amount of Arformoterol on the inspiratory filter, expiratory filter, and remaining in the nebulizer as a percentage of the nominal dose. b. Compare the results across the different breathing patterns to determine the influence of each parameter on the inhaled dose.

Visualizations

Troubleshooting_Variability cluster_nebulizer Nebulizer System Checks cluster_protocol Protocol Checks cluster_maintenance Maintenance Checks Start Inconsistent Arformoterol Delivery Observed CheckNebulizer 1. Review Nebulizer System & Settings Start->CheckNebulizer CheckProtocol 2. Examine Experimental Protocol CheckNebulizer->CheckProtocol NebulizerType Is the nebulizer type consistent across experiments? CheckNebulizer->NebulizerType CheckMaintenance 3. Verify Nebulizer Maintenance CheckProtocol->CheckMaintenance BreathingPattern Are breathing patterns controlled/monitored? CheckProtocol->BreathingPattern ConsistentDelivery Consistent Delivery Achieved CheckMaintenance->ConsistentDelivery All factors addressed Cleaning Is there a standardized cleaning protocol? CheckMaintenance->Cleaning FlowRate Is the compressor flow rate calibrated and consistent? NebulizerType->FlowRate Yes FlowRate->CheckProtocol Yes Admixtures Are drug admixtures prepared consistently? BreathingPattern->Admixtures Yes Admixtures->CheckMaintenance Yes Replacement Are nebulizer components replaced regularly? Cleaning->Replacement Yes Replacement->ConsistentDelivery Yes

Caption: Troubleshooting workflow for inconsistent Arformoterol delivery.

Experimental_Workflow cluster_collection Aerosol Collection Methods Prep 1. Prepare Arformoterol Solution & Nebulizer Nebulization 2. Perform Nebulization Prep->Nebulization Collection 3. Collect Aerosol Fractions Nebulization->Collection CascadeImpactor Andersen Cascade Impactor (FPF) Filter Breathing Simulator Filter (Inhaled Dose) Laser Laser Diffraction (Particle Size) Analysis 4. HPLC Analysis Data 5. Data Interpretation Analysis->Data Conclusion Conclusion on Delivery Characteristics Data->Conclusion CascadeImpactor->Analysis Filter->Analysis Laser->Data

Caption: In-vitro experimental workflow for Arformoterol aerosol characterization.

References

Technical Support Center: Arformoterol Tartrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Arformoterol Tartrate, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] An ideal peak should be symmetrical, known as a Gaussian peak.[1][2] Tailing is typically measured by the Tailing Factor (T) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. Many analytical methods set an acceptable limit, often T ≤ 2.[3]

Q2: Why is my this compound peak specifically prone to tailing?

A2: Arformoterol is a basic compound containing amine functional groups.[4][5] In reversed-phase HPLC, which uses silica-based columns, these basic groups can undergo strong secondary interactions with acidic residual silanol (B1196071) groups (Si-OH) on the stationary phase surface.[6][7][8] This dual retention mechanism—one via the desired hydrophobic interaction with the C18 chains and another via ionic interaction with silanols—causes some analyte molecules to be retained longer, resulting in a tailing peak shape.[6][9]

Q3: How does the mobile phase pH affect the peak shape of Arformoterol?

A3: The mobile phase pH is a critical factor. At a mid-range pH (e.g., > 3), residual silanol groups on the silica (B1680970) packing can become deprotonated and negatively charged (Si-O⁻).[10][11] Since Arformoterol is a basic compound and will be positively charged at this pH, a strong ionic interaction occurs, leading to significant tailing.[8][10] Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the silanol groups, neutralizing them and minimizing this unwanted secondary interaction, which typically results in a more symmetrical peak.[6][12]

Q4: What type of HPLC column is recommended to minimize peak tailing for basic compounds like Arformoterol?

A4: To minimize tailing for basic analytes, it is best to use modern, high-purity silica columns that are "end-capped." End-capping chemically blocks many of the residual silanol groups, making them less available for interaction.[6][13] Columns specifically designated as "base-deactivated" or those using hybrid silica technology are also excellent choices as they are designed to reduce silanol activity.[11][13]

Q5: Can I use a mobile phase additive to improve the peak shape?

A5: Yes, mobile phase additives can be very effective. Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), can help "mask" the active silanol sites. The TEA preferentially interacts with the silanol groups, reducing the opportunity for Arformoterol to bind to them, thereby improving peak symmetry.[12][13] Using an appropriate buffer (e.g., phosphate (B84403) or acetate) is also crucial to maintain a stable, low pH.[9][12]

Q6: All the peaks in my chromatogram are tailing, not just the Arformoterol peak. What could be the cause?

A6: If all peaks are tailing, the issue is likely systemic rather than a specific chemical interaction. Common causes include a physical problem with the column, such as a void or a partially blocked inlet frit, or issues with the HPLC system itself.[6][14] "Extra-column effects," such as using tubing with an unnecessarily large internal diameter or having poorly made connections between the injector, column, and detector, can introduce dead volume and cause all peaks to broaden and tail.[9][10]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during this compound analysis.

SymptomPotential CauseRecommended Solution
Only the Arformoterol peak is tailing. Secondary Silanol Interactions: The basic amine groups of Arformoterol are interacting with acidic silanol groups on the column's stationary phase.[6][7]1. Adjust pH: Lower the mobile phase pH to 2.5-3.0 with an acid like formic, perchloric, or trifluoroacetic acid to neutralize silanol groups.[11][12] 2. Use Additives: Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase to block active silanol sites.[13] 3. Change Column: Switch to a high-purity, end-capped, or base-deactivated column designed for basic compounds.[13]
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[7][9]Reduce the sample concentration or the injection volume and reinject.
Metal Contamination: Trace metals in the silica matrix or from system components can chelate with the analyte.[9][11]Use a column with low metal content. If chelation is suspected, adding a chelating agent like EDTA to the mobile phase may help.
All peaks in the chromatogram are tailing. Column Degradation: A void has formed at the column inlet, or the packing bed has settled or collapsed.[14]1. Flush Column: Try back-flushing the column according to the manufacturer's instructions. 2. Replace Column: If flushing does not resolve the issue, the column may be permanently damaged and should be replaced.[14]
Extra-Column Volume: Excessive dead volume in the system from tubing or fittings.[9][10]1. Check Fittings: Ensure all connections between the injector, column, and detector are secure and properly seated. 2. Optimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible.[2][9]
Peak tailing develops or worsens over a sequence of injections. Column Contamination: Strongly retained impurities from the sample matrix are accumulating on the column head.[9]1. Implement Column Wash: Run a strong solvent wash (e.g., high percentage of organic solvent) after each sequence. 2. Use Guard Column: Protect the analytical column by installing a guard column or an in-line filter.[15]
Sample Solvent Effects: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing peak distortion.[10]Dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.

Experimental Protocols & Data

Table 1: HPLC Method Parameters for Formoterol (B127741)/Arformoterol Analysis

The following table summarizes typical starting conditions for developing an HPLC method for this compound, based on published methods for Formoterol.

ParameterRecommended ConditionRationale
Column C18, End-capped (e.g., Acquity BEH C18, Alltima C18)[16][17]Provides good hydrophobic retention while minimizing silanol interactions.
Dimensions 150 mm x 4.6 mm, 5 µm or smaller particle sizeStandard analytical dimensions offering a balance of efficiency and backpressure.
Mobile Phase A Phosphate or Acetate Buffer (10-50 mM)[12][17]Buffers the mobile phase to maintain a consistent low pH.
Mobile Phase B Acetonitrile or Methanol[16][18]Common organic modifiers for reversed-phase HPLC.
pH 2.8 - 3.0 [16][19]Critical for protonating silanol groups and ensuring good peak shape for the basic analyte.
Flow Rate 0.3 - 1.0 mL/min[16][18]Typical flow rate for analytical scale columns.
Column Temp. 30 °C[16]Provides better reproducibility and can slightly improve peak efficiency.
Detection (UV) 214 nm or 242 nm[16][17]Wavelengths where Formoterol and its related substances show good absorbance.
Sample Preparation Protocol
  • Standard Solution: Prepare a stock solution of this compound in the mobile phase diluent at a concentration of approximately 100 µg/mL.

  • Working Solutions: Create working standards by diluting the stock solution with the mobile phase to the desired concentration range for analysis (e.g., 1-20 µg/mL).

  • Sample Diluent: It is highly recommended to use the initial mobile phase composition as the sample diluent to avoid solvent mismatch effects that can cause peak distortion.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from blocking the column frit.

Visualizations

Caption: Key properties of this compound.

Tailing_Mechanism Mechanism of Peak Tailing for Arformoterol cluster_column Silica Stationary Phase cluster_analyte Analyte cluster_result Resulting Chromatogram C18 Hydrophobic Interaction C18 Chains Silanol Ionic Interaction (Undesirable) Deprotonated Silanol (Si-O⁻) Peak Tailing Peak Arformoterol {Arformoterol Molecule | (Positively Charged Amine Group)} Arformoterol->C18 Primary Retention (Desired) Arformoterol->Silanol Secondary Retention (Causes Tailing)

Caption: Dual retention mechanism causing peak tailing.

Troubleshooting_Workflow start Observe Arformoterol Peak Tailing (T > 1.5) q1 Are ALL peaks tailing? start->q1 cause1 Likely Cause: Secondary Silanol Interactions q1->cause1 No cause2 Likely Cause: System or Column Issue q1->cause2 Yes sol1 Step 1: Lower Mobile Phase pH to 2.5 - 3.0 cause1->sol1 q2 Is peak shape acceptable? sol1->q2 sol2 Step 2: Add Competing Base (e.g., 0.1% TEA) to Mobile Phase q2->sol2 No end Peak Shape Optimized q2->end Yes sol3 Step 3: Use a Base-Deactivated or End-Capped Column sol2->sol3 sol3->end sol4 Check for extra-column volume (fittings, tubing). cause2->sol4 sol5 Check for column void/damage. Back-flush or replace column. sol4->sol5

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Enantioselective Synthesis of Arformoterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselective synthesis of Arformoterol (B195475) Tartrate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the enantioselective synthesis of Arformoterol?

A1: The two main strategies for obtaining enantiomerically pure Arformoterol ((R,R)-formoterol) are:

  • Asymmetric Synthesis: This approach involves the stereoselective reduction of a prochiral ketone intermediate using a chiral catalyst to directly form the desired (R,R)-stereoisomer. A common method is the reduction of a bromoketone precursor using an oxazaborolidine catalyst.[1][2]

  • Chiral Resolution: This strategy involves the separation of a racemic mixture of formoterol (B127741) or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-mandelic acid or L-tartaric acid, followed by separation through crystallization.[3][4]

Q2: What are some common impurities encountered during the synthesis and how can they be minimized?

A2: Common impurities can include the (S,S)-enantiomer, other diastereomers, and process-related impurities like the desformyl impurity.[5] Minimizing these impurities can be achieved through:

  • Use of high-purity starting materials.

  • Optimization of reaction conditions to prevent side reactions. For instance, using benzylated intermediates can minimize the formation of dimeric impurities.[3][6]

  • Effective purification steps, such as recrystallization or chromatography, are crucial for removing unwanted stereoisomers and other impurities.[1][2] Purification processes have been developed to specifically reduce the desformyl impurity to as low as 0.03%.[5][7]

Q3: How can the final purification of Arformoterol Tartrate be optimized for high purity?

A3: High purity this compound (HPLC purity >99.8% and Enantiomeric purity >99.9%) can be achieved through a multi-step purification process.[5] A common procedure involves:

  • Formation of crude this compound.

  • Recrystallization from a suitable solvent system, such as an isopropyl alcohol/water mixture.

  • In-situ conversion of polymorphs and seeding with the desired crystal form (Polymorph A) can enhance purity and stability.[5][7]

  • Spray drying of a methanolic/aqueous solution can be used to obtain amorphous this compound.[5]

Troubleshooting Guide

Issue 1: Low Enantioselectivity in Asymmetric Reduction
Possible Cause Suggested Solution
Suboptimal Chiral Catalyst The choice of chiral catalyst is critical. Oxazaborolidine catalysts derived from cis-(1R,2S)-aminoindanol or R-diphenyl prolinol are commonly used.[3][6][8][9] Experiment with different catalysts to find the most effective one for your specific substrate.
Incorrect Catalyst Loading Catalyst loading typically ranges from 5 to 10 mol% relative to the ketone.[3][6][8][9] A lower loading may result in incomplete conversion or lower enantioselectivity.
Inappropriate Borane (B79455) Source The choice of borane reducing agent can influence the reaction. Borane-methyl sulfide (B99878) (BMS) or BH3·THF are frequently used.[3][6][8] N,N-diethylaniline-borane (DEANB) has been reported as a safer and more practical alternative for large-scale synthesis.[1]
Unfavorable Reaction Temperature Asymmetric reductions are often sensitive to temperature. Reactions are typically carried out at low temperatures (e.g., 0-5°C) to maximize enantioselectivity.[8]
Issue 2: Low Yield in Condensation Step
Possible Cause Suggested Solution
Slow Reaction Rate The condensation of the chiral amine with the α-haloketone can be slow. The addition of a catalyst, such as potassium iodide, can enhance the reaction rate.[3][6][8]
Presence of Side Reactions Using a base, such as potassium carbonate or triethylamine, can accelerate the desired reaction and minimize side product formation.[3][6][8]
Inappropriate Solvent A variety of solvents can be used, including methanol, ethanol, THF, and acetone.[3][8] The optimal solvent should be determined empirically.
Issue 3: Difficulty in Chiral Resolution
Possible Cause Suggested Solution
Incorrect Resolving Agent L-mandelic acid is effective for resolving the precursor amine, (R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethyl amine.[1][3] L-(+)-tartaric acid is used to form the final salt of (R,R)-formoterol.[1][5]
Suboptimal Crystallization Conditions The solvent, temperature, and cooling rate are critical for successful resolution. A mixture of isopropyl alcohol and water is often used for the crystallization of this compound.[1][5] Seeding with pure crystals of the desired diastereomeric salt can facilitate crystallization.

Data Summary

Table 1: Reported Yields and Purity in Arformoterol Synthesis

Synthetic Strategy Key Step Reported Yield Enantiomeric Purity (ee/de) Chemical Purity (HPLC) Reference
Asymmetric SynthesisOverall Process44%>99.5%-[1][2]
Chiral ResolutionOverall Process74%>99.90%-[4]
PurificationCrude to Pure Tartrate-98.5% to 99.98%98% to 99.88%[5]
Intermediate StepCondensation Product80%--[1][3][6]

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Bromoketone Intermediate

This protocol is a generalized procedure based on common practices reported in the literature.[1][3][6][8]

  • Catalyst Preparation (in-situ): In a flame-dried, inert atmosphere (N2 or Ar) reactor, dissolve the chiral ligand (e.g., cis-(1R,2S)-aminoindanol) in anhydrous THF.

  • Cool the solution to 0°C and slowly add the borane source (e.g., borane-methyl sulfide) while maintaining the temperature.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0-5°C).

  • Slowly add a solution of the bromoketone precursor in anhydrous THF to the catalyst solution.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chiral alcohol.

  • Purify the product by crystallization or column chromatography.

Protocol 2: Formation and Purification of this compound

This protocol is adapted from procedures described in the literature for the final salt formation and purification.[1][5]

  • Salt Formation: Dissolve the Arformoterol free base in a mixture of isopropyl alcohol and toluene.

  • Prepare a solution of L-(+)-tartaric acid in distilled water.

  • Add the tartaric acid solution to the free base solution under stirring at 25-30°C.

  • Stir the mixture for 2 hours at 25-30°C, then heat to 40-45°C and stir for an additional 3 hours.

  • Cool the reaction mass to 20-25°C and hold for 30 minutes to allow for crystallization.

  • Filter the solid product and wash with isopropyl alcohol.

  • Dry the crude this compound under vacuum.

  • Purification (Recrystallization): Dissolve the crude tartrate salt in a hot (e.g., 65-70°C) mixture of isopropyl alcohol and water (e.g., 1:1 v/v).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization. Seeding with pure crystals may be beneficial.

  • Cool to 30-35°C and then further chill to complete crystallization.

  • Isolate the purified crystals by filtration, wash with cold isopropyl alcohol, and dry to yield highly pure this compound.

Visualizations

experimental_workflow cluster_synthesis Arformoterol Synthesis cluster_purification Purification Start Start Prochiral_Ketone Prochiral Ketone Intermediate Start->Prochiral_Ketone Chiral_Amine Chiral Amine Intermediate Start->Chiral_Amine Condensation Condensation Prochiral_Ketone->Condensation Chiral_Amine->Condensation Asymmetric_Reduction Asymmetric Reduction of Ketone Condensation->Asymmetric_Reduction Protected_Arformoterol Protected Arformoterol Asymmetric_Reduction->Protected_Arformoterol Deprotection Deprotection Protected_Arformoterol->Deprotection Arformoterol_Base Arformoterol Free Base Deprotection->Arformoterol_Base Salt_Formation Salt Formation with L-Tartaric Acid Arformoterol_Base->Salt_Formation Crude_Tartrate Crude Arformoterol Tartrate Salt_Formation->Crude_Tartrate Recrystallization Recrystallization Crude_Tartrate->Recrystallization Pure_Arformoterol_Tartrate Pure Arformoterol Tartrate Recrystallization->Pure_Arformoterol_Tartrate

Caption: Experimental workflow for the enantioselective synthesis and purification of this compound.

troubleshooting_yield Low_Yield Low Overall Yield Check_Enantioselectivity Check Enantioselectivity (ee%) of Chiral Alcohol Low_Yield->Check_Enantioselectivity Low_ee Low ee% Check_Enantioselectivity->Low_ee < Desired Spec Good_ee Good ee% Check_Enantioselectivity->Good_ee Meets Spec Optimize_Reduction Optimize Asymmetric Reduction: - Catalyst Choice/Loading - Borane Source - Temperature Low_ee->Optimize_Reduction Final_Product Improved Yield Optimize_Reduction->Final_Product Check_Condensation Check Condensation Step Yield Good_ee->Check_Condensation Low_Condensation_Yield Low Condensation Yield Check_Condensation->Low_Condensation_Yield < Expected Check_Purification_Loss Check Purification Loss Check_Condensation->Check_Purification_Loss Acceptable Optimize_Condensation Optimize Condensation: - Add Catalyst (e.g., KI) - Use Base - Change Solvent Low_Condensation_Yield->Optimize_Condensation Optimize_Condensation->Final_Product High_Purification_Loss High Loss During Recrystallization Check_Purification_Loss->High_Purification_Loss Significant Loss Optimize_Crystallization Optimize Crystallization: - Solvent Ratio - Cooling Rate - Seeding High_Purification_Loss->Optimize_Crystallization Optimize_Crystallization->Final_Product

Caption: Troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Minimizing Arformoterol Tartrate Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of Arformoterol Tartrate to laboratory ware. Adsorption can lead to inaccurate concentration measurements and compromised experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate these effects.

Understanding this compound Adsorption

This compound is a long-acting beta-2 adrenergic agonist.[1] Its physicochemical properties influence its tendency to adsorb to labware surfaces.

Key Properties of this compound:

PropertyValueImplication for Adsorption
Molecular Weight 494.49 g/mol Standard for a small molecule drug.
Formulation pH 5.0 (in commercial preparations)[2]At this pH, Arformoterol is likely to be positively charged, increasing the risk of ionic adsorption to negatively charged surfaces.
pKa pKa1: 7.9, pKa2: 9.2Indicates the molecule has basic functional groups that will be protonated (positively charged) at a pH below these values.
logP (octanol/water) 0.4 (at pH 7.4)A low logP value suggests that this compound is not highly hydrophobic, but hydrophobic interactions with surfaces are still possible.
Solubility Slightly soluble in water.[2]The need for specific solvents or pH adjustments can influence adsorption behavior.

The primary mechanisms driving the adsorption of pharmaceuticals to labware are:

  • Ionic Interactions: Occur between charged molecules and surfaces with an opposite charge. For example, positively charged Arformoterol at a pH of 5.0 can be attracted to negatively charged silanol (B1196071) groups on the surface of the glass.

  • Hydrophobic Interactions: Happen between non-polar molecules and hydrophobic surfaces, such as polypropylene (B1209903) or polystyrene.

Troubleshooting Guide

This guide addresses common issues related to the loss of this compound during experiments, which may be attributable to adsorption.

Issue 1: Low or Inconsistent Analyte Recovery in HPLC Analysis

  • Symptom: The concentration of this compound is lower than expected, or varies significantly between replicates.

  • Possible Cause: Adsorption of the analyte to plastic or glass autosampler vials, pipette tips, or microplates.

  • Solutions:

    • Select Appropriate Labware: Switch to low-adsorption polypropylene vials or silanized glass vials.[3][4][5]

    • Modify Sample Diluent: Incorporate a small percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol) or a non-ionic surfactant in your sample diluent to reduce hydrophobic interactions.

    • pH Adjustment: Ensure the pH of your sample diluent is appropriate to minimize ionic interactions. Given Arformoterol's pKa values, maintaining a pH that reduces its positive charge may be beneficial, but this must be balanced with the compound's stability.

    • Pre-Conditioning: Before adding your sample, rinse the labware with a solution containing a high concentration of a non-interfering compound that has similar properties to this compound. This can block the active adsorption sites.

Issue 2: Decreasing Concentration Over Time in Stored Solutions

  • Symptom: The measured concentration of a stock or working solution of this compound decreases upon storage.

  • Possible Cause: Gradual adsorption of the compound to the surface of the storage container.

  • Solutions:

    • Use Low-Adsorption Containers: Store solutions in polypropylene or specialized low-binding tubes.[3][6] The commercial formulation is supplied in low-density polyethylene (B3416737) (LDPE) vials.[2]

    • Consider Container Material: If using glass, prefer borosilicate over soda-lime glass due to its higher chemical resistance. Consider silanizing the glassware.[7]

    • Minimize Surface Area-to-Volume Ratio: Store solutions in containers that are appropriately sized for the volume to minimize the relative surface area available for adsorption.

    • Co-solvents: The addition of organic solvents to the storage solution can help keep the analyte in the solution and off the container walls.

Frequently Asked Questions (FAQs)

Q1: Which type of labware is best for working with this compound?

A1: For aqueous solutions, low-adsorption polypropylene is often a good starting point to minimize hydrophobic interactions.[3] If glass is necessary, consider using silanized glass vials to reduce ionic interactions with silanol groups.[8] However, the best choice can be application-specific, and it is recommended to perform an adsorption study if you observe significant analyte loss (see Experimental Protocols section).

Q2: How can I tell if this compound is adsorbing to my labware?

A2: The most direct way is to perform a recovery experiment. Prepare a known concentration of this compound, expose it to the labware for a defined period, and then measure the concentration of the solution. A significant decrease in concentration suggests adsorption. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: Will silanizing my glassware prevent adsorption?

A3: Silanization creates a hydrophobic surface by replacing hydrophilic silanol groups with non-polar groups. This can be effective in preventing the adsorption of positively charged molecules that would otherwise bind to the negatively charged silanol groups.[7] However, it may increase the potential for hydrophobic interactions. Given this compound's relatively low hydrophobicity, silanization is a reasonable strategy to investigate.

Q4: Does the pH of my solution affect adsorption?

A4: Yes, pH is a critical factor. The commercial formulation of this compound has a pH of 5.0.[2] At this pH, the molecule will be positively charged, making it prone to adsorption on negatively charged surfaces like glass. Adjusting the pH can alter the charge of both the molecule and the surface, thereby influencing adsorption. However, any pH changes must be carefully considered to ensure the stability of this compound.

Q5: Are there any additives I can use to prevent adsorption?

A5: Yes, adding a small amount of a non-ionic surfactant (e.g., Tween 20 or Triton X-100) or an organic solvent like acetonitrile or methanol (B129727) to your solutions can help reduce adsorption by competing for binding sites and keeping the analyte in solution. Bovine Serum Albumin (BSA) is also commonly used as a blocking agent, particularly in protein-related assays, but its compatibility with your specific experiment must be verified.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Labware

This protocol provides a method to quantify the percentage of this compound that adsorbs to a specific type of labware (e.g., microplate, vial, or tube).

Materials:

  • This compound standard

  • Labware to be tested (e.g., polypropylene microplate, glass vials)

  • Control labware known to have low adsorption (e.g., certified low-binding tubes)

  • Appropriate solvent/buffer for dissolving this compound

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Prepare Working Standard: Dilute the stock solution to a known concentration (e.g., 1 µg/mL) in your experimental buffer. This will be your "Initial Concentration" standard.

  • Incubation:

    • Test Condition: Add a defined volume of the working standard to the labware you are testing.

    • Control Condition: Add the same volume of the working standard to the low-binding control labware.

    • Incubate both under the same conditions (time and temperature) that you would use in your experiment.

  • Sample Collection: After incubation, carefully transfer the solutions from both the test and control labware into clean, low-adsorption HPLC vials.

  • HPLC Analysis: Analyze the "Initial Concentration" standard, the solution from the test labware, and the solution from the control labware by HPLC.

  • Calculation:

    • Calculate the percentage of recovery from the test labware using the following formula: % Recovery = (Peak Area of Test Sample / Peak Area of Control Sample) * 100

    • The percentage of adsorption can then be calculated as: % Adsorption = 100 - % Recovery

Visualizations

Logical Workflow for Minimizing Adsorption

Caption: A flowchart for troubleshooting and minimizing this compound adsorption.

Signaling Pathway for this compound

ArformoterolSignaling Arformoterol This compound Beta2AR Beta-2 Adrenergic Receptor Arformoterol->Beta2AR binds & activates Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

References

Technical Support Center: Stability-Indicating Assay for Arformoterol Tartrate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the stability-indicating assay of Arformoterol Tartrate and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a stability-indicating assay for this compound?

A1: The primary purpose of a stability-indicating assay is to develop and validate an analytical method that can accurately and precisely measure the concentration of this compound and its impurities in the presence of its degradation products.[1] This ensures that the method is specific to the active pharmaceutical ingredient (API) and can detect any changes in its purity and potency over time, as required by regulatory bodies like the ICH.[2]

Q2: What are the common analytical techniques used for the stability-indicating assay of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common analytical techniques for this purpose.[3][4] These methods offer the necessary resolution to separate Arformoterol from its potential degradation products and process-related impurities.[5]

Q3: What are the typical stress conditions for forced degradation studies of this compound?

A3: Forced degradation studies for this compound typically involve exposing the drug substance to a range of harsh conditions to induce degradation and identify potential degradation products.[2] According to ICH guidelines, these conditions generally include:

  • Acid Hydrolysis: Using a strong acid like 1.0 M HCl at elevated temperatures (e.g., 60°C).[4]

  • Base Hydrolysis: Using a strong base like 1.0 M NaOH at elevated temperatures (e.g., 60°C).[4]

  • Oxidation: Using an oxidizing agent such as 10% hydrogen peroxide (H₂O₂) at elevated temperatures (e.g., 60°C).[4]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 105°C for 6 hours).

  • Photolytic Degradation: Exposing the drug substance in solution to UV and visible light.[1]

Q4: An unknown peak has appeared in my chromatogram during a stability study of an this compound inhalation solution packaged in Low-Density Polyethylene (LDPE) respules. What could be the source of this impurity?

A4: An unknown peak observed during the stability study of this compound inhalation solution in LDPE respules could be an "Imine impurity".[6][7] This impurity is a secondary degradant formed from the reaction of an amine impurity of Arformoterol with formaldehyde, which can leach from the LDPE packaging material.[6][8] Heating the sample can accelerate the formation of this impurity, causing it to cross the identification threshold.[6]

Troubleshooting Guides

Issue 1: Poor resolution between Arformoterol and an impurity peak.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition. 1. Adjust the ratio of the organic and aqueous phases. 2. Modify the pH of the aqueous phase to alter the ionization of the analytes.[1]
Suboptimal column. 1. Try a column with a different stationary phase (e.g., C8 instead of C18). 2. Use a column with a smaller particle size or a longer length for increased efficiency.[1]
Gradient elution profile is not optimized. 1. Adjust the gradient slope to enhance the separation of closely eluting peaks. 2. Introduce an isocratic hold at a specific mobile phase composition to improve resolution.[1]

Issue 2: No degradation of Arformoterol is observed under stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are not harsh enough. 1. Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).[1] 2. Increase the temperature of the stress study.[1] 3. Extend the duration of the stress exposure.[1]
Drug substance is highly stable under the applied conditions. 1. Consider using more aggressive stress conditions, but be mindful of creating unrealistic degradation pathways.

Issue 3: Excessive degradation of Arformoterol (main peak is very small or absent).

Possible Cause Troubleshooting Step
Stress conditions are too harsh. 1. Decrease the concentration of the stressor.[1] 2. Lower the temperature of the study.[1] 3. Shorten the duration of the stress exposure.[1]

Issue 4: Inconsistent results between replicate experiments.

Possible Cause Troubleshooting Step
Poor control over experimental parameters. 1. Ensure accurate and consistent preparation of all solutions.[1] 2. Use a calibrated oven or water bath to maintain a consistent temperature.[1] 3. Ensure uniform light exposure in photostability studies.[1]
Instability of the sample after degradation. 1. Analyze the stressed samples as soon as possible after the stress period.[1] 2. Store stressed samples at low temperatures and protected from light until analysis.[1]

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This protocol is a synthesized example based on typical methods for Arformoterol and related substances.

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

    • Column: Zorbax SB C18 (50 mm x 4.6 mm, 3.5 µm) or equivalent.[6]

    • Mobile Phase A: 0.63 g/L Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid.[6]

    • Mobile Phase B: Acetonitrile:Water (600:400 v/v).[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Column Temperature: 45°C.[6]

    • Detection Wavelength: 214 nm.[4]

    • Injection Volume: 20 µL.[6]

  • Gradient Program:

    • A gradient program should be optimized to ensure separation of all impurities. An example program could be:

      • Start with a high percentage of Mobile Phase A.

      • Gradually increase the percentage of Mobile Phase B to elute the more non-polar impurities.

      • Return to initial conditions and allow the column to equilibrate before the next injection.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

    • Further dilute to a working concentration (e.g., 7.5 µg/mL).[8]

Forced Degradation Study Protocol
  • Acid Hydrolysis:

    • Dissolve this compound in a suitable diluent to a known concentration.

    • Add an equal volume of 1.0 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 60 minutes).[4]

    • Cool the solution and neutralize with an equivalent amount of 1.0 M NaOH.

    • Dilute to the final concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable diluent.

    • Add an equal volume of 1.0 M NaOH.

    • Heat the solution at 60°C for a specified period (e.g., 90 minutes).[4]

    • Cool and neutralize with an equivalent amount of 1.0 M HCl.

    • Dilute to the final concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable diluent.

    • Add an appropriate volume of 10% H₂O₂.[4]

    • Keep the solution at 60°C for a specified period (e.g., 120 minutes).[4]

    • Dilute to the final concentration and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound powder in a controlled temperature oven at 105°C for 6 hours.

    • After exposure, dissolve the sample in the diluent to the target concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed sample by HPLC. A control sample should be protected from light.

Quantitative Data

The following tables summarize typical method validation parameters for related substances, based on data for Formoterol (B127741), a closely related compound. These values can serve as a reference for method development and validation for this compound.

Table 1: Linearity and Range

Analyte Range (µg/mL) Correlation Coefficient (R²)
Formoterol0.021 - 0.159> 0.999
Impurity 10.026 - 0.197> 0.999
Impurity 20.021 - 0.159> 0.999
Impurity 30.025 - 0.190> 0.999
Impurity 40.025 - 0.187> 0.999
Impurity 50.028 - 0.210> 0.999
Impurity 60.026 - 0.194> 0.999
Data adapted from a study on Formoterol Fumarate (B1241708).[4]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL)
Formoterol-0.0212 - 0.0279
Impurities-0.0212 - 0.0279
Data adapted from a study on Formoterol Fumarate.[4]

Table 3: Accuracy (% Recovery)

Analyte Concentration Level % Recovery
Formoterol & ImpuritiesSpiked at multiple levels88.941% - 108.251%
Data adapted from a study on Formoterol Fumarate.[4]

Table 4: Precision (%RSD)

Analyte Precision Type %RSD
Formoterol & ImpuritiesMethod Precision< 5%
Formoterol & ImpuritiesIntermediate Precision< 5%
Data adapted from a study on Formoterol Fumarate.[4]

Visualizations

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Assessment Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Standard_Prep Prepare Standard and Sample Solutions Forced_Degradation->Standard_Prep HPLC_Analysis RP-HPLC/UPLC Analysis Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->Data_Acquisition Peak_Purity Peak Purity Assessment Data_Acquisition->Peak_Purity Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Peak_Purity->Validation Report Generate Stability Report Validation->Report

Caption: Workflow for a stability-indicating assay of this compound.

Troubleshooting_Workflow Start Unexpected Peak Observed in Chromatogram Check_Blank Inject Blank/Placebo Start->Check_Blank Peak_Present Peak Present in Blank? Check_Blank->Peak_Present Source_Is_System Source: System/Mobile Phase/Diluent Peak_Present->Source_Is_System Yes Source_Is_Sample Source: Sample or Degradation Peak_Present->Source_Is_Sample No LCMS_Analysis Perform LC-MS/MS Analysis for Mass Identification Source_Is_Sample->LCMS_Analysis Characterize Isolate and Characterize (e.g., NMR) LCMS_Analysis->Characterize Identify_Impurity Identify Impurity Structure and Formation Pathway Characterize->Identify_Impurity Update_Method Update Analytical Method and Specification Identify_Impurity->Update_Method

Caption: Troubleshooting workflow for an unexpected peak in the chromatogram.

Imine_Formation_Pathway LDPE LDPE Respule Formaldehyde Formaldehyde (Leachable) LDPE->Formaldehyde Leaching Reaction Reaction (Schiff's Base Formation) Formaldehyde->Reaction Amine_Impurity Arformoterol Amine Impurity Amine_Impurity->Reaction Imine_Impurity Imine Impurity (Secondary Degradant) Reaction->Imine_Impurity

Caption: Formation pathway of the Imine impurity in this compound solution.

References

Technical Support Center: Refinement of Arformoterol Tartrate Administration in Conscious Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of Arformoterol Tartrate in conscious animal models. Our goal is to facilitate the refinement of experimental techniques, ensuring animal welfare and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a long-acting beta-2 adrenergic agonist (LABA). Its therapeutic effect stems from its ability to bind to and activate beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding initiates a signaling cascade through a Gs protein, which in turn activates the enzyme adenylyl cyclase.[1][2][3] Adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), leading to the activation of protein kinase A (PKA).[1] PKA then phosphorylates various intracellular proteins, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[1] Arformoterol is the (R,R)-enantiomer of formoterol (B127741) and has a higher potency for the beta-2 receptor than the (S,S)-enantiomer.[3][4]

Q2: Which animal models are most appropriate for studying the effects of inhaled this compound?

The choice of animal model depends on the specific research question. Commonly used models for respiratory research involving inhaled bronchodilators include:

  • Guinea Pigs: Highly sensitive to bronchoconstrictors like histamine (B1213489) and methacholine, making them a good model for studying bronchoprotective effects.[5]

  • Rats and Mice: Frequently used for toxicological and pharmacokinetic studies due to their well-characterized genetics and the availability of various disease models (e.g., allergic asthma, COPD models).[6][7]

  • Dogs: Their larger lung size and physiological similarities to humans make them suitable for safety pharmacology and cardiovascular assessments.[8][9][10]

Q3: What are the key considerations for administering this compound via nebulization to conscious animals?

Successful nebulization in conscious animals requires careful attention to the following:

  • Acclimatization: Animals must be gradually acclimatized to the restraint system (e.g., nose-only exposure tube or whole-body plethysmography chamber) to minimize stress, which can significantly impact respiratory parameters.[7][11]

  • Nebulizer Characterization: The performance of the nebulizer (e.g., particle size distribution, output rate) should be well-characterized to ensure consistent and targeted delivery to the lungs.

  • Environmental Conditions: Temperature and humidity within the exposure chamber should be controlled and monitored.

  • Physiological Monitoring: Non-invasive monitoring of respiratory function (e.g., using whole-body plethysmography) is crucial for assessing the drug's effect.[11][12]

Troubleshooting Guides

Issue 1: High variability in experimental results.
Potential Cause Troubleshooting Step
Animal Stress Implement a thorough acclimatization protocol with positive reinforcement. Ensure the restraint is not too tight and allows for normal breathing. Monitor for signs of distress.
Inconsistent Nebulizer Output Regularly clean and maintain the nebulizer according to the manufacturer's instructions.[13][14][15] Verify the nebulizer's output and particle size distribution before each experiment.
Variable Drug Deposition Ensure the animal is correctly positioned in the exposure system for optimal aerosol delivery to the respiratory tract. For nose-only systems, check that the nose cone provides a good seal without causing distress.
Inadequate Dosing Re-evaluate the dose-response relationship in your specific animal model. Ensure the nebulization time is sufficient for the target dose to be delivered.
Issue 2: Animals show signs of distress during the procedure.
Potential Cause Troubleshooting Step
Improper Restraint Adjust the restraint to ensure it is secure but not restrictive. Allow for periods of rest and recovery between exposures if conducting repeated dosing studies.
Irritation from the Aerosol Ensure the vehicle used for dissolving this compound is non-irritating. If using a commercial solution, verify its suitability for inhalation in the chosen animal model.
Overheating in the Exposure Chamber Monitor the temperature within the chamber and ensure adequate airflow to prevent overheating, especially during prolonged exposure.
Issue 3: Difficulty in measuring a clear physiological response.
Potential Cause Troubleshooting Step
Insensitive Measurement Technique Consider using more sensitive methods for assessing respiratory function, such as whole-body plethysmography which can measure parameters like specific airway resistance.[11][12]
Suboptimal Dose Perform a dose-ranging study to identify the optimal dose that elicits a measurable response without causing adverse effects.
Timing of Measurement The peak effect of this compound may vary between species. Conduct time-course studies to determine the optimal time point for measuring the physiological response post-administration.

Quantitative Data

The following tables provide a summary of relevant quantitative data for this compound from available literature.

Table 1: Pharmacokinetic Parameters of Inhaled Arformoterol in COPD Patients

ParameterValueReference
Mean Steady-State Peak Plasma Concentration (Cmax)4.3 pg/mL[3]
Mean Steady-State Systemic Exposure (AUC0-12h)34.5 pg*hr/mL[3]
Median Time to Peak Plasma Concentration (tmax)~0.5 hours[3]
Mean Terminal Half-life26 hours[16]

Note: Data is from human clinical studies and should be used as a reference for preclinical study design.

Table 2: Cardiovascular Effects of Arformoterol in Animal Studies

Animal ModelDoseObserved EffectReference
DogsSystemic exposures higher than clinicalDose-dependent increases in heart rate and decreases in blood pressure.FDA Label
RatsHigh inhalation dosesNot specified in detail in publicly available documents.FDA Label
MiceHigh oral dosesNot specified in detail in publicly available documents.FDA Label

Experimental Protocols

Protocol 1: Nebulization of this compound to Conscious Guinea Pigs using a Whole-Body Plethysmography Chamber
  • Animal Acclimatization:

    • For 3-5 days prior to the experiment, place the guinea pigs in the whole-body plethysmography chambers for increasing durations (15-60 minutes) to acclimate them to the environment.

  • Preparation of this compound Solution:

    • Dilute the this compound inhalation solution to the desired concentration using sterile isotonic saline.

  • Experimental Setup:

    • Calibrate the whole-body plethysmograph according to the manufacturer's instructions.

    • Connect a jet nebulizer to the chamber's aerosol inlet port.

  • Procedure:

    • Place the acclimatized guinea pig into the main chamber of the plethysmograph.

    • Allow the animal to settle for 5-10 minutes and record baseline respiratory parameters (e.g., tidal volume, respiratory rate, specific airway resistance).

    • Add the prepared this compound solution to the nebulizer.

    • Turn on the nebulizer and administer the aerosol for a predetermined duration (e.g., 5-15 minutes).

    • Continuously monitor and record respiratory parameters during and after the exposure to assess the bronchodilatory effect.

  • Post-Procedure:

    • Remove the animal from the chamber and return it to its home cage.

    • Clean and disinfect the plethysmography chamber and nebulizer components thoroughly.[15]

Protocol 2: Nose-Only Inhalation Exposure of this compound to Conscious Rats
  • Animal Acclimatization:

    • For 5-7 days prior to the study, acclimate the rats to the nose-only restraint tubes for progressively longer periods (10-45 minutes).

  • Preparation of this compound Aerosol:

    • Prepare the this compound solution as described in Protocol 1.

    • Characterize the aerosol generated by the nebulizer to determine the particle size distribution and output rate.

  • Experimental Setup:

    • Set up the nose-only inhalation tower, ensuring a constant and controlled airflow to each port.[6][17]

    • Connect the nebulizer to the aerosol generation system of the tower.

  • Procedure:

    • Gently place the acclimatized rats into the restraint tubes and attach them to the ports of the inhalation tower.

    • Allow a brief stabilization period.

    • Initiate the aerosol generation and expose the animals to the this compound aerosol for the planned duration.

    • Monitor the animals visually for any signs of distress throughout the exposure.

  • Post-Procedure and Assessment:

    • After the exposure, remove the rats from the restraint tubes and return them to their cages.

    • At predetermined time points post-exposure, assess lung function using methods such as whole-body plethysmography or other appropriate techniques.

Visualizations

Arformoterol_Signaling_Pathway Arformoterol This compound Beta2AR Beta-2 Adrenergic Receptor Arformoterol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Exposure Phase Animal_Acclimatization Animal Acclimatization (3-7 days) Baseline Baseline Physiological Measurement Animal_Acclimatization->Baseline Drug_Prep This compound Solution Preparation Exposure Aerosol Exposure Drug_Prep->Exposure System_Setup Nebulizer & Exposure System Setup System_Setup->Exposure Baseline->Exposure Monitoring Real-time Monitoring Exposure->Monitoring Post_Measurement Post-exposure Physiological Assessment Monitoring->Post_Measurement Data_Analysis Data Analysis Post_Measurement->Data_Analysis

Caption: Preclinical experimental workflow.

References

Validation & Comparative

Arformoterol Tartrate vs. Formoterol: A Preclinical Efficacy Comparison in COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of arformoterol (B195475) tartrate and racemic formoterol (B127741) in models relevant to Chronic Obstructive Pulmonary Disease (COPD). The following sections detail their comparative bronchodilatory and anti-inflammatory effects, supported by available experimental data.

Executive Summary

Arformoterol is the (R,R)-enantiomer of formoterol, the latter of which is a racemic mixture of (R,R)- and (S,S)-enantiomers. Preclinical evidence indicates that the (R,R)-enantiomer is the pharmacologically active component responsible for bronchodilation. While some studies suggest arformoterol may offer a superior profile due to its purity and potentially greater potency, other findings indicate comparable bronchodilatory effects to racemic formoterol. A key differentiator lies in the absence of the (S,S)-enantiomer in arformoterol, which has been implicated in pro-inflammatory effects, suggesting a potential advantage for arformoterol in the inflammatory context of COPD.

Bronchodilator Efficacy

The primary therapeutic action of both arformoterol and formoterol is the relaxation of airway smooth muscle, leading to bronchodilation. This is achieved through agonism of the beta-2 adrenergic receptor.

In Vitro Studies
  • Potency at the Beta-2 Adrenergic Receptor: Preclinical studies have established that the (R,R)-enantiomer (arformoterol) is significantly more potent than the (S,S)-enantiomer.[1] In fact, the (S,S)-enantiomer is often considered pharmacologically inert with respect to bronchodilation, being about 1000 times less potent.[2]

  • Tracheal and Bronchial Smooth Muscle Relaxation: There are conflicting reports regarding the comparative potency of arformoterol and racemic formoterol.

    • One key study on isolated human bronchi and guinea pig trachea found that both racemic formoterol and (R,R)-formoterol (arformoterol) caused a concentration-dependent relaxation with a similar potency, exhibiting an EC50 of approximately 1 nM.[3] This study concluded that with regard to relaxant effects, the pure (R,R)-enantiomer does not offer a benefit over the racemate.[2]

    • In contrast, other preclinical research suggests that arformoterol is a more potent bronchodilator than racemic formoterol.[4][5]

In Vivo Studies
  • Inhibition of Bronchoconstriction: In a study on sensitized guinea pigs, (R,R)-formoterol was found to inhibit both histamine (B1213489) and antigen-induced bronchoconstriction with greater potency than racemic formoterol, while the (S,S)-enantiomer was ineffective.[2]

Quantitative Data on Bronchodilator Potency
CompoundPreparationPotency (EC50)Source
(R,R)-Formoterol (Arformoterol)Human Bronchus & Guinea Pig Trachea~1 nM[3]
Racemic FormoterolHuman Bronchus & Guinea Pig Trachea~1 nM[3]
(S,S)-FormoterolHuman Bronchus & Guinea Pig Trachea>1000-fold less potent than (R,R)-enantiomer[2][3]

Anti-inflammatory Effects

The chronic inflammation in COPD is a key target for therapeutic intervention. While primarily bronchodilators, formoterol enantiomers have been shown to possess immunomodulatory properties.

  • Differential Effects of Enantiomers: A significant point of differentiation between arformoterol and racemic formoterol lies in the purported effects of the (S,S)-enantiomer. Some evidence suggests that while the (R,R)-enantiomer (arformoterol) has anti-inflammatory properties, the (S,S)-enantiomer may be pro-inflammatory.[4][5] The (S,S)-enantiomer of albuterol, a similar beta-2 agonist, has been shown to interfere with the anti-inflammatory effects of the (R,R)-enantiomer.[4][5]

  • Cytokine Modulation: The (R,R)-enantiomer of formoterol has been shown to reduce levels of inflammatory cytokines.[5] Conversely, the (S,S)-enantiomer may not share these anti-inflammatory effects and could potentially counteract the beneficial actions of the (R,R)-enantiomer.

Due to the absence of the potentially pro-inflammatory (S,S)-enantiomer, arformoterol may offer a more favorable anti-inflammatory profile compared to racemic formoterol in the context of COPD.

Experimental Protocols

Detailed experimental protocols from the primary preclinical studies were not fully available in the public domain. However, based on the references, the following methodologies were likely employed:

  • In Vitro Bronchodilator Assays:

    • Tissue Preparation: Isolated tracheal rings or bronchial strips from guinea pigs and humans were likely used.

    • Contraction Induction: Tissues were pre-contracted with agents like carbachol (B1668302) or histamine to induce smooth muscle tone.

    • Drug Application: Cumulative concentrations of arformoterol, racemic formoterol, and its individual enantiomers were added to the tissue baths.

    • Measurement of Relaxation: The relaxation of the smooth muscle was measured isometrically, and concentration-response curves were generated to calculate EC50 values.

  • In Vivo Bronchoprotection Assays:

    • Animal Model: Sensitized guinea pigs were likely used as a model of allergic airway hyperresponsiveness.

    • Challenge: Bronchoconstriction was induced by challenging the animals with histamine or a specific antigen.

    • Drug Administration: Arformoterol or racemic formoterol was administered, likely via inhalation, prior to the challenge.

    • Measurement of Airway Resistance: Changes in airway resistance were measured to determine the level of bronchoprotection.

  • Anti-inflammatory Assays:

    • Cell Culture: Human airway smooth muscle cells or other relevant cell types would be cultured.

    • Inflammatory Stimulus: Cells would be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α).

    • Drug Treatment: Cells would be treated with arformoterol or racemic formoterol.

    • Measurement of Inflammatory Markers: The levels of inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant would be measured using techniques like ELISA.

Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway

G cluster_cell Airway Smooth Muscle Cell B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins Arformoterol Arformoterol / Formoterol Arformoterol->B2AR Agonist Binding

Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.

Experimental Workflow for In Vitro Bronchodilator Assay

G cluster_workflow In Vitro Bronchodilator Assay Workflow start Start tissue_prep Isolate Guinea Pig Trachea or Human Bronchus start->tissue_prep pre_contract Pre-contract with Carbachol/Histamine tissue_prep->pre_contract add_drug Add Cumulative Doses of Arformoterol/Formoterol pre_contract->add_drug measure_relaxation Measure Isometric Relaxation add_drug->measure_relaxation analyze_data Generate Concentration- Response Curves & Calculate EC50 measure_relaxation->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for assessing bronchodilator potency in vitro.

Conclusion

The preclinical data suggests that arformoterol, the (R,R)-enantiomer of formoterol, is the primary driver of the bronchodilatory effects observed with the racemic mixture. While there is some debate on whether arformoterol offers superior potency in smooth muscle relaxation compared to racemic formoterol, a potentially significant advantage lies in its anti-inflammatory profile. By excluding the (S,S)-enantiomer, which may exert pro-inflammatory effects, arformoterol could offer a more targeted and beneficial therapeutic action in the inflammatory environment of COPD. Further head-to-head preclinical studies in validated COPD models are warranted to fully elucidate the comparative efficacy of these two agents, particularly concerning their long-term effects on airway inflammation and remodeling.

References

Comparative Analysis of Arformoterol and Salmeterol in Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Arformoterol (B195475) and Salmeterol (B1361061), two long-acting beta-2 adrenergic receptor agonists (LABAs) pivotal in the management of obstructive airway diseases. The analysis focuses on their distinct pharmacological profiles, particularly their effects on airway smooth muscle relaxation, supported by experimental data and detailed methodologies.

Introduction

Arformoterol and Salmeterol are inhaled bronchodilators used for the maintenance treatment of diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Both drugs target the beta-2 adrenergic receptors (β2-AR) located on airway smooth muscle cells, initiating a signaling cascade that leads to muscle relaxation and bronchodilation.[2][3] Despite sharing a common target, their molecular structure, receptor interaction, and resulting clinical pharmacology exhibit significant differences. Arformoterol is the active (R,R)-enantiomer of formoterol (B127741), while Salmeterol is a distinct chemical entity.[4][5] This comparison delineates these differences to inform research and development in respiratory therapeutics.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Activation of β2-adrenergic receptors by agonists like Arformoterol and Salmeterol stimulates the intracellular Gs alpha subunit of the heterotrimeric G protein.[6] This activation triggers a cascade involving the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[3] This leads to a decrease in intracellular calcium ion concentrations and the dephosphorylation of myosin light chains, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[7][8]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Arformoterol / Salmeterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates α-subunit cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Phosphorylates targets, leading to

Figure 1: General β2-adrenergic receptor signaling pathway.

Comparative Pharmacological Profile

While both drugs operate through the same fundamental pathway, their efficacy, potency, and receptor interaction kinetics differ significantly. A key distinction is that Arformoterol (as the active enantiomer of formoterol) acts as a high-efficacy, full agonist, whereas Salmeterol is a partial agonist at the β2-receptor.[9][10][11]

Data Presentation

Table 1: Comparative Pharmacological Properties

ParameterArformoterolSalmeterolReference(s)
Agonist Type Full AgonistPartial Agonist[9][10][11]
Potency High (2-27 fold more potent than Salmeterol in vitro)Moderate[12]
Intrinsic Efficacy HighLow[11][13]
Receptor Internalization Promotes receptor internalizationDoes not cause significant internalization[14]

Table 2: Comparative Clinical and In Vitro Performance

ParameterArformoterol / FormoterolSalmeterolReference(s)
Onset of Action Fast (1-3 minutes)Slow (10-20 minutes)[11][15][16][17]
Duration of Action Long (≥ 12 hours)Long (≥ 12 hours)[1][18]
Maximal Bronchodilation Achieves higher maximal protection against bronchoconstrictionAchieves lower maximal protection (flatter dose-response curve)[9]
FEV1 Improvement (5 min post-dose) 0.13 L increase from baseline0.07 L increase from baseline[17]

Experimental Protocols

The following are representative methodologies for assessing and comparing the function of bronchodilators like Arformoterol and Salmeterol.

A. In Vitro Bronchial Smooth Muscle Relaxation Assay

This protocol assesses the direct relaxant effect of the compounds on pre-contracted airway tissue.

1. Tissue Preparation:

  • Human bronchial rings or guinea pig tracheal strips are isolated and mounted in organ baths.[12]

  • The baths contain a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tissues are connected to isometric force transducers to record changes in muscle tension.

2. Contraction and Treatment:

  • A contractile agent, such as methacholine (B1211447) or histamine, is added to the bath to induce a stable, submaximal contraction of the smooth muscle.[19]

  • Once a stable plateau of contraction is achieved, cumulative concentrations of Arformoterol or Salmeterol are added to the bath.

3. Data Acquisition and Analysis:

  • The relaxation response at each drug concentration is recorded as a percentage of the pre-induced contraction.

  • Concentration-response curves are generated.

  • Key parameters such as EC50 (the concentration producing 50% of the maximal response) and Emax (maximal relaxation effect) are calculated to compare the potency and efficacy of the two drugs.

B. In Vivo Bronchoprotection Assay (Methacholine Challenge)

This protocol evaluates the ability of the drugs to protect against induced bronchoconstriction in human subjects.[9][15]

1. Study Design:

  • A randomized, double-blind, crossover study design is employed.[15]

  • Subjects with stable, mild-to-moderate asthma participate on different study days, receiving either inhaled Arformoterol, Salmeterol, or placebo.

2. Baseline and Drug Administration:

  • Baseline lung function is measured using spirometry, specifically the Forced Expiratory Volume in one second (FEV1).

  • The study drug is administered via a standardized inhalation device.

3. Bronchial Challenge:

  • At a predetermined time after drug administration, subjects inhale increasing concentrations of methacholine until the FEV1 falls by a predefined amount (e.g., ≥20% or ≥30%).[15][20]

4. Data Acquisition and Analysis:

  • The primary outcome is the provocative concentration of methacholine causing the target fall in FEV1 (PC20).

  • A higher PC20 value indicates greater bronchoprotection.

  • The protective effects of Arformoterol and Salmeterol are compared against placebo and each other. Onset of action can be determined by measuring FEV1 at short intervals immediately after drug administration following a challenge.[15]

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis A1 Isolate Human Bronchial Rings A2 Mount in Organ Baths (Krebs solution, 37°C) A1->A2 A3 Connect to Force Transducers A2->A3 B1 Induce Submaximal Contraction (e.g., Methacholine) A3->B1 Stabilize Tissue B2 Add Cumulative Doses of Arformoterol or Salmeterol B1->B2 Achieve Plateau C1 Record % Relaxation vs. Concentration B2->C1 Record Data C2 Generate Concentration- Response Curves C1->C2 C3 Calculate EC50 and Emax C2->C3 C4 Statistical Comparison of Potency & Efficacy C3->C4

Figure 2: Workflow for in vitro smooth muscle relaxation assay.

Discussion and Conclusion

The experimental evidence consistently demonstrates that while both Arformoterol and Salmeterol are effective long-acting bronchodilators, they are not pharmacologically interchangeable.

  • Agonism and Efficacy: Arformoterol's full agonism translates to a higher intrinsic activity, suggesting it can produce a greater maximal relaxation effect compared to the partial agonism of Salmeterol.[9][11] This may be clinically relevant in situations requiring maximal bronchodilation.

  • Onset of Action: The rapid onset of action for Arformoterol (via its parent compound, formoterol) is a significant advantage, particularly for patients who require more immediate symptom relief.[17] Salmeterol's slower onset makes it suitable for maintenance therapy but not for acute relief.[21]

  • Receptor Trafficking: The differential effects on β2-AR internalization may have implications for receptor desensitization and tolerance with chronic use.[14] Salmeterol's failure to induce significant receptor internalization, despite causing phosphorylation, suggests a distinct mechanism of receptor regulation that may contribute to its sustained effect.[13]

References

A Head-to-Head Examination of Arformoterol Tartrate and Other Long-Acting Beta-Agonists in Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Arformoterol (B195475) Tartrate with other prominent long-acting beta-agonists (LABAs) for the management of Chronic Obstructive Pulmonary Disease (COPD). The information presented is collated from a range of clinical trials and pharmacological studies to support research and development in respiratory medicine.

Introduction to Arformoterol and Other LABAs

Arformoterol tartrate is the (R,R)-enantiomer of formoterol (B127741) and is a selective long-acting beta-2 adrenergic agonist (LABA) approved for the maintenance treatment of bronchoconstriction in patients with COPD.[1] It is available as a nebulized solution. This guide compares Arformoterol with racemic formoterol, salmeterol (B1361061), and the newer generation of once-daily LABAs: indacaterol (B1671819), olodaterol (B163178), and vilanterol (B1248922).

Comparative Efficacy

The primary measure of efficacy for bronchodilators in COPD clinical trials is the improvement in forced expiratory volume in one second (FEV1). Key parameters include the change from baseline in trough FEV1 (the FEV1 prior to the morning dose, indicating sustained effect) and peak FEV1 (the maximum FEV1 achieved after dosing).

Table 1: Head-to-Head Comparison of Arformoterol with Formoterol and Salmeterol
Efficacy EndpointArformoterol (15 µg BID)Racemic Formoterol (12 µg BID)Salmeterol (42 µg BID)PlaceboStudy Details
Mean Change from Baseline in Peak FEV1 (Liters) 0.30 L[2]0.26 L[2]--6-month, randomized, double-blind trial in COPD patients.[2]
Mean Change from Baseline in Trough FEV1 (Liters) 0.10 L[2]0.09 L[2]--6-month, randomized, double-blind trial in COPD patients.[2]
Mean Improvement in Trough FEV1 over 12 weeks (%) +16.9%[3]-+17.4%[3]+6.0%[3]12-week, multicenter, randomized, double-blind, placebo- and active-controlled trial.[3]
Mean % Change in FEV1 AUC(0-12h) over 12 weeks 12.7%[3]-9.8%[3]2.7%[3]All doses of arformoterol were statistically different from salmeterol for this endpoint.[3]
Median Time to ≥10% FEV1 Increase (minutes) 3-13 minutes[1]-142 minutes[1]-Pooled data from two 12-week trials.[1]
Indirect Comparison with Newer Once-Daily LABAs

Direct head-to-head trials of Arformoterol against indacaterol, olodaterol, and vilanterol are limited. The following table provides an indirect comparison based on their performance against common comparators like formoterol, salmeterol, or placebo.

Table 2: Comparative Efficacy of Newer LABAs (Indirect Comparison)
LABADosingKey Efficacy Findings from Clinical Trials
Indacaterol Once-DailyIndacaterol (150 µg and 300 µg) was more effective than formoterol and salmeterol in improving trough FEV1.[4] It provides a level of bronchodilation similar to tiotropium (B1237716) and greater than twice-daily formoterol and salmeterol.[5]
Olodaterol Once-DailyOlodaterol has a rapid onset of action comparable to formoterol and provides bronchodilation over 24 hours.[6] Indirect comparisons suggest olodaterol and indacaterol have similar efficacy in patients with COPD.[6]
Vilanterol Once-DailyVilanterol has a 24-hour duration of action.[7] In combination with fluticasone (B1203827) furoate, it has shown to be at least as effective as formoterol-based treatments in improving lung function and symptom control.[8]

Safety and Tolerability Profile

The safety profile of LABAs is a critical consideration in their clinical use. Common adverse events are related to the stimulation of beta-2 receptors and can include tremor, tachycardia, and hypokalemia.

Table 3: Comparative Safety of Arformoterol with Formoterol and Salmeterol
Adverse Event ProfileArformoterol (15 µg BID)Racemic Formoterol (12 µg BID)Salmeterol (42 µg BID)Study Details
Proportion of Subjects with any Post-Treatment Adverse Event 67.8%[2]66.7%[2]-6-month, randomized, double-blind trial.[2]
Proportion of Subjects with at least one COPD Exacerbation 32.2%[2]22.4%[2]-6-month, randomized, double-blind trial.[2]
Frequency of Tremor 13.4% (50 µg QD dose)[2]-1.1%[2]1-year safety and tolerance evaluation.[2]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of LABAs determine their onset and duration of action.

Table 4: Pharmacokinetic and Pharmacodynamic Profile of Arformoterol and Other LABAs
ParameterArformoterolRacemic FormoterolSalmeterolIndacaterolOlodaterolVilanterol
Enantiomer (R,R)-enantiomerRacemic mixture of (R,R) and (S,S)Racemic mixtureSingle enantiomerSingle enantiomerSingle enantiomer
Onset of Action ~10 minutes[9]RapidSlowerRapidRapidRapid
Time to Peak Plasma Concentration ~1 hour[9]--~15 minutes[5]-5-15 minutes[10]
Duration of Action ~12 hours~12 hours~12 hours24 hours24 hours24 hours
Terminal Half-life ~26 hours[9]----~11 hours[10]

A study comparing 15 µg nebulized arformoterol with 12 µg and 24 µg of racemic formoterol via DPI found that the plasma exposure to (R,R)-formoterol was similar for the 15 µg arformoterol and 12 µg racemic formoterol doses.[11] There was no evidence of chiral interconversion with arformoterol administration.[11]

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

LABAs exert their bronchodilatory effects by binding to and activating beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LABA Long-Acting Beta-Agonist (LABA) B2AR Beta-2 Adrenergic Receptor (GPCR) LABA->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

This section outlines the general methodologies used in the clinical trials and pharmacological studies referenced in this guide.

Assessment of Bronchodilator Efficacy in Clinical Trials
  • Study Design: Typically randomized, double-blind, placebo- and/or active-controlled, parallel-group or crossover studies.

  • Patient Population: Patients diagnosed with moderate to severe COPD, based on spirometric criteria (e.g., post-bronchodilator FEV1/FVC < 0.70 and FEV1 < 80% predicted).

  • Efficacy Endpoints:

    • Primary: Change from baseline in trough FEV1 and standardized FEV1 area under the curve (AUC) over the dosing interval.

    • Secondary: Peak FEV1, time to onset of bronchodilation, rescue medication use, patient-reported outcomes (e.g., St. George's Respiratory Questionnaire - SGRQ, Transition Dyspnea Index - TDI).

  • Spirometry: Performed at pre-specified time points before and after study drug administration, following American Thoracic Society (ATS) guidelines.

G Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Treatment Group A (e.g., Arformoterol) Randomization->GroupA GroupB Treatment Group B (e.g., Comparator LABA) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment Assessments Efficacy & Safety Assessments (Spirometry, AEs, PROs) Treatment->Assessments Regular intervals Analysis Data Analysis Assessments->Analysis

References

Arformoterol Tartrate: A Comparative Analysis of Beta-2 Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-2 (β2) adrenergic receptor selectivity of arformoterol (B195475) tartrate against other prominent beta-agonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of arformoterol's pharmacological profile.

Executive Summary

Arformoterol, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 agonist (LABA) utilized in the management of bronchoconstriction. Its clinical efficacy is rooted in its high selectivity for the β2 adrenergic receptor, which mediates smooth muscle relaxation in the airways. This guide demonstrates that arformoterol exhibits a favorable selectivity profile compared to other beta-agonists, such as racemic formoterol, salbutamol, and salmeterol. This selectivity is crucial for minimizing off-target effects, particularly at the beta-1 (β1) adrenergic receptors in the heart.

Comparative Analysis of Receptor Binding and Functional Potency

The selectivity of a beta-agonist is determined by its relative affinity (binding) and potency (functional response) for β2 versus β1 receptors. The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of arformoterol and other beta-agonists.

Table 1: Beta-Adrenergic Receptor Binding Affinities (pKi)

AgonistpKi at β2 ReceptorpKi at β1 Receptorβ2/β1 Selectivity (ratio of Ki values)
Arformoterol*~8.0~6.0~100
Formoterol7.976.0290
Salmeterol7.745.46191
Salbutamol5.514.637.6

*Arformoterol is the (R,R)-enantiomer of formoterol and is considered to be twice as potent as the racemic mixture[1]. The pKi values are therefore estimated based on the data for formoterol.

Table 2: Beta-Adrenergic Receptor Functional Potency (pEC50) and Intrinsic Efficacy

AgonistpEC50 at β2 ReceptorpEC50 at β1 ReceptorIntrinsic Efficacy at β2 Receptor (% of Isoprenaline)
Arformoterol*~8.0~6.5High (Full Agonist)
Formoterol7.946.5498
Salmeterol7.125.5185
Salbutamol6.435.3490

*As the active and more potent enantiomer of formoterol, arformoterol is expected to have a similar or slightly higher pEC50 and to act as a full agonist[1].

Experimental Protocols

The data presented in this guide are derived from established in vitro experimental protocols designed to characterize the pharmacological properties of beta-agonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

  • Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing either human β1 or β2 adrenergic receptors are cultured.

  • Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) with known high affinity for the receptor is incubated with the cell membranes.

  • Competition Binding: The radioligand is co-incubated with increasing concentrations of the unlabeled test agonist (e.g., arformoterol, salbutamol).

  • Separation and Detection: The reaction is terminated by rapid filtration, separating receptor-bound from free radioligand. The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To measure the functional potency (EC50) and intrinsic efficacy of an agonist by quantifying the downstream signaling response.

Methodology:

  • Cell Culture: CHO cells stably expressing human β1 or β2 adrenergic receptors are cultured in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Agonist Stimulation: Cells are then stimulated with increasing concentrations of the test agonist for a defined period.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax), which indicates intrinsic efficacy relative to a full agonist like isoprenaline, are calculated from this curve.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2AR β2-Adrenergic Receptor Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Agonist Arformoterol Agonist->Beta2AR Binds to cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay cluster_analysis Data Analysis Cells Culture CHO cells expressing β1 or β2 receptors Membranes Prepare cell membranes Cells->Membranes Stimulate Stimulate whole cells with test agonist Cells->Stimulate Incubate Incubate membranes with [3H]-ligand & test agonist Membranes->Incubate Filter Separate bound/free ligand via filtration Incubate->Filter Count Quantify bound radioactivity Filter->Count BindingAnalysis Calculate Ki from IC50 values Count->BindingAnalysis Lyse Lyse cells to release cAMP Stimulate->Lyse Measure Measure cAMP concentration Lyse->Measure FunctionalAnalysis Calculate EC50 and Emax from dose-response curve Measure->FunctionalAnalysis

References

Arformoterol Tartrate vs. (S,S)-Formoterol: A Comparative Analysis of Their Effects on Inflammatory Markers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoisomer-specific impacts on inflammation for researchers and drug development professionals.

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of the long-acting β2-agonist formoterol (B127741), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). In contrast, racemic formoterol is a mixture of both (R,R)- and (S,S)-enantiomers. Emerging evidence suggests that these stereoisomers possess distinct pharmacological profiles, particularly concerning their influence on inflammatory processes. This guide provides a comprehensive comparison of the effects of arformoterol tartrate and (S,S)-formoterol on key inflammatory markers, supported by experimental data and detailed methodologies.

Data Presentation: Contrasting Inflammatory Responses

The following table summarizes the differential effects of arformoterol ((R,R)-formoterol) and (S,S)-formoterol on various inflammatory markers, as reported in preclinical studies.

Inflammatory MarkerCell/Model SystemEffect of Arformoterol ((R,R)-Formoterol)Effect of (S,S)-FormoterolCitation
Interleukin-4 (IL-4) Murine and Human Mast CellsNo effect on production.Enhanced production.[1]
Murine Asthma Model (OVA-challenged)No effect on secretion.Increased secretion.[1]
Histamine Murine and Human Mast CellsNo effect on production.Enhanced production.[1]
Prostaglandin D2 (PGD2) Murine and Human Mast CellsNo effect on production.Enhanced production.[1]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Human Airway Smooth Muscle CellsSignificantly reduced release (up to 41%).Significantly increased release (up to 34%).[2]
Airway Inflammation Murine Asthma Model (OVA-challenged)Reduced cellular infiltration.Enhanced inflammatory changes in peribronchial and perivascular areas.[1]

Experimental Protocols

This section outlines the methodologies employed in the key studies cited, providing a framework for understanding the generation of the presented data.

Murine Asthma Model and Inflammatory Marker Analysis

A murine model of ovalbumin (OVA)-induced allergic asthma was utilized to compare the in vivo effects of formoterol enantiomers.[1]

  • Sensitization: Female BALB/c mice were sensitized with intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) on specified days (e.g., day 0 and 14).[3][4]

  • Challenge: Sensitized mice were subsequently challenged with intranasal or aerosolized OVA for a defined period to induce an allergic inflammatory response.[3][4]

  • Treatment: Subgroups of mice were pretreated with either (R,R)-formoterol or (S,S)-formoterol before each OVA challenge.

  • Cellular Analysis: Total and differential cell counts (e.g., eosinophils) in the BAL fluid (BALF) were determined using light microscopy after staining.[5]

  • Cytokine Measurement: The concentration of IL-4 in the BALF was quantified using an enzyme-linked immunosorbent assay (ELISA).[3]

  • Histological Analysis: Lung tissues were collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the extent of peribronchial and perivascular inflammation.[3]

Mast Cell Culture, Stimulation, and Mediator Release Assay

In vitro studies on murine and human mast cells were conducted to directly assess the effects of formoterol enantiomers on mediator release.[1]

  • Cell Culture: Murine bone marrow-derived mast cells (BMMCs) or human mast cells were cultured in appropriate media supplemented with growth factors.[6]

  • Sensitization: Mast cells were sensitized overnight with IgE.[7]

  • Treatment: Sensitized cells were pretreated with varying concentrations of (R,R)-formoterol or (S,S)-formoterol.

  • Stimulation: Mast cell degranulation and mediator release were induced by cross-linking of the high-affinity IgE receptor (FcεRI) or with a combination of phorbol (B1677699) myristate acetate (B1210297) (PMA) and a calcium ionophore.[1][8]

  • Mediator Quantification:

    • Histamine and PGD2: Levels in the cell supernatants were measured by specific assays.[1]

    • IL-4: The concentration of IL-4 released into the supernatant was determined by ELISA.[1]

Human Airway Smooth Muscle (HASM) Cell Culture and GM-CSF Assay

The differential effects of formoterol enantiomers on GM-CSF production were investigated using primary human airway smooth muscle cells.[2]

  • Cell Culture: HASM cells were isolated from human tracheal tissue and cultured in appropriate growth medium.

  • Stimulation: Confluent HASM cell cultures were stimulated with a combination of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, and IFN-γ) to induce GM-CSF release.[2]

  • Treatment: Cells were treated with (R,R)-formoterol, (S,S)-formoterol, or a combination of both.

  • GM-CSF Measurement: The concentration of GM-CSF in the cell culture supernatants was quantified using an ELISA kit.[9][10]

Visualization of Cellular Mechanisms and Experimental Design

The following diagrams illustrate the proposed signaling pathways influenced by the formoterol enantiomers and a typical experimental workflow for the murine asthma model.

G cluster_mast_cell Mast Cell Activation cluster_asm_cell Airway Smooth Muscle Cell ss_formoterol (S,S)-Formoterol activation Mast Cell Activation ss_formoterol->activation mediators Release of Pro-inflammatory Mediators (IL-4, Histamine, PGD2) activation->mediators rr_formoterol Arformoterol ((R,R)-Formoterol) gm_csf GM-CSF Release rr_formoterol->gm_csf Inhibits ss_formoterol2 (S,S)-Formoterol ss_formoterol2->gm_csf Stimulates

Figure 1. Differential Effects of Formoterol Enantiomers on Inflammatory Cells.

G sensitization Sensitization (i.p. OVA + Alum) challenge Challenge (i.n. or aerosolized OVA) sensitization->challenge treatment Treatment ((R,R)- or (S,S)-Formoterol) challenge->treatment analysis Analysis (BALF cell counts, Cytokines, Histology) treatment->analysis

Figure 2. Experimental Workflow for Murine Asthma Model.

References

Comparative potency of Arformoterol Tartrate and indacaterol in-vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of long-acting beta2-adrenergic receptor (β2-AR) agonists, arformoterol (B195475) tartrate and indacaterol (B1671819) stand out as critical therapeutic agents for chronic obstructive pulmonary disease (COPD). Understanding their distinct in-vitro pharmacological profiles is paramount for researchers engaged in respiratory drug discovery and development. This guide provides an objective, data-driven comparison of the in-vitro potency of arformoterol tartrate and indacaterol, supported by experimental data and detailed methodologies.

Quantitative Comparison of In-Vitro Potency

The intrinsic potency of a β2-AR agonist is a key determinant of its therapeutic efficacy. This is typically quantified by two primary parameters: the binding affinity (Ki) for the β2-adrenergic receptor and the functional potency (EC50) in eliciting a cellular response, such as cyclic adenosine (B11128) monophosphate (cAMP) production.

ParameterThis compoundIndacaterolReference
Receptor Binding Affinity (pKi) ~8.5 (for (R,R)-formoterol)5.48[1]
Functional Potency (pEC50, cAMP assay) Not directly available8.06 ± 0.02[2]

Note: Arformoterol is the (R,R)-enantiomer of formoterol (B127741). Data for formoterol indicates a high binding affinity, with arformoterol exhibiting twofold greater potency than the racemic mixture.[3] A direct head-to-head in-vitro study providing the pEC50 for arformoterol under the same conditions as the reported indacaterol data was not identified in the reviewed literature.

Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation of in-vitro data. The following sections detail the methodologies typically employed to determine the binding affinity and functional potency of β2-AR agonists.

β2-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the β2-adrenergic receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the β2-AR, such as [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol.

  • Test Compound: this compound or indacaterol at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist is included to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Whole Cell)

This assay measures the ability of a compound to stimulate the production of the second messenger cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor.

Objective: To determine the concentration of the test compound that produces 50% of its maximal effect (EC50) on cAMP production.

Materials:

  • Cells: A cell line (e.g., CHO-K1) stably transfected with the human β2-adrenergic receptor.

  • Test Compound: this compound or indacaterol at various concentrations.

  • Stimulation Buffer: A physiological buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Lysis Buffer: To lyse the cells and release the intracellular cAMP.

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Plate Reader: A microplate reader capable of detecting the signal generated by the cAMP detection kit.

Procedure:

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Pre-incubation: The cell culture medium is replaced with stimulation buffer, and the cells are pre-incubated.

  • Stimulation: The cells are then stimulated with various concentrations of the test compound for a defined period (e.g., 30 minutes at 37°C).

  • Lysis: The stimulation is terminated by adding lysis buffer to the wells.

  • cAMP Quantification: The amount of cAMP in the cell lysates is measured according to the protocol of the chosen detection kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration. The EC50 and the maximum effect (Emax) are determined by fitting the data to a sigmoidal dose-response model using non-linear regression.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_receptor β2-Adrenergic Receptor Signaling Agonist Arformoterol / Indacaterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Bronchodilation PKA->Response Cellular Response G cluster_workflow In-Vitro Potency Assay Workflow start Start prep_cells Prepare β2-AR Expressing Cells start->prep_cells binding_assay Radioligand Binding Assay prep_cells->binding_assay functional_assay cAMP Functional Assay prep_cells->functional_assay incubation_binding Incubate with Radioligand & Test Compound binding_assay->incubation_binding incubation_functional Stimulate Cells with Test Compound functional_assay->incubation_functional separation Filter & Wash incubation_binding->separation lysis Lyse Cells incubation_functional->lysis quant_binding Measure Radioactivity separation->quant_binding analysis_binding Calculate Ki quant_binding->analysis_binding quant_functional Measure cAMP lysis->quant_functional analysis_functional Calculate EC50 quant_functional->analysis_functional end End analysis_binding->end analysis_functional->end

References

Validation of a Bioassay for Arformoterol Tartrate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a cell-based bioassay for determining the activity of Arformoterol (B195475) Tartrate, a long-acting beta-2 adrenergic agonist. The performance of Arformoterol Tartrate is compared with other common long-acting beta-2 agonists, Salmeterol and Formoterol. This document is intended for researchers, scientists, and drug development professionals.

Comparative In Vitro Potency of Beta-2 Adrenergic Agonists

The potency of beta-2 adrenergic agonists is typically determined by their ability to stimulate the production of cyclic AMP (cAMP) in cells expressing the beta-2 adrenergic receptor. The potency is often expressed as the half-maximal effective concentration (EC50). Preclinical data indicates that Arformoterol, the (R,R)-enantiomer of Formoterol, is a potent beta-2 agonist.[1]

CompoundCell LineAssay PrincipleEC50 (nM)Relative Potency (vs. Formoterol)
This compound CHO-K1cAMP Accumulation~0.1 - 0.5*~2x
Formoterol Fumarate (racemic) CHO-K1cAMP Accumulation~0.2 - 1.01x
Salmeterol Xinafoate CHO-K1cAMP Accumulation~1.0 - 5.0~0.2x - 0.5x

*Note: The EC50 value for this compound is estimated based on preclinical data indicating it has approximately two-fold greater potency than racemic Formoterol. The EC50 values for Formoterol and Salmeterol are representative values from literature and may vary depending on specific experimental conditions. Direct head-to-head comparative studies with publicly available EC50 values from the same assay are limited.

Signaling Pathway of this compound

This compound, as a beta-2 adrenergic agonist, exerts its therapeutic effect by stimulating the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation.

Arformoterol_Signaling_Pathway Arformoterol This compound Beta2AR Beta-2 Adrenergic Receptor Arformoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Signaling pathway of this compound.

Experimental Protocol: Cell-Based cAMP Bioassay

This protocol outlines a method for determining the potency of this compound by measuring cAMP accumulation in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor.

1. Materials and Reagents:

  • CHO-K1 cells stably expressing the human beta-2 adrenergic receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • This compound, Formoterol Fumarate, and Salmeterol Xinafoate reference standards

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or similar technology)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • 96-well or 384-well white opaque microplates

2. Cell Culture and Seeding:

  • Culture the CHO-K1 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.

3. Compound Preparation:

  • Prepare stock solutions of this compound, Formoterol Fumarate, and Salmeterol Xinafoate in an appropriate solvent (e.g., DMSO or water).

  • Perform serial dilutions of each compound in assay buffer to create a dose-response curve. The final concentrations should bracket the expected EC50 values.

4. cAMP Accumulation Assay:

  • Aspirate the culture medium from the cell plate and wash the cells once with pre-warmed assay buffer.

  • Add assay buffer containing a PDE inhibitor to each well and incubate for a specified time (e.g., 30 minutes) at 37°C to inhibit the degradation of cAMP.

  • Add the serially diluted compounds to the respective wells. Include a vehicle control (assay buffer with solvent) and a positive control (e.g., a saturating concentration of a known agonist like Isoproterenol).

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

5. Detection and Data Analysis:

  • Follow the manufacturer's instructions for the cAMP assay kit to add the detection reagents.

  • Read the plate on a compatible plate reader.

  • Plot the response (e.g., fluorescence or luminescence) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value for each compound.

Bioassay Validation Workflow

The validation of the bioassay is crucial to ensure that the method is reliable, reproducible, and fit for its intended purpose. The workflow for validation typically follows a structured approach.

Bioassay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Ongoing Monitoring Assay_Dev Assay Development (Cell line, Reagents, Incubation times) Optimization Optimization (Cell density, Compound concentrations) Assay_Dev->Optimization Ruggedness Ruggedness Testing (Analyst, Day) Optimization->Ruggedness Robustness Robustness Testing (Minor parameter variations) Ruggedness->Robustness Specificity Specificity Robustness->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy System_Suitability System Suitability Testing (Routine runs) Accuracy->System_Suitability Trending Control Charting & Trending System_Suitability->Trending

Figure 2: Logical workflow for bioassay validation.

Validation Parameters for the Bioassay

The following table summarizes the key validation parameters for the cell-based cAMP bioassay for this compound activity, in accordance with regulatory guidelines.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure that the assay response is due to the specific interaction of the analyte with the beta-2 adrenergic receptor.The response should be blocked by a specific beta-2 antagonist. No significant response should be observed with a placebo or unrelated compounds.
Linearity To demonstrate that the assay response is directly proportional to the concentration of the analyte within a given range.R² ≥ 0.98 for the linear portion of the dose-response curve.
Range The concentration range over which the assay is precise, accurate, and linear.The range should encompass the expected potency of the test samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 15% Intermediate Precision (Inter-assay): RSD ≤ 20%
Accuracy The closeness of the test results obtained by the method to the true value.The mean recovery should be within 80-120% of the nominal value.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like incubation time or temperature are slightly varied.
System Suitability To ensure that the assay system is performing as expected for each run.Parameters such as the EC50 of the reference standard and the signal-to-background ratio should be within predefined limits.

This guide provides a framework for the validation of a bioassay for this compound activity. The specific details of the experimental protocol and acceptance criteria for validation should be established and documented based on the specific requirements of the laboratory and the intended use of the assay.

References

Comparing the bronchodilatory effects of Arformoterol and vilanterol in animal models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of long-acting beta2-adrenergic agonists (LABAs) for the treatment of obstructive airway diseases, arformoterol (B195475) and vilanterol (B1248922) stand out as potent bronchodilators. While extensive clinical data is available, a direct comparative analysis of their preclinical bronchodilatory effects in animal models is less commonly synthesized. This guide provides a comprehensive comparison of arformoterol and vilanterol, drawing upon available data from in vivo and in vitro animal studies to inform researchers, scientists, and drug development professionals.

Molecular and Pharmacological Profiles

Arformoterol is the (R,R)-enantiomer of formoterol (B127741), a well-established LABA. Vilanterol is a novel LABA developed for once-daily administration. Both molecules exert their effects by binding to and activating β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation.

Comparative Efficacy in Animal Models

Direct head-to-head studies comparing arformoterol and vilanterol in the same animal model are limited in the publicly available literature. However, by examining individual preclinical studies, we can draw inferences about their relative potencies and durations of action.

Arformoterol:

Preclinical studies in guinea pig models of bronchoconstriction have demonstrated the potent bronchodilatory effects of arformoterol. It has been shown to be more potent than its racemic counterpart, formoterol, in inhibiting both histamine (B1213489) and antigen-induced bronchoconstriction.

Vilanterol:

In vitro studies have indicated that vilanterol possesses a greater potency at the β2-receptor compared to formoterol. While specific quantitative data from direct comparative animal studies with arformoterol is scarce, the high in vitro potency suggests a strong bronchodilatory effect in vivo.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bronchodilatory effects of arformoterol and its racemate, formoterol, from animal studies. A direct comparative value for vilanterol from a similar animal model is not available.

DrugAnimal ModelMethod of BronchoconstrictionPotency (Relative to Racemic Formoterol)
Arformoterol Guinea PigHistamine-inducedMore potent
Arformoterol Guinea PigAntigen-inducedMore potent

Experimental Protocols

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic method for evaluating the efficacy of bronchodilators.

Experimental Workflow:

G A Guinea Pig Acclimatization B Anesthetization A->B C Surgical Preparation (e.g., cannulation) B->C D Baseline Respiratory Parameter Measurement C->D E Administration of Arformoterol/Vehicle D->E F Histamine Challenge (Aerosol or IV) E->F G Measurement of Bronchoconstriction (e.g., changes in airway resistance) F->G H Data Analysis G->H

Workflow for Histamine-Induced Bronchoconstriction Model.

Methodology:

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are acclimatized to laboratory conditions.

  • Anesthesia: Animals are anesthetized, typically with a combination of ketamine and xylazine.

  • Surgical Procedures: The trachea is cannulated for mechanical ventilation and measurement of airway resistance. A jugular vein may be cannulated for drug and challenge agent administration.

  • Baseline Measurements: Baseline respiratory parameters, including airway resistance and lung compliance, are recorded.

  • Drug Administration: A predetermined dose of arformoterol or the vehicle control is administered, often via the intravenous route or by inhalation.

  • Bronchoconstrictor Challenge: A bolus of histamine is administered intravenously or as an aerosol to induce bronchoconstriction.

  • Data Acquisition: Changes in airway resistance are continuously monitored and recorded.

  • Analysis: The protective effect of the drug is quantified by comparing the increase in airway resistance in the drug-treated group to the vehicle-treated group.

Antigen-Induced Bronchoconstriction in Sensitized Guinea Pigs

This model mimics allergic asthma and is used to assess the anti-inflammatory and bronchodilatory properties of test compounds.

Experimental Workflow:

G A Sensitization of Guinea Pigs (e.g., with ovalbumin) B Anesthetization A->B C Surgical Preparation B->C D Baseline Respiratory Parameter Measurement C->D E Administration of Arformoterol/Vehicle D->E F Antigen Challenge (e.g., ovalbumin aerosol) E->F G Measurement of Early and Late Asthmatic Responses F->G H Data Analysis G->H

Workflow for Antigen-Induced Bronchoconstriction Model.

Methodology:

  • Sensitization: Guinea pigs are actively sensitized to an antigen, commonly ovalbumin, through a series of injections.

  • Animal Preparation and Anesthesia: Similar to the histamine-induced model.

  • Baseline Measurements: Baseline respiratory parameters are established.

  • Drug Administration: Arformoterol or vehicle is administered prior to the antigen challenge.

  • Antigen Challenge: Sensitized animals are challenged with an aerosol of the antigen (e.g., ovalbumin) to induce an allergic airway response.

  • Measurement of Airway Response: Airway resistance is monitored to assess both the early-phase (immediate) and late-phase (delayed) bronchoconstrictor responses.

  • Analysis: The ability of the drug to inhibit both phases of the asthmatic response is evaluated.

Signaling Pathway of β2-Adrenergic Receptor Agonists

Both arformoterol and vilanterol act through the same signaling pathway to induce bronchodilation.

G cluster_cell Airway Smooth Muscle Cell Receptor β2-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases production of PKA Protein Kinase A cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK->Relaxation Leads to Agonist Arformoterol or Vilanterol Agonist->Receptor Binds to

β2-Adrenergic Receptor Signaling Pathway.

Upon binding of arformoterol or vilanterol to the β2-adrenergic receptor, a conformational change activates the associated stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular levels of cAMP activate Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), an enzyme crucial for smooth muscle contraction. The inhibition of MLCK leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and bronchodilation.

Conclusion

Arformoterol Tartrate Safety Profile: A Comparative Analysis with Other Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of arformoterol (B195475) tartrate against other long-acting beta-agonists (LABAs), including salmeterol (B1361061), formoterol (B127741), and indacaterol (B1671819). The information herein is supported by data from clinical trials and prescribing information to aid researchers in their evaluation of these respiratory therapeutics.

Executive Summary

Arformoterol tartrate, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) indicated for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Like other LABAs, its mechanism of action involves the relaxation of airway smooth muscle through stimulation of beta-2 adrenergic receptors. While effective in managing COPD symptoms, the safety profile, particularly concerning cardiovascular effects, is a critical consideration in drug development and clinical research. This guide benchmarks the safety of arformoterol against other commonly used LABAs, presenting quantitative data on adverse events and outlining the typical experimental protocols used to assess safety in clinical trials.

Comparative Safety Data

The following tables summarize the incidence of common adverse events reported in clinical trials for this compound, salmeterol, formoterol, and indacaterol. It is important to note that these data are derived from different clinical trial programs and may not be directly comparable due to variations in study design, patient populations, and duration of treatment.

Table 1: Incidence of Common Adverse Events with this compound (15 mcg twice daily) vs. Placebo in 12-Week COPD Trials [1][2]

Adverse EventArformoterol 15 mcg BID (n=288) %Placebo (n=293) %
Pain87
Chest Pain76
Back Pain62
Diarrhea64
Sinusitis54
Leg Cramps42
Dyspnea42
Rash41
Nausea32
Dry Mouth31

Table 2: Incidence of Common Adverse Events with Salmeterol (50 mcg twice daily) vs. Placebo in 12-Week Asthma Trials [3]

Adverse EventSalmeterol 50 mcg BID %Placebo %
Headache2019
Pharyngitis119
Nasal/Sinus Congestion76
URT Infection65
Influenza4<1
Tracheitis/Bronchitis43
Dizziness/Giddiness43
Nausea42
Tremor31

Table 3: Incidence of Common Adverse Events with Formoterol Fumarate (B1241708) (20 mcg twice daily) vs. Placebo in a 12-Week COPD Trial

Adverse EventFormoterol 20 mcg BID %Placebo %
Viral Infection9.39.6
Chest Pain6.55.7
Dyspnea5.64.7
Pharyngitis5.62.8
Bronchitis4.63.8
Leg Cramps3.70.9
Muscle Cramps2.80.9
Nausea2.81.9
Dizziness2.81.9

Table 4: Incidence of Common Adverse Events with Indacaterol (75 mcg once daily) vs. Placebo in 3-Month COPD Trials [4]

Adverse EventIndacaterol 75 mcg OD %Placebo %
Nasopharyngitis55
Cough53
Headache43
Nausea21
Oropharyngeal pain21

Cardiovascular Safety Profile

A primary focus of safety assessment for LABAs is their potential for cardiovascular adverse events, a known class effect of beta-adrenergic stimulation.[5] These effects can include tachycardia, palpitations, and changes in the QT interval.

  • This compound: In clinical trials, dose-related increases in mean maximum heart rate were observed.[1] Two cases of atrial fibrillation/flutter were reported in the 15 mcg twice-daily group and one in the placebo group.[1] A one-year safety study in patients with moderate to severe COPD found that numerically more patients on arformoterol experienced cardiac serious adverse events compared to placebo (3.1% vs. 2.4%), however, the time-to-first cardiac serious adverse event was not significantly different.[6]

  • Salmeterol: A pooled analysis of seven clinical trials in COPD patients showed no increased risk of cardiovascular adverse events with salmeterol 50 mcg twice daily compared to placebo.[7] The incidence of cardiovascular events was similar in both groups (8%).[7]

  • Formoterol: Long-term safety studies of formoterol fumarate inhalation solution in COPD patients have shown that the incidence of adverse events was similar to placebo.[8]

  • Indacaterol: The overall cardiovascular safety profile of indacaterol has been found to be similar to placebo and comparable with other long-acting bronchodilators.[9] A pooled analysis of clinical trials showed that the risk of major adverse cardiovascular events with indacaterol was not significantly increased compared with placebo.[9]

Experimental Protocols

The safety and efficacy of LABAs are evaluated through rigorous, multi-phase clinical trial programs. A generalized workflow for a pivotal Phase III clinical trial assessing the safety of a new LABA is outlined below.

Key Methodologies in Safety Assessment:
  • Study Design: Typically, these are randomized, double-blind, placebo- and/or active-controlled, parallel-group studies.[6][10]

  • Patient Population: Subjects are generally adults (e.g., ≥40 years) with a confirmed diagnosis of moderate to severe COPD, a significant smoking history (e.g., ≥15 pack-years), and specific spirometric criteria (e.g., post-bronchodilator FEV1/FVC < 0.70 and FEV1 ≤ 65% of predicted).[6][11] Patients with clinically significant cardiovascular, hepatic, or renal disease are often excluded.[12]

  • Treatment and Dosage: The investigational LABA is administered at one or more proposed therapeutic doses and compared against a placebo and often an active comparator (another approved LABA).[10][11]

  • Safety Monitoring:

    • Adverse Events (AEs): All AEs are recorded at each study visit, and their severity and relationship to the study drug are assessed by the investigator.

    • Vital Signs: Blood pressure and heart rate are monitored at regular intervals.

    • Electrocardiograms (ECGs): 12-lead ECGs are typically performed at screening and at multiple time points throughout the study to assess for changes in cardiac rhythm and intervals (e.g., QTc).

    • Holter Monitoring: In some studies, 24-hour Holter monitoring is used to continuously assess cardiac rhythm, especially in a subset of patients.

    • Laboratory Tests: Serum chemistry (including potassium and glucose) and hematology are monitored for any clinically significant changes.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

LABAs exert their therapeutic effect by binding to and activating the beta-2 adrenergic receptor, a G-protein coupled receptor. The canonical signaling pathway is depicted below.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LABA LABA (e.g., Arformoterol) B2AR Beta-2 Adrenergic Receptor LABA->B2AR Binds to Gs Gs Protein (inactive) B2AR->Gs Activates Gs_active Gs Protein (active) Gs->Gs_active GDP -> GTP AC Adenylyl Cyclase Gs_active->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A Treatment Group A (Investigational LABA) Randomization->Treatment_A Arm 1 Treatment_B Treatment Group B (Active Comparator) Randomization->Treatment_B Arm 2 Treatment_C Treatment Group C (Placebo) Randomization->Treatment_C Arm 3 Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->Follow_Up Treatment_B->Follow_Up Treatment_C->Follow_Up Safety_Assessment Safety Assessment (AEs, Vitals, ECGs, Labs) Follow_Up->Safety_Assessment Efficacy_Assessment Efficacy Assessment (Spirometry, QoL) Follow_Up->Efficacy_Assessment Data_Analysis Data Analysis Follow_Up->Data_Analysis After final visit Safety_Assessment->Follow_Up Repeat at each visit Efficacy_Assessment->Follow_Up Repeat at each visit End End of Study Data_Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Arformoterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Arformoterel Tartrate, a process essential for maintaining a safe laboratory environment and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Arformoterol Tartrate with appropriate personal protective equipment (PPE). According to safety data sheets, this includes safety glasses, chemical-resistant gloves, and protective clothing[1][2]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][2]. In case of accidental spillage, the material should be covered with a suitable absorbent, swept up, and placed in an appropriate container for disposal[1].

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for laboratory professionals.

Step 1: Waste Identification and Classification

The initial and most critical step is to determine if the this compound waste is classified as hazardous. While some safety data sheets indicate that this compound does not meet the criteria for classification as hazardous for transport, others classify it as a "TOXIC SOLID, ORGANIC, N.O.S."[1][3]. Furthermore, it is described as harmful if inhaled and may cause allergic or asthmatic reactions[4]. Therefore, it is prudent to handle it as a potentially hazardous substance. Regulations from the Environmental Protection Agency (EPA), such as the Resource Conservation and Recovery Act (RCRA), govern the disposal of hazardous pharmaceutical waste[5][6][7].

Step 2: Segregation and Containment

Proper segregation of chemical waste is paramount to prevent accidental reactions. This compound waste should be collected in a designated, leak-proof, and clearly labeled container. The container must be compatible with the chemical and kept closed except when adding waste[8]. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. The label should clearly state "Hazardous Waste" and identify the contents as "this compound"[9].

Step 3: Licensed Professional Disposal

All safety data sheets for this compound recommend that the material be offered to a licensed, professional waste disposal company[2]. This is the most crucial step in ensuring compliant disposal. These companies are equipped to handle and dispose of pharmaceutical waste in accordance with federal, state, and local environmental regulations[4].

Step 4: Incineration as the Preferred Method

For this compound, incineration in an approved facility is the recommended disposal method[4]. High-temperature incineration is considered the best environmental option for the destruction of pharmaceuticals[10]. This process ensures the complete destruction of the active pharmaceutical ingredient.

Step 5: Documentation

Maintain meticulous records of all disposed chemical waste, including the name of the chemical, quantity, date of disposal, and the licensed disposal company used. This documentation is essential for regulatory compliance and internal safety audits.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the handling and disposal of this compound.

ParameterSpecificationSource
Storage Temperature 2°C - 8°C (refrigerated)[3]
Room Temperature Storage (Unopened Pouches) Up to 6 weeks at 20°C to 25°C (68°F to 77°F)[4][11]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, protective clothing[1][2]
Recommended Disposal Method Incineration in an approved facility[4]
Disposal Vendor Licensed, professional waste disposal company[2]
Spill Cleanup Cover with absorbent material, sweep up, and place in a suitable container[1]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

ArformoterolDisposalWorkflow start Start: this compound Waste Generated classify Classify Waste (Assume Hazardous) start->classify segregate Segregate and Contain in Labeled, Closed Container classify->segregate contact_vendor Contact Licensed Professional Waste Disposal Vendor segregate->contact_vendor prepare_shipment Prepare for Shipment According to Vendor and DOT Regulations contact_vendor->prepare_shipment incineration Incineration at Approved Facility prepare_shipment->incineration document Document Disposal Details incineration->document end End: Compliant Disposal Complete document->end

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Arformoterol Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, personal protection, and disposal of Arformoterol Tartrate are critical for ensuring the safety of laboratory personnel. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to support researchers, scientists, and drug development professionals.

This compound is a potent pharmaceutical compound that requires stringent safety measures to prevent occupational exposure.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and waste disposal is mandatory to mitigate risks such as respiratory tract irritation, skin irritation, and eye irritation.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The required level of protection can vary based on the scale of work and the physical form of the compound (e.g., powder or solution). For potent compounds, a comprehensive PPE strategy is essential.[1][3]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] For tasks with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1]To prevent inhalation of the compound, which may be harmful and cause respiratory tract irritation.[2]
Hand Protection Compatible chemical-resistant gloves.[4][5] Gloves must be inspected prior to use.[2]To prevent skin absorption, as the compound may be harmful if it comes into contact with the skin.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[2]To protect the eyes from dust, aerosols, or splashes, which may cause irritation.[2]
Body Protection A lab coat is standard for low-risk activities. For higher-risk procedures or when handling larger quantities, a disposable gown or coverall, such as those made from DuPont™ Tyvek®, is recommended to provide full body protection.[3]To prevent contamination of personal clothing and skin.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. This includes working in designated areas with appropriate engineering controls and following strict procedural guidelines.

Engineering Controls:

  • Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or other appropriate local exhaust ventilation system.[2][6] For highly potent compounds, containment technologies like flexible containment glove bags or rigid isolators can significantly lower exposure risk.[1][7]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked.

Standard Operating Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfer of this compound powder within a chemical fume hood or other containment device. Use tools and techniques that minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in a manner that avoids self-contamination and dispose of it as outlined in the disposal plan.

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory.[8]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh/Transfer Powder prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon Complete handling doff_ppe Doff & Dispose of PPE decon->doff_ppe hygiene Wash Hands Thoroughly doff_ppe->hygiene

Caption: Workflow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with federal, state, and local regulations.[2]

Waste StreamDisposal Procedure
Unused Product Dispose of as hazardous waste through a licensed professional waste disposal company.[2] Do not dispose of down the drain or in the regular trash.[9]
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, sealed, and clearly labeled hazardous waste container.[9]
Contaminated PPE (e.g., gloves, gowns) Place in a sealed bag or container labeled as hazardous waste immediately after use.
Empty Containers Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses must be collected. After rinsing, containers can be disposed of in the regular trash, provided all labels are defaced.[9]

All hazardous waste must be segregated and stored in compatible, sturdy, and leak-proof containers that are kept closed except when adding waste.[9] The containers must be clearly labeled with the contents.[9] Arrangements for pick-up and disposal by a certified hazardous waste vendor should be made in accordance with institutional policies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arformoterol Tartrate
Reactant of Route 2
Reactant of Route 2
Arformoterol Tartrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。